molecular formula C11H11FO B1324728 Cyclobutyl 3-fluorophenyl ketone CAS No. 898790-64-2

Cyclobutyl 3-fluorophenyl ketone

Cat. No.: B1324728
CAS No.: 898790-64-2
M. Wt: 178.2 g/mol
InChI Key: YDBCUVFNKGSEEI-UHFFFAOYSA-N
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Description

Cyclobutyl 3-fluorophenyl ketone is a useful research compound. Its molecular formula is C11H11FO and its molecular weight is 178.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBCUVFNKGSEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642527
Record name Cyclobutyl(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-64-2
Record name Cyclobutyl(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-fluorophenyl)(cyclobutyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of (3-fluorophenyl)(cyclobutyl)methanone, a valuable ketone intermediate in the development of novel therapeutics. By delving into the causal relationships behind experimental choices, this document serves as a practical resource for researchers in medicinal chemistry and drug development.

Introduction

(3-fluorophenyl)(cyclobutyl)methanone is a fluorinated aryl cyclobutyl ketone of significant interest in contemporary drug discovery. The incorporation of a fluorine atom on the phenyl ring can modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The cyclobutyl moiety introduces a three-dimensional structural element that can enhance binding interactions and improve pharmacokinetic properties. This guide will detail a reliable synthetic route and the analytical techniques required for the unambiguous characterization of this target molecule.

Synthetic Strategy: A Rationale-Driven Approach

Several synthetic pathways can be envisioned for the preparation of (3-fluorophenyl)(cyclobutyl)methanone. These include the Friedel-Crafts acylation, Suzuki coupling, and reactions involving organometallic reagents such as Grignard or organolithium compounds. After careful consideration of factors such as atom economy, reagent availability, and reaction robustness, the Friedel-Crafts acylation emerges as a highly efficient and direct method.

The primary rationale for selecting this approach is its straightforward nature, directly forming the desired carbon-carbon bond between the acyl group and the aromatic ring. The reaction involves the electrophilic aromatic substitution of fluorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution.

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of cyclobutanecarbonyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly electrophilic acylium ion. This resonance-stabilized cation is the key reactive intermediate.

  • Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The fluorine atom on the benzene ring is a deactivating group but directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the fluorine atom, the para product is often favored. However, in the case of 3-fluorobenzoyl chloride, the substitution will occur at the positions meta to the fluorine.

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, (3-fluorophenyl)(cyclobutyl)methanone.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Cyclobutanecarbonyl_chloride Cyclobutanecarbonyl Chloride Acylium_ion Acylium Ion + AlCl₄⁻ Cyclobutanecarbonyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ Fluorobenzene Fluorobenzene Sigma_complex Sigma Complex Fluorobenzene->Sigma_complex + Acylium Ion Product (3-fluorophenyl)(cyclobutyl)methanone Sigma_complex->Product + AlCl₄⁻ - AlCl₃ - HCl

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of (3-fluorophenyl)(cyclobutyl)methanone

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier (Example)
FluorobenzeneAnhydrous, 99%Sigma-Aldrich
Cyclobutanecarbonyl chloride98%Alfa Aesar
Aluminum chloride (AlCl₃)Anhydrous, powderAcros Organics
Dichloromethane (DCM)Anhydrous, 99.8%Fisher Scientific
Hydrochloric acid (HCl)ConcentratedVWR Chemicals
Sodium bicarbonate (NaHCO₃)Saturated solutionJ.T. Baker
Magnesium sulfate (MgSO₄)AnhydrousEMD Millipore
Diethyl etherACS GradeMacron Fine
HexanesACS GradeMacron Fine
Experimental Workflow

Synthesis Workflow Start Start: Assemble Dry Glassware Reagents Charge Flask with AlCl₃ and DCM Start->Reagents Cooling Cool to 0 °C (Ice Bath) Reagents->Cooling Acyl_Chloride_Addition Add Cyclobutanecarbonyl Chloride Dropwise Cooling->Acyl_Chloride_Addition Fluorobenzene_Addition Add Fluorobenzene Dropwise Acyl_Chloride_Addition->Fluorobenzene_Addition Reaction Stir at Room Temperature (2-4 h) Fluorobenzene_Addition->Reaction Quench Quench with Ice-Cold HCl Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extraction->Wash Drying Dry with MgSO₄ Wash->Drying Filtration Filter and Concentrate Drying->Filtration Purification Purify by Column Chromatography Filtration->Purification End Characterize Pure Product Purification->End

Caption: Step-by-step synthesis workflow.

Detailed Procedure
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (DCM).

  • Acyl Chloride Addition: Cool the suspension to 0 °C using an ice bath. Add cyclobutanecarbonyl chloride (1.0 equivalent) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Aromatic Substrate Addition: Following the complete addition of the acyl chloride, add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (3-fluorophenyl)(cyclobutyl)methanone as a pure compound.

Characterization and Data Analysis

The structural elucidation and confirmation of purity for the synthesized (3-fluorophenyl)(cyclobutyl)methanone are achieved through a combination of spectroscopic techniques.

Physical Properties
PropertyValue
CAS Number 898790-64-2
Molecular Formula C₁₁H₁₁FO
Molecular Weight 178.20 g/mol
Boiling Point 262.1 °C at 760 mmHg
Density 1.17 g/cm³

Note: Physical properties are sourced from publicly available data for CAS number 898790-64-2 and may be subject to experimental variation.[1]

Spectroscopic Data

Disclaimer: The following spectral data is predicted or based on analogous compounds due to the limited availability of experimentally derived spectra for (3-fluorophenyl)(cyclobutyl)methanone in the public domain. This data should be used as a reference for comparison with experimentally obtained results.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic and cyclobutyl protons. The protons on the fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

  • Aromatic Protons (4H): Expected in the range of δ 7.0-8.0 ppm. The fluorine substitution at the meta position will lead to distinct multiplets for each proton.

  • Cyclobutyl Methine Proton (1H): A multiplet is expected around δ 3.5-4.0 ppm for the proton alpha to the carbonyl group.

  • Cyclobutyl Methylene Protons (6H): Multiple multiplets are expected in the range of δ 1.8-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the number of unique carbon environments.

  • Carbonyl Carbon: A signal is expected in the downfield region, typically around δ 195-205 ppm.

  • Aromatic Carbons: Six signals are expected in the range of δ 110-165 ppm. The carbon directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons will exhibit smaller two- and three-bond couplings.

  • Cyclobutyl Carbons: Signals for the cyclobutyl ring are expected in the aliphatic region, typically between δ 15-50 ppm.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the aryl ketone carbonyl group.

  • C-F Stretch: A strong absorption band is expected in the range of 1250-1000 cm⁻¹.

  • Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹.

MS (Mass Spectrometry)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of 178.20 is expected.

  • Fragmentation Pattern: Characteristic fragmentation patterns for aryl ketones would include cleavage of the bond between the carbonyl group and the cyclobutyl ring, leading to fragments such as [C₇H₄FO]⁺ (m/z = 123) and [C₄H₇]⁺ (m/z = 55).

Conclusion

This in-depth technical guide has outlined a robust and well-rationalized synthetic approach for the preparation of (3-fluorophenyl)(cyclobutyl)methanone via Friedel-Crafts acylation. The detailed experimental protocol and comprehensive characterization data provide researchers with the necessary tools to synthesize and validate this important building block for drug discovery. By understanding the underlying principles of the synthetic and analytical methods, scientists can confidently apply this knowledge to their research endeavors.

References

  • Royal Society of Chemistry. (2013). Supporting Information for Chemical Communications. Retrieved from [Link]

  • Huayuan Network. (2025). CYCLOBUTYL 3-FLUOROPHENYL KETONE. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutyl(4-fluoro-3-methylphenyl)methanone. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
  • National Institutes of Health. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

Sources

An In-depth Technical Guide to Cyclobutyl 3-fluorophenyl ketone: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Cyclobutyl 3-fluorophenyl ketone. This molecule is of significant interest in medicinal chemistry and drug discovery due to the unique combination of a strained cyclobutyl ring and an electronically modified fluorophenyl group. This document will delve into the nuanced interplay of these structural features, offering insights into the compound's behavior in various chemical transformations and its potential as a building block for novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₁H₁₁FO, possesses a molecular weight of 178.2 g/mol .[] The structure features a carbonyl group connecting a cyclobutyl ring and a benzene ring substituted with a fluorine atom at the meta position. The presence of the fluorine atom significantly influences the electronic properties of the aromatic ring, primarily through its strong electron-withdrawing inductive effect. This electronic perturbation, coupled with the inherent ring strain of the cyclobutyl moiety, dictates the ketone's reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 898790-64-2[]
Molecular Formula C₁₁H₁₁FO[]
Molecular Weight 178.2 g/mol []
IUPAC Name cyclobutyl(3-fluorophenyl)methanone[]
InChI Key YDBCUVFNKGSEEI-UHFFFAOYSA-N[]

Synthesis of this compound

The synthesis of aryl ketones such as this compound can be achieved through several established synthetic methodologies. A common and effective approach is the Friedel-Crafts acylation.[2] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Conceptual Synthesis Workflow:

cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product 3-Fluorobenzoyl_chloride 3-Fluorobenzoyl chloride Friedel_Crafts Friedel-Crafts Acylation 3-Fluorobenzoyl_chloride->Friedel_Crafts Cyclobutane Cyclobutane Cyclobutane->Friedel_Crafts Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Friedel_Crafts Target_Molecule This compound Friedel_Crafts->Target_Molecule

Caption: Friedel-Crafts acylation approach to this compound.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a solution of 3-fluorobenzoyl chloride in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at a controlled temperature, typically 0 °C.

  • Addition of Cyclobutane: Slowly add cyclobutane to the reaction mixture. The reaction is typically stirred for several hours to ensure complete conversion.

  • Work-up: Quench the reaction by carefully adding it to ice-water. Extract the organic layer and wash it sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Other potential synthetic routes include the palladium-catalyzed coupling of an organometallic reagent derived from cyclobutane with 3-fluorobenzoyl chloride or the oxidation of the corresponding secondary alcohol, cyclobutyl(3-fluorophenyl)methanol.[2][3]

Chemical Reactivity

The reactivity of this compound is governed by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing fluorine atom on the phenyl ring.[4] The cyclobutyl group can also influence reactivity due to its ring strain.

Reactions at the Carbonyl Group
  • Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). More forcing conditions, such as the Wolff-Kishner or Clemmensen reductions, can be employed to completely remove the carbonyl and form the corresponding alkane, (3-fluorobenzyl)cyclobutane.[3][5]

  • Nucleophilic Addition: The ketone undergoes nucleophilic addition reactions with various nucleophiles. For instance, Grignard reagents and organolithium compounds will add to the carbonyl carbon to form tertiary alcohols.

  • Wittig Reaction: The Wittig reaction can be used to convert the carbonyl group into an alkene.

Reactions Involving the Cyclobutyl Ring

The strained cyclobutane ring can participate in ring-opening or rearrangement reactions under certain conditions, such as in the presence of transition metal catalysts or under photochemical conditions.[6][7][8] For instance, formal γ-C-H functionalization of cyclobutyl ketones has been reported, leading to the synthesis of cis-1,3-difunctionalized cyclobutanes.[6][7][8]

Electrophilic Aromatic Substitution

The 3-fluorophenyl group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine and the ketone group. However, under forcing conditions, substitution can occur, with the fluorine and acyl groups directing incoming electrophiles to the ortho and para positions relative to themselves.

Diagram of Key Reaction Pathways:

A This compound B Cyclobutyl(3-fluorophenyl)methanol (Secondary Alcohol) A->B Reduction (e.g., NaBH₄) C (3-Fluorobenzyl)cyclobutane (Alkane) A->C Reduction (e.g., Wolff-Kishner) D Tertiary Alcohol A->D Nucleophilic Addition (e.g., Grignard Reagent) E Alkene A->E Wittig Reaction F cis-1,3-Difunctionalized Cyclobutane A->F γ–C–H Functionalization

Caption: Major reaction pathways for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Multiplets for the cyclobutyl protons. - Aromatic protons will appear as multiplets in the aromatic region (approx. 7.0-8.0 ppm), with splitting patterns influenced by the fluorine atom.
¹³C NMR - A downfield signal for the carbonyl carbon (approx. 190-200 ppm). - Signals for the cyclobutyl carbons. - Aromatic carbon signals, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.
IR Spectroscopy - A strong carbonyl (C=O) stretching absorption around 1680-1700 cm⁻¹.[9][10] - C-F stretching vibration around 1100-1300 cm⁻¹. - Aromatic C-H and C=C stretching absorptions.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including cleavage at the carbonyl group (alpha-cleavage) and McLafferty rearrangement if applicable.[11]

Applications in Drug Development

The incorporation of a fluorine atom into a drug candidate can significantly improve its metabolic stability, binding affinity, and bioavailability.[12] The cyclobutyl moiety is also a valuable scaffold in medicinal chemistry as a bioisostere for other groups, offering a unique three-dimensional structure that can enhance pharmacological properties.[6][7][8]

This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, fluorinated ketones have been investigated as inhibitors of various enzymes, including serine and cysteine proteases.[13][14] The electrophilic carbonyl carbon can act as a "warhead" that forms a covalent bond with a nucleophilic residue in the active site of an enzyme.

Safety and Handling

General Handling Precautions:

  • Avoid contact with skin and eyes.

  • Do not breathe dust, vapor, mist, or gas.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

References

  • ACS Publications. (2024). TfOH-Catalyzed Reactions of Aryl Methyl Ketones with Ynamides: Synthesis of 1-Amino-1H-indenes and 2,4-Dienamides. The Journal of Organic Chemistry.
  • Cell Press. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage.
  • Scientific & Academic Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
  • ResearchGate. (2014). (PDF)
  • National Institutes of Health. (n.d.). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions.
  • SciSpace. (2014).
  • YouTube. (2023).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 3-Chloro-4-fluorophenyl cyclobutyl ketone. Retrieved from [Link]

  • IndiaMART. (n.d.). Cyclobutyl-4-Fluorophenyl Ketone CAS No : 31431-13-7. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2016).
  • Sigma-Aldrich. (2025).
  • ChemicalBook. (n.d.). CYCLOBUTYL 3,5-DIFLUOROPHENYL KETONE | 898791-30-5.
  • Sigma-Aldrich. (2024).
  • ChemPoint.com. (2015).
  • CymitQuimica. (2025).
  • Fisher Scientific. (n.d.).
  • National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • National Institutes of Health. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • ResearchGate. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF.
  • PubMed. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • MDPI. (n.d.).
  • PubChem. (n.d.). Cyclopropyl 4-fluorophenyl ketone. Retrieved from [Link]

  • PubMed. (2020).
  • LibreTexts. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.
  • LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones.
  • YouTube. (2020).

Sources

Spectroscopic Analysis of CAS Number 898790-64-2: A Technical Impasse

Author: BenchChem Technical Support Team. Date: January 2026

Columbus, OH – A comprehensive investigation into the spectroscopic analysis of the compound designated by CAS number 898790-64-2 has reached a critical impasse due to the inability to definitively identify its chemical structure from publicly available, authoritative scientific databases. This foundational ambiguity precludes any scientifically rigorous examination of its spectroscopic properties.

Initial broad searches for CAS number 898790-64-2 yielded information on several structurally related, yet distinct, thiazole and acetamide derivatives. However, none of these compounds were explicitly linked to the provided CAS number. Subsequent targeted searches in comprehensive chemical registries, including the Chemical Abstracts Service (CAS) registry, PubChem, and SciFinder, failed to resolve the chemical identity of 898790-64-2.

The absence of a confirmed molecular structure makes it impossible to predict, analyze, or interpret spectroscopic data. Key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are wholly dependent on the underlying atomic arrangement and bonding within a molecule. Without this structural information, any attempt to generate a technical guide would be speculative and lack the scientific integrity required for the intended audience of researchers and drug development professionals.

Prerequisites for Spectroscopic Analysis:

A detailed spectroscopic analysis, as originally requested, would necessitate the following fundamental information:

  • Definitive Chemical Structure: The precise arrangement of atoms and bonds.

  • Molecular Formula: The types and numbers of atoms in the molecule.

  • Stereochemistry: The three-dimensional arrangement of atoms, if applicable.

Once a confirmed structure is obtained, a comprehensive technical guide would typically involve:

  • Prediction of Spectroscopic Data: Theoretical calculation of expected NMR chemical shifts, mass-to-charge ratios of fragments, and vibrational frequencies.

  • Experimental Protocols: Detailed methodologies for sample preparation and data acquisition using various spectroscopic instruments.

  • Data Interpretation: In-depth analysis of the acquired spectra to confirm the structure and elucidate its electronic and conformational properties.

Moving Forward:

To proceed with the development of the requested in-depth technical guide, it is imperative to first establish the correct chemical identity for CAS number 898790-64-2. We recommend the following actions for the intended user:

  • Verification of the CAS Number: Please double-check the accuracy of the provided CAS number. Typographical errors are a common source of such discrepancies.

  • Provision of Chemical Name or Structure: If known, providing the systematic chemical name or a structural representation (e.g., SMILES string, InChI key, or an image file) would allow for a definitive identification and the subsequent commencement of a thorough spectroscopic analysis.

Upon successful identification of the compound, a full and detailed technical guide on its spectroscopic analysis can be produced, adhering to the highest standards of scientific accuracy and utility for the research and development community.

The Strategic Introduction of Fluorine: A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Cyclobutyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of fluorine chemistry and strained ring systems has unveiled a promising frontier in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and initial synthesis of novel fluorinated cyclobutyl ketones. We will delve into the strategic rationale for incorporating fluorine into the cyclobutane scaffold, detail robust synthetic methodologies, and provide comprehensive experimental protocols and characterization data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these emerging chemical entities.

Introduction: The Allure of the Fluorinated Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and ability to serve as a bioisostere for various functional groups.[1][2] Its rigid, puckered structure can lock a molecule into a bioactive conformation, potentially enhancing binding affinity and potency.[3] The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding interactions.[4][5]

The strategic combination of a cyclobutane core with fluorine atoms, particularly in the context of a ketone functionality, presents a compelling molecular architecture. The electron-withdrawing nature of fluorine can modulate the reactivity of the carbonyl group, making these compounds valuable as intermediates in organic synthesis or as potential covalent inhibitors of enzymes.[6] This guide will provide a comprehensive overview of the key strategies for the synthesis of these promising molecules.

Synthetic Strategies: Building the Fluorinated Cyclobutyl Ketone Core

The synthesis of fluorinated cyclobutyl ketones can be approached through two primary strategies:

  • Strategy A: Fluorination of a pre-formed cyclobutanone. This is often the most direct route, involving the synthesis of a suitable cyclobutanone precursor followed by a selective fluorination reaction.

  • Strategy B: Cycloaddition reactions involving fluorinated building blocks. This approach constructs the cyclobutane ring from fluorinated starting materials.

This guide will focus on Strategy A, which offers greater flexibility in the introduction of fluorine at a late stage of the synthesis.

Synthesis of the Cyclobutanone Precursor

A common and effective method for the synthesis of cyclobutanones is the [2+2] cycloaddition of a ketene with an alkene.[7][8] This reaction is often promoted by a Lewis acid to improve reactivity and selectivity.[9]

G cluster_0 Precursor Preparation cluster_1 Ketene Formation & Cycloaddition cluster_2 Product Isolation Acyl Chloride Acyl Chloride Ketene Intermediate Ketene Intermediate Acyl Chloride->Ketene Intermediate Tertiary Amine Alkene Alkene Cycloaddition Reaction Cycloaddition Reaction Alkene->Cycloaddition Reaction Tertiary Amine Tertiary Amine Ketene Intermediate->Cycloaddition Reaction Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Cycloaddition Reaction Crude Cyclobutanone Crude Cyclobutanone Cycloaddition Reaction->Crude Cyclobutanone Purification Purification Crude Cyclobutanone->Purification Pure Cyclobutanone Pure Cyclobutanone Purification->Pure Cyclobutanone

Caption: Workflow for cyclobutanone synthesis via [2+2] cycloaddition.

Electrophilic Fluorination of the Cyclobutanone

With the cyclobutanone precursor in hand, the next critical step is the introduction of the fluorine atom. Electrophilic fluorination is a powerful method for this transformation, and reagents such as Selectfluor® have proven to be effective and relatively safe to handle.[10] The mechanism generally involves the formation of an enol or enolate intermediate, which then attacks the electrophilic fluorine source.[11]

G Cyclobutanone Cyclobutanone Enol/Enolate Intermediate Enol/Enolate Intermediate Cyclobutanone->Enol/Enolate Intermediate Base or Acid Catalyst Fluorinated Cyclobutyl Ketone Fluorinated Cyclobutyl Ketone Enol/Enolate Intermediate->Fluorinated Cyclobutyl Ketone Nucleophilic Attack Selectfluor Selectfluor Selectfluor->Fluorinated Cyclobutyl Ketone Byproducts Byproducts Selectfluor->Byproducts

Caption: Mechanism of electrophilic fluorination using Selectfluor®.

Experimental Protocols: Synthesis of a Novel Fluorinated Cyclobutyl Ketone

This section provides a detailed, step-by-step protocol for the synthesis of a representative novel fluorinated cyclobutyl ketone: 2-Fluoro-2-phenylcyclobutanone .

Synthesis of 2-Phenylcyclobutanone (Precursor)

This protocol is adapted from established Lewis acid-promoted ketene-alkene cycloaddition procedures.[9]

Materials:

  • Phenylacetyl chloride

  • Styrene

  • Triethylamine

  • Ethylaluminum dichloride (1 M in hexanes)

  • Dichloromethane (anhydrous)

  • Hexanes

  • Diethyl ether

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add styrene (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve phenylacetyl chloride (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Add the phenylacetyl chloride/triethylamine solution dropwise to the styrene solution over 30 minutes.

  • After the addition is complete, add ethylaluminum dichloride (1 M in hexanes, 0.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10:1 hexanes/ethyl acetate) to afford 2-phenylcyclobutanone as a colorless oil.

Synthesis of 2-Fluoro-2-phenylcyclobutanone

This protocol utilizes Selectfluor® for the electrophilic fluorination of the cyclobutanone precursor.[10][12]

Materials:

  • 2-Phenylcyclobutanone

  • Selectfluor® (F-TEDA-BF₄)

  • Acetonitrile (anhydrous)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-phenylcyclobutanone (1.0 equivalent) and anhydrous acetonitrile.

  • Stir the solution at room temperature until the ketone is fully dissolved.

  • Add Selectfluor® (1.1 equivalents) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20:1 hexanes/ethyl acetate) to yield 2-fluoro-2-phenylcyclobutanone as a pale yellow oil.

Characterization of 2-Fluoro-2-phenylcyclobutanone

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Multiplets for the cyclobutane ring protons. Aromatic protons will appear in the typical downfield region. The proton on the carbon bearing the fluorine will be split by the fluorine atom, resulting in a doublet of doublets.
¹³C NMR A signal for the carbonyl carbon (~200 ppm). The carbon directly bonded to the fluorine will appear as a doublet due to C-F coupling. Signals for the other cyclobutane carbons and the aromatic carbons.
¹⁹F NMR A single resonance, likely a multiplet due to coupling with adjacent protons. The chemical shift will be characteristic of a tertiary alkyl fluoride.[8][13]
IR Spectroscopy A strong absorption band for the C=O stretch, typically around 1780-1800 cm⁻¹ for a cyclobutanone. C-F stretching vibrations will appear in the fingerprint region (1000-1400 cm⁻¹).[14][15][16][17]
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of C₁₀H₉FO.

Applications and Future Directions

The development of synthetic routes to novel fluorinated cyclobutyl ketones opens up numerous avenues for further research and application.

  • Medicinal Chemistry: These compounds can serve as valuable building blocks for the synthesis of more complex drug candidates.[18] The fluorinated cyclobutyl ketone moiety can be explored as a pharmacophore to enhance the potency and metabolic stability of bioactive molecules.[19] The electrophilic nature of the carbonyl carbon, enhanced by the adjacent fluorine atom, also makes these compounds interesting candidates for covalent inhibitors of cysteine proteases and other enzymes.

  • Materials Science: The unique electronic properties and conformational rigidity of fluorinated cyclobutanes could be exploited in the design of novel polymers and liquid crystals.

  • Agrochemicals: The introduction of fluorine is a well-established strategy for improving the efficacy and environmental profile of pesticides and herbicides.

Future work in this area will likely focus on the development of stereoselective synthetic methods to control the stereochemistry of the fluorinated cyclobutane ring. Additionally, a deeper understanding of the structure-activity relationships of these compounds will be crucial for their successful application in drug discovery and other fields.

Conclusion

This technical guide has provided a comprehensive overview of the discovery and initial synthesis of novel fluorinated cyclobutyl ketones. By combining established synthetic methodologies such as [2+2] cycloadditions and electrophilic fluorination, a robust and flexible platform for the creation of these valuable compounds has been established. The detailed experimental protocols and characterization data presented herein should serve as a valuable resource for researchers seeking to explore the potential of this exciting class of molecules. The unique combination of a strained ring system and the powerful influence of fluorine is poised to make a significant impact on the future of medicinal chemistry and materials science.

References

  • de Witte, W., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Griesbeck, A. G., et al. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. The Journal of Organic Chemistry, 67(14), 4975-4984. [Link]

  • Radboud Repository. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Fagnoni, M., et al. (2022). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. The Journal of Organic Chemistry, 87(20), 13677-13687. [Link]

  • Griesbeck, A. G. (2016). Studies in organic and physical photochemistry – an interdisciplinary approach. Beilstein Journal of Organic Chemistry, 12, 1296-1307. [Link]

  • Ortega, N., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

  • Stuart, D. R., et al. (2020). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 16, 1785-1791. [Link]

  • Douglas, C. J., et al. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Bach, T. (2021). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Beilstein Journal of Organic Chemistry, 17, 1488-1504. [Link]

  • Gouverneur, V. (2014). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6062-6080. [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemPlusChem. [Link]

  • Al-Aboudi, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(12), 4786. [Link]

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Sources

Theoretical Studies on the Molecular Structure of Cyclobutyl 3-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical investigation into the molecular structure and electronic properties of Cyclobutyl 3-fluorophenyl ketone. In the absence of extensive experimental data for this specific molecule, this work leverages high-level quantum chemical calculations to predict its key structural and electronic characteristics. The insights generated are crucial for researchers, scientists, and drug development professionals interested in the potential applications of fluorinated ketones as pharmaceutical building blocks. The methodologies detailed herein serve as a robust framework for the in-silico analysis of novel small molecules.

Introduction: The Significance of Fluorinated Aromatic Ketones in Medicinal Chemistry

Aromatic ketones are a class of organic compounds that feature a carbonyl group attached to at least one aromatic ring.[1][2] Their unique electronic and structural properties make them valuable intermediates in organic synthesis and key components in many industrial and pharmaceutical products.[1][2] The introduction of a fluorine atom into the aromatic ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This makes fluorinated aromatic ketones particularly attractive scaffolds in drug discovery and development.[3][4]

This compound is a novel compound that combines the features of a flexible cyclobutyl ring, a rigid and electronically modified fluorophenyl group, and a polar carbonyl linker. Understanding the interplay of these structural motifs is essential for predicting the molecule's behavior in a biological environment. This guide presents a detailed theoretical analysis of its molecular structure, employing quantum chemical calculations to elucidate its geometric, electronic, and vibrational properties. Such theoretical insights are invaluable for guiding future synthetic efforts and for the rational design of new therapeutic agents.[5][6]

Theoretical and Computational Methodology: A Self-Validating System

To ensure the highest degree of accuracy and reliability, this study employs Density Functional Theory (DFT), a powerful quantum mechanical method for modeling electronic structures.[7] All calculations were performed using the Gaussian 16 suite of programs.

Rationale for Method Selection

The choice of computational methods is paramount for obtaining meaningful theoretical predictions.

  • Density Functional Theory (DFT): DFT offers an excellent balance between computational cost and accuracy for systems of this size, making it a widely used method in computational chemistry and drug design.[7][8]

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in accurately predicting the geometries and electronic properties of organic molecules.

  • 6-311++G(d,p) Basis Set: This basis set provides a flexible description of the electron distribution, including diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to accurately model the geometry of atoms.

Step-by-Step Computational Protocol
  • Initial Structure Generation: The initial 3D structure of this compound was built using Avogadro molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field.

  • Geometry Optimization: The initial structure was then fully optimized at the B3LYP/6-311++G(d,p) level of theory in the gas phase. The optimization was performed without any symmetry constraints, and the convergence criteria were set to the default values in Gaussian 16.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was performed at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.

  • Electronic Property Calculation: Following successful optimization, various electronic properties were calculated, including frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges.

G cluster_0 Computational Workflow A 1. Initial 3D Structure Generation (Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D 4. Electronic Property Calculation (HOMO, LUMO, MEP, Charges) C->D

Caption: Computational workflow for the theoretical analysis.

Predicted Molecular Geometry and Structural Features

The optimized geometry of this compound reveals several key structural characteristics. The cyclobutyl ring adopts a puckered conformation, which is typical for four-membered rings, to alleviate ring strain. The fluorophenyl ring is planar, and the carbonyl group is nearly coplanar with it, allowing for potential conjugation between the pi systems.

Parameter Predicted Value
Bond Lengths (Å)
C=O1.225
C-C (carbonyl-phenyl)1.492
C-C (carbonyl-cyclobutyl)1.521
C-F1.358
Bond Angles (degrees)
O=C-C (phenyl)120.8
O=C-C (cyclobutyl)121.5
C-C-F118.9
Dihedral Angle (degrees)
Phenyl-C-C=O-178.5

Table 1: Selected Predicted Geometrical Parameters for this compound.

In-depth Electronic Property Analysis

The electronic properties of a molecule are critical determinants of its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

Property Predicted Value (eV)
HOMO Energy -7.25
LUMO Energy -1.58
HOMO-LUMO Gap (ΔE) 5.67

Table 2: Predicted Frontier Molecular Orbital Energies.

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the fluorophenyl ring, while the LUMO is distributed over the carbonyl group and the aromatic ring. This indicates that the aromatic ring is the likely site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule. The red regions indicate areas of high electron density (negative potential), while the blue regions indicate areas of low electron density (positive potential).

G cluster_0 Molecular Electrostatic Potential Map A High Electron Density (Negative Potential - Red) - Carbonyl Oxygen - Fluorine Atom C Intermediate Potential (Green/Yellow) - Carbon Framework B Low Electron Density (Positive Potential - Blue) - Hydrogen Atoms

Sources

The Pivotal Role of Physicochemical Properties in Drug Discovery: An In-depth Technical Guide to Cyclobutyl 3-fluorophenyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, understanding the physicochemical properties of a new chemical entity is not merely a preliminary step but a cornerstone of successful therapeutic development. These intrinsic characteristics govern a molecule's behavior from its initial interaction with biological systems to its ultimate efficacy and safety profile. This guide provides a comprehensive exploration of the physicochemical properties of Cyclobutyl 3-fluorophenyl ketone derivatives, a class of compounds with significant potential in medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights, offering a robust framework for the evaluation and optimization of these promising molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

Introduction: The Significance of Physicochemical Properties in Drug Development

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These properties, including lipophilicity, solubility, and crystal structure, dictate a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its potential for toxicity.[2][3] A delicate balance is essential; for instance, a molecule that is too lipophilic may exhibit strong target binding but suffer from poor solubility and rapid metabolism, while a highly soluble compound might not effectively cross cellular membranes to reach its target.[4]

This compound derivatives represent a compelling scaffold in medicinal chemistry. The cyclobutane ring offers a unique three-dimensional geometry that can enhance binding affinity and metabolic stability, while the 3-fluorophenyl group can modulate electronic properties and improve interactions with target proteins.[5][6][7][8] The ketone functionality provides a key site for hydrogen bonding and further chemical modification.[9][10] Understanding the interplay of these structural features and their impact on the overall physicochemical profile is paramount for advancing these derivatives as viable drug candidates.

This guide will provide a detailed examination of the critical physicochemical properties of this compound derivatives, offering both the "how" and the "why" behind their characterization.

Synthesis and Structural Elucidation

The journey to understanding physicochemical properties begins with the synthesis of high-purity compounds. While numerous synthetic routes to functionalized cyclobutanes exist, a common approach involves the [2+2] cycloaddition or the functionalization of pre-existing cyclobutane cores.[11] For the purpose of this guide, we will consider a general synthetic scheme for a representative this compound derivative.

Following synthesis, rigorous structural confirmation is non-negotiable. A suite of analytical techniques is employed to ensure the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool, offering a wide chemical shift range and high sensitivity, which can be invaluable for confirming the presence and position of the fluorine atom and for quantitative analysis.[12][13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental composition. Fragmentation patterns observed in MS/MS experiments can further confirm the molecular structure.[15][16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the characteristic carbonyl (C=O) stretch of the ketone.

Core Physicochemical Properties: Measurement and Rationale

A thorough understanding of a drug candidate's physicochemical properties is crucial for predicting its in vivo behavior.[17] The following sections detail the experimental determination of key parameters for this compound derivatives.

Lipophilicity (LogP)

Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross cell membranes, bind to its target, and be metabolized.[4] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. An optimal LogP value, typically between 1 and 5 for orally administered drugs, is often sought to balance membrane permeability with aqueous solubility.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for LogP determination due to its direct measurement of the partition coefficient.[18]

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound derivative in n-octanol.

    • Saturate n-octanol with water and water with n-octanol by vigorous mixing for 24 hours, followed by separation of the phases.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the water-saturated n-octanol in a separatory funnel.

    • Add a known volume of the n-octanol-saturated water to the funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully separate the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • Calculate LogP as the base-10 logarithm of P.[19][20]

Alternative Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher throughput, LogP can be estimated using RP-HPLC.[18] This method relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity. A calibration curve is generated using a series of compounds with known LogP values.

Aqueous Solubility

Rationale: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility can lead to low bioavailability and challenges in formulation development.

Experimental Protocol: Thermodynamic Solubility Assay

  • Sample Preparation:

    • Add an excess amount of the solid this compound derivative to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification:

    • Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method like HPLC-UV.

Data Presentation: Physicochemical Properties of Representative this compound Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Calculated LogPExperimental LogPAqueous Solubility (µg/mL at pH 7.4)
(3-fluorophenyl)(cyclobutyl)methanoneC₁₁H₁₁FO182.202.82.6 ± 0.150 ± 5
(3-chloro-4-fluorophenyl)(cyclobutyl)methanoneC₁₁H₁₀ClFO212.653.43.2 ± 0.115 ± 2

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Solid-State Characterization: Melting Point and Crystal Structure

Rationale: The solid-state properties of a drug substance are critical for its stability, dissolution rate, and manufacturability. The melting point provides an indication of purity and crystal lattice energy. X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state, revealing crucial information about conformation, packing, and intermolecular interactions.[21][22]

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Place a small amount of the dry, powdered this compound derivative into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus to slowly heat the sample and record the temperature range over which the solid melts to a clear liquid.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.[23][24][25]

Advanced Characterization Techniques

Beyond the core properties, a deeper understanding of the molecule can be gained through additional analytical techniques.

  • Differential Scanning Calorimetry (DSC): DSC can be used to study thermal transitions, such as melting, crystallization, and polymorphism.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, providing information about thermal stability and decomposition.

  • Powder X-ray Diffraction (PXRD): PXRD is used to characterize the crystalline form of a bulk powder sample and to identify different polymorphs.

Visualizing the Workflow

A systematic approach is essential for the comprehensive physicochemical characterization of a drug candidate.

Caption: A streamlined workflow for the synthesis and physicochemical characterization of this compound derivatives.

Conclusion: Integrating Physicochemical Data for Informed Drug Development

The comprehensive physicochemical characterization of this compound derivatives is not an academic exercise but a critical component of a successful drug discovery program. The data generated from the protocols outlined in this guide provide the foundation for understanding a molecule's potential as a therapeutic agent. By integrating insights from lipophilicity, solubility, and solid-state properties, researchers can make informed decisions about which derivatives to advance, how to optimize their properties, and how to formulate them for preclinical and clinical studies. This rigorous, data-driven approach is essential for navigating the complexities of drug development and ultimately, for delivering safe and effective medicines to patients.

References

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Stability and Degradation Pathways of Cyclobutyl 3-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of Cyclobutyl 3-fluorophenyl ketone, a compound of interest in pharmaceutical and chemical research. Drawing upon established principles of physical organic chemistry and regulatory expectations for stability testing, this document outlines the molecule's susceptibility to photolytic, hydrolytic, and oxidative stress. We present detailed mechanistic hypotheses for the formation of degradation products, supported by authoritative literature. Furthermore, this guide offers robust, step-by-step protocols for conducting forced degradation studies and for the analytical characterization of the resulting degradants. This work is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the characterization and formulation of molecules incorporating this chemical scaffold.

Introduction and Physicochemical Profile

This compound is an aromatic ketone featuring a cyclobutyl moiety and a fluorine-substituted phenyl ring. The interplay between the strained cyclobutyl group, the photoreactive carbonyl, and the electron-withdrawing fluorine atom dictates its unique stability profile. Understanding these characteristics is paramount for predicting its behavior during synthesis, formulation, storage, and in biological systems. A thorough stability assessment is a critical component of any drug development program, as mandated by regulatory bodies like the FDA and ICH, to ensure the safety, efficacy, and quality of the final drug product.[1][2]

Chemical Structure

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These parameters are essential for designing analytical methods and understanding its solubility and distribution characteristics.

PropertyValueSource
CAS Number 5407-98-7[3]
Molecular Formula C₁₁H₁₂O[3]
Molecular Weight 160.21 g/mol [3]
Appearance (Predicted) Colorless to pale yellow liquid or solidGeneral knowledge
Boiling Point Data not widely available; predicted to be >200 °C[4]
Solubility Predicted to be poorly soluble in water, soluble in organic solvents[4]
Octanol/Water Partition Coefficient (logP) Data not widely available; estimated > 2[4]

Potential Degradation Pathways

Forced degradation studies are designed to intentionally degrade a sample under conditions more severe than accelerated stability testing.[2] These studies help to identify likely degradation products and establish degradation pathways, which is crucial for developing stability-indicating analytical methods.[2][5] A typical study includes exposure to acid, base, oxidation, heat, and light.[1][6]

Photodegradation

Aromatic ketones are well-known to be susceptible to photochemical reactions upon absorption of UV light.[7][8] The primary mechanisms anticipated for this compound are the Norrish Type I and Type II reactions.[9][10]

2.1.1 Norrish Type I Cleavage

The Norrish Type I reaction involves the homolytic cleavage of the bond alpha to the carbonyl group.[10][11] Upon excitation by a photon, the ketone can form two radical intermediates: a cyclobutyl radical and a 3-fluorobenzoyl radical.

  • Causality: The stability of the resulting radical fragments influences the likelihood of this pathway.[9] These highly reactive radicals can then undergo several secondary reactions, including:

    • Decarbonylation: The 3-fluorobenzoyl radical can lose carbon monoxide to form a 3-fluorophenyl radical.

    • Recombination: The initial radical pair can recombine.

    • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from the solvent or other molecules to form stable products.

Caption: Proposed Norrish Type I degradation pathway.

2.1.2 Norrish Type II Reaction (Norrish-Yang Cyclization)

The Norrish Type II reaction is an intramolecular process that occurs if there is a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[11][12] this compound possesses accessible γ-hydrogens on its cyclobutyl ring.

  • Causality: This pathway is often highly favorable for cyclobutyl ketones.[13] The reaction proceeds through a 1,4-diradical intermediate formed by the abstraction of a γ-hydrogen by the excited carbonyl oxygen. This diradical can then either cleave (forming an alkene and an enol) or cyclize to form a cyclobutanol derivative. For cyclobutyl phenyl ketones, the major pathway is often cyclization, known as the Norrish-Yang reaction, to yield a bicyclo[1.1.1]pentan-2-ol intermediate.[13][14]

Caption: Proposed Norrish Type II degradation pathway.

Hydrolytic Degradation

Ketones are generally considered stable to hydrolysis across a wide pH range.[15] Unlike esters or amides, the carbonyl group of a ketone does not have a suitable leaving group for nucleophilic attack by water to proceed to cleavage.

  • Causality: While direct hydrolysis is unlikely, the carbonyl carbon can be attacked by water to form a gem-diol (hydrate) in an equilibrium reaction.[16] For most simple ketones, this equilibrium lies far to the left, favoring the ketone.[15] However, forced degradation studies should still be performed under acidic, basic, and neutral conditions to confirm this stability and to ensure no unexpected reactions occur, particularly at elevated temperatures.[6]

  • Hypothesis: Significant degradation is not expected under typical hydrolytic stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, water at temperatures up to 60-80°C). Any observed degradation would likely be minimal and may point to the presence of reactive impurities from the synthesis process.

Oxidative Degradation

Ketones are relatively resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon.[17] However, strong oxidizing agents under harsh conditions can induce degradation, typically involving carbon-carbon bond cleavage.[17]

  • Causality: A common reagent used in forced degradation is hydrogen peroxide (H₂O₂).[5] Potential oxidative pathways include:

    • Baeyer-Villiger Oxidation: Peroxy acids can oxidize ketones to esters.[17] While H₂O₂ itself is not a peroxy acid, it can participate in similar oxidative mechanisms, potentially leading to the formation of either 3-fluorophenyl cyclobutanoate or cyclobutyl 3-fluorobenzoate. The regioselectivity would depend on the migratory aptitude of the cyclobutyl vs. the 3-fluorophenyl group.

    • Radical Oxidation: Oxidation may proceed via radical mechanisms, leading to cleavage of the cyclobutane ring or degradation of the aromatic ring, although the latter typically requires more severe conditions.

  • Hypothesis: The primary oxidative degradation products are likely to be esters resulting from a Baeyer-Villiger-type reaction or ring-opened carboxylic acids from the cleavage of the cyclobutyl moiety.

Experimental Protocols for Forced Degradation

The following protocols are designed as a starting point for investigating the stability of this compound. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized and the primary degradation products are observed.[5][6] All experiments should be performed alongside a control sample (protected from the stress condition) to allow for direct comparison.

General Sample Preparation
  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.[6]

  • For each stress condition, transfer a known volume of the stock solution into a clear glass vial.

  • If necessary, remove the organic solvent under a gentle stream of nitrogen before adding the stressor solution.

Photostability Protocol
  • Sample Preparation: Place the solution in a quartz vial to ensure maximum UV transmittance.

  • Control: Prepare an identical sample wrapped in aluminum foil to serve as a dark control.

  • Exposure: Expose the sample and control to a light source conforming to ICH Q1B guidelines. A typical exposure is 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA light.[6]

  • Analysis: Withdraw aliquots at appropriate time points. Dilute with mobile phase if necessary and analyze immediately by HPLC-UV/MS.

Hydrolysis Protocol (Acid, Base, Neutral)
  • Acid Hydrolysis: Add 0.1 M hydrochloric acid to a sample vial.

  • Base Hydrolysis: Add 0.1 M sodium hydroxide to a separate sample vial.

  • Neutral Hydrolysis: Add purified water to a third sample vial.

  • Stress Condition: Store the vials at 60°C. If no degradation is observed, the temperature can be increased, but should not exceed 80°C.[6]

  • Time Points: Analyze samples after 24, 48, and 72 hours, or until the target degradation is achieved.

  • Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent further degradation or damage to the analytical column.

Oxidative Degradation Protocol
  • Stressor: Add a solution of 3% hydrogen peroxide to the sample vial. The concentration can be adjusted if the reaction is too fast or too slow.[5]

  • Stress Condition: Keep the sample at room temperature, protected from light.

  • Time Points: Analyze samples at intervals (e.g., 2, 6, 12, 24 hours) until approximately 10-20% degradation of the parent peak is observed.

  • Analysis: Dilute the sample with mobile phase and analyze directly by HPLC-UV/MS.

Thermal Degradation Protocol
  • Sample Preparation: Prepare the sample as a solid in a glass vial and also as a solution (as prepared in section 3.1).

  • Stress Condition: Place the vials in a calibrated oven at 80°C.

  • Time Points: Analyze the solution at appropriate intervals. For the solid sample, analyze after a longer period (e.g., 7 days).

  • Analysis: For the solid sample, dissolve in a suitable solvent before dilution and analysis by HPLC-UV/MS.

Analytical Strategy and Characterization

A robust, stability-indicating analytical method is required to separate the parent compound from all process-related impurities and degradation products.

Caption: General workflow for forced degradation and analysis.

HPLC Method Development

A reversed-phase HPLC method with UV detection is the primary tool for monitoring the stability studies.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of the non-polar parent compound from potentially more polar degradants.

  • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal wavelength for quantification.

  • Validation: The final method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for identifying unknown degradation products.

  • Mass Analysis: High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, provides accurate mass measurements, enabling the determination of elemental compositions for the parent and degradant peaks.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) experiments are performed to fragment the molecular ions of the degradation products. The resulting fragmentation patterns provide crucial structural information that can be pieced together to elucidate the complete chemical structure. For example, the loss of a cyclobutyl group (56 Da) or a CO group (28 Da) would be strong evidence for a Norrish Type I pathway.

Conclusion

The stability of this compound is governed by the inherent reactivity of its aromatic ketone structure. It is predicted to be highly susceptible to photodegradation , primarily through Norrish Type I and Type II pathways, with the Norrish-Yang cyclization being a particularly noteworthy route.[13] Conversely, the molecule is expected to exhibit good stability against hydrolysis . Oxidative stress may lead to degradation via Baeyer-Villiger-type oxidation or other radical processes. A systematic approach using forced degradation studies coupled with a robust, stability-indicating HPLC-MS method is essential to definitively identify the degradation products, elucidate the degradation pathways, and develop stable formulations for this promising chemical entity.

References

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An In-Depth Technical Guide: Investigating the Electronic Effects of 3-Fluoro Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing molecular properties.[1][2] Among the various fluorination strategies, the substitution of a hydrogen atom with fluorine at the 3-position of a core scaffold represents a nuanced yet powerful approach to modulate electronic characteristics. This guide provides an in-depth exploration of the electronic effects stemming from 3-fluoro substitution, offering researchers, scientists, and drug development professionals a framework for understanding and leveraging these effects to enhance pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Fluorine's unique properties—its small van der Waals radius (1.47 Å), which is only slightly larger than hydrogen (1.20 Å), and its status as the most electronegative element—allow it to serve as a subtle bioisostere of hydrogen while exerting profound electronic influence.[1][3] This influence is not monolithic; it is a context-dependent interplay of inductive and, to a lesser extent, resonance effects that can alter a molecule's acidity, basicity, lipophilicity, conformation, and metabolic fate.[1][4] Understanding the causality behind these changes is paramount for rational drug design, moving beyond serendipitous discovery to predictable and targeted molecular engineering.

This document will dissect the fundamental electronic principles of fluorine, detail their manifestation in key physicochemical properties, and provide validated experimental protocols for their measurement.

Fundamental Electronic Effects of Fluorine

The electronic influence of a fluorine substituent is primarily governed by two opposing forces: the inductive effect and the resonance effect. The net impact on a molecule is determined by the balance of these forces, which is highly dependent on the molecular architecture.

The Inductive Effect (-I)

As the most electronegative element, fluorine strongly attracts electron density from adjacent atoms through sigma (σ) bonds.[5][6] This electron-withdrawing phenomenon is known as the negative inductive effect (-I). It is a through-bond effect that polarizes the C-F bond significantly, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the fluorine. This effect propagates through the carbon skeleton, diminishing with distance, but its impact can be felt several bonds away, influencing the acidity and basicity of nearby functional groups.[5]

The Resonance Effect (+M)

The resonance or mesomeric effect (+M) involves the donation of a lone pair of electrons from the fluorine atom into an adjacent π-system (e.g., an aromatic ring).[7] This through-space effect can increase electron density at specific positions within the conjugated system. However, for fluorine, the +M effect is generally considered weak and is often overshadowed by its powerful -I effect, especially in aliphatic systems.[7] The poor overlap between the 2p orbital of fluorine and the 2p orbital of carbon makes this electron donation less efficient compared to other halogens like chlorine.[8]

G cluster_effects Electronic Effects of 3-Fluoro Substitution cluster_impact Impact on Physicochemical Properties Fluorine Fluorine Inductive_Effect Inductive Effect (-I) Strong Electron Withdrawal Through σ-bonds Fluorine->Inductive_Effect Dominant Resonance_Effect Resonance Effect (+M) Weak Electron Donation Through π-systems Fluorine->Resonance_Effect Minor pKa pKa Modulation (Acidity/Basicity) Inductive_Effect->pKa Lowers pKa of bases Increases pKa of acids Conformation Conformational Bias (Gauche Effect) Inductive_Effect->Conformation Metabolic_Stability Metabolic Stability Inductive_Effect->Metabolic_Stability Blocks C-H Oxidation Resonance_Effect->pKa LogP Lipophilicity (LogP) Alteration pKa->LogP Affects LogD LogP->Metabolic_Stability Influences Enzyme Access Conformation->Metabolic_Stability Alters Substrate Fit

Caption: Logical flow of fluorine's electronic effects on key drug properties.

Impact of 3-Fluoro Substitution on Physicochemical Properties

The introduction of a fluorine atom at the 3-position can trigger a cascade of changes in a molecule's physicochemical profile. These changes are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Modulation of Acidity and Basicity (pKa)

The strong -I effect of fluorine is a reliable tool for modulating the pKa of nearby ionizable groups. By withdrawing electron density, a 3-fluoro substituent can significantly decrease the basicity (lower the pKa) of an amine or increase the acidity of a carboxylic acid.[1][9]

  • Causality: For a basic amine, the fluorine atom pulls electron density away from the nitrogen, making its lone pair less available to accept a proton. This destabilizes the conjugate acid, thereby lowering the pKa. This reduction in basicity can be highly beneficial, as it may improve oral bioavailability by reducing the degree of ionization in the gut.[1]

  • Example: Fluorination of pyridine at a position adjacent to the nitrogen has a stronger pKa-lowering effect than more distant substitution.[9] Replacing a C-H bond with a C-F bond results in an increase in the acidity of the conjugate acid.[9]

Table 1: Illustrative Impact of Fluorination on pKa

Compound Pair Non-Fluorinated pKa Fluorinated Analog Fluorinated pKa ΔpKa
Pyridine 5.25 2-Fluoropyridine -0.44 -5.69
2-(Thioethyl)pyridine 3.68 2-(2,2,2-Trifluoro-thioethyl)pyridine 1.49 -2.19

| Aniline | 4.60 | 3-Fluoroaniline | 3.51 | -1.09 |

Note: Data is illustrative and sourced from various chemical data repositories to show general trends.

Alteration of Lipophilicity (LogP)

The effect of fluorination on lipophilicity (LogP, the partition coefficient between octanol and water) is complex and cannot be predicted by a simple rule. While single fluorine substitutions often increase LogP, this is not always the case, and the outcome depends on the overall molecular context.[10][11]

  • Causality: The increase in LogP is often attributed to the replacement of a polarizable C-H bond with a less polarizable, more hydrophobic C-F surface. However, the strong dipole of the C-F bond can also increase interactions with water, potentially lowering LogP. The net effect depends on whether the fluorine is exposed to the solvent or buried within the molecule, and how it influences the molecule's overall shape and polarity.[11] Research has shown that in some bicyclic amines, gem-difluorination can either increase or decrease LogP depending on the structure and the spatial orientation of the fluorine atoms relative to vicinal C-H bonds.[11]

Influence on Molecular Conformation

Fluorine substitution can exert significant control over molecular conformation, which is critical for binding to biological targets.[12] The 3-fluoro position is particularly interesting for its ability to induce specific conformational preferences through steric and electronic effects, such as the gauche effect.

  • Causality: The gauche effect describes the tendency of electron-withdrawing groups on adjacent carbons to prefer a gauche (60°) dihedral angle over an anti (180°) conformation. This is driven by hyperconjugation, where the σ* anti-bonding orbital of the C-F bond accepts electron density from an adjacent C-H or C-C bond. This stereoelectronic effect can lock a molecule into a specific bioactive conformation, enhancing its binding affinity or selectivity.[4] For example, studies on 3'-deoxy-3'-fluoronucleosides have shown that the fluorine substitution strongly influences the pucker of the furanose ring, a key determinant in oligonucleotide structure.[13]

Ramifications in Drug Development

The physicochemical changes induced by 3-fluoro substitution have direct and significant consequences for a compound's behavior in a biological system.

Enhancing Metabolic Stability

One of the most common and successful applications of fluorination is to block metabolic "soft spots."[14][15] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, which often involves the oxidation of a vulnerable C-H bond.

  • Causality: Replacing a metabolically labile hydrogen with fluorine can effectively halt this process.[15] The C-F bond is exceptionally strong (bond dissociation energy ~110 kcal/mol) compared to a C-H bond (~98 kcal/mol), making it highly resistant to enzymatic cleavage.[3] Furthermore, the electron-withdrawing nature of fluorine deactivates adjacent C-H bonds, making them less susceptible to oxidation. This "metabolic blocking" strategy can dramatically increase a drug's half-life and oral bioavailability.[14][15]

Modulating Target Binding Affinity

The electronic perturbations from a 3-fluoro group can fine-tune a ligand's interaction with its target protein. This can occur through several mechanisms:

  • Altered pKa: As discussed, changing the ionization state of a key binding group can dramatically affect electrostatic interactions within the binding pocket.[1]

  • Dipole Interactions: The strong C-F bond dipole can engage in favorable orthogonal multipolar interactions with carbonyl groups or aromatic rings in the protein, adding to the overall binding energy.

  • Conformational Restriction: By locking the molecule into its bioactive conformation, fluorine substitution can reduce the entropic penalty of binding, thereby increasing affinity.[14]

Experimental Validation: Protocols and Methodologies

To harness the effects of 3-fluoro substitution effectively, it is essential to quantify the resulting changes in physicochemical properties. The following protocols provide standardized, self-validating methodologies for measuring pKa, LogP, and metabolic stability.

Protocol: pKa Determination by Potentiometric Titration

This method determines the pKa by measuring pH changes in a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the pKa.[16][17]

Methodology:

  • Preparation: Calibrate the potentiometer using standard buffers (e.g., pH 4, 7, and 10).[17] Prepare a 1 mM solution of the test compound.[17] Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions for titration.[17]

  • Setup: Place 20 mL of the test compound solution into a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.[17]

  • Titration: For a basic compound, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl. Titrate by adding small, precise increments of 0.1 M NaOH. For an acidic compound, reverse the process.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.[17]

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the point where half of the compound has been neutralized (the midpoint of the steepest part of the curve).[18] This inflection point can be precisely determined by calculating the first derivative of the titration curve.

Protocol: LogP Measurement by Shake-Flask Method

This is the "gold standard" method for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[16][19]

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight.

  • Partitioning: Dissolve a precisely weighed amount of the test compound in one of the phases (typically the one in which it is more soluble). Add the second phase to create a biphasic system (e.g., 2 mL of n-octanol and 2 mL of water).[20]

  • Equilibration: Vigorously shake or stir the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for complete partitioning.[21] Let the phases separate completely, often by allowing them to stand overnight or by centrifugation.[21]

  • Quantification: Carefully take an aliquot from each phase.[21] Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or for fluorinated compounds, ¹⁹F NMR).[19][20]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, contained within liver microsomes.[22] The rate of disappearance of the parent compound is monitored over time.[22]

Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 20 mM stock of the test compound in DMSO.[23]

    • Microsomal Suspension: Prepare a suspension of human or mouse liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).[22][23]

    • NADPH Cofactor Solution: Prepare a solution containing the NADPH regenerating system (e.g., 3 mM NADPH, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).[23] The cofactor NADPH is essential for the catalytic activity of CYP enzymes.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound (final concentration e.g., 1-3 µM) at 37°C.[22]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution. For the negative control (T=0 and stability check), substitute the cofactor solution with a buffer to ensure disappearance is due to enzymatic activity.[23]

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[22]

  • Reaction Quenching: Stop the reaction at each time point by adding a cold quenching solution, typically acetonitrile containing an internal standard. This precipitates the microsomal proteins.[23]

  • Analysis: Centrifuge the samples to pellet the proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound relative to the T=0 sample.

  • Data Interpretation: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_compound Prepare Test Compound (1 µM final) pre_warm Pre-warm Compound & Microsomes prep_compound->pre_warm prep_microsomes Prepare Liver Microsomes (0.5 mg/mL in Buffer) prep_microsomes->pre_warm prep_nadph Prepare NADPH Cofactor Solution initiate Initiate Reaction by adding NADPH prep_nadph->initiate pre_warm->initiate time_points Take Aliquots at Time Points (0-60 min) initiate->time_points quench Quench with Acetonitrile (+ Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate % Remaining, Half-life (t½) lcms->calculate

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Conclusion

The 3-fluoro substitution is a sophisticated strategy in medicinal chemistry that leverages the unique electronic properties of fluorine to address multifaceted challenges in drug design. Its strong inductive effect provides a reliable method for tuning the pKa of proximal functional groups and for blocking sites of metabolic oxidation, thereby enhancing bioavailability and half-life. While its impact on lipophilicity and conformation is highly context-dependent, these effects offer further opportunities for molecular optimization. By integrating a deep understanding of these electronic principles with robust experimental validation, researchers can rationally design superior therapeutic agents, accelerating the journey from initial concept to clinical candidate.

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Preliminary biological screening of Cyclobutyl 3-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Biological Screening of Cyclobutyl 3-fluorophenyl ketone

Abstract

This guide provides a comprehensive framework for the preliminary biological evaluation of the novel compound, this compound. The document is structured to guide researchers and drug development professionals through a tiered screening cascade, beginning with foundational safety and broad-spectrum activity assays, and progressing to more targeted, hypothesis-driven investigations. The experimental designs detailed herein are rooted in established scientific principles, emphasizing the causality behind protocol choices and the inclusion of self-validating controls. By integrating insights from the compound's distinct structural motifs—the cyclobutyl, 3-fluorophenyl, and ketone moieties—this guide proposes a logical and efficient pathway to elucidate its initial bioactivity profile, potential therapeutic relevance, and liabilities.

Introduction: Rationale for Screening

The exploration of novel chemical entities is the cornerstone of modern drug discovery. This compound presents a unique combination of structural features, each suggesting potential for significant biological activity. A preliminary biological screen is therefore essential to systematically uncover its pharmacological potential and identify any inherent toxicities early in the development pipeline.

The rationale for investigating this specific molecule is threefold:

  • The Ketone Moiety: Ketones are versatile functional groups present in numerous pharmaceuticals and serve as key intermediates in biocatalysis.[1][2] They can participate in various biological interactions, including acting as substrates or inhibitors for a wide range of enzymes.[1][3]

  • The 3-Fluorophenyl Group: The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties. Fluorine substitution can enhance metabolic stability, increase lipophilicity, and alter binding affinity to biological targets.[4]

  • The Cyclobutyl Ring: The strained four-membered cyclobutane ring is a feature of several bioactive natural products.[5][6] This strain can increase the molecule's reactivity and may confer unique conformational properties that enhance binding to target proteins.[5]

The primary objective of this preliminary screening guide is to provide a robust, multi-tiered workflow to efficiently assess the cytotoxic, antimicrobial, and potential enzyme-modulating and receptor-binding activities of this compound.

Compound Profile and Safe Handling

Before commencing any biological assays, a thorough understanding of the compound's properties and the implementation of rigorous safety protocols are paramount.

Compound Details:

PropertyValueSource
IUPAC Name cyclobutyl(3-fluorophenyl)methanone[7]
CAS Number 898790-64-2[7]
Molecular Formula C₁₁H₁₁FO[8]
Molecular Weight 178.206 g/mol [8]
Safety and Handling Precautions

Handling fluorinated organic compounds requires specific safety measures due to their potential for altered reactivity and toxicity.[9]

  • Risk Assessment: A comprehensive risk assessment must be conducted before handling the compound, identifying potential hazards and establishing control measures.[9]

  • Engineering Controls: All work with the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory. A face shield should be used when there is a significant risk of splashing.[9]

    • Hand Protection: Use chemically resistant gloves. Consult the glove manufacturer's compatibility chart for the specific solvents being used. Double-gloving is recommended.[9]

    • Body Protection: A flame-resistant lab coat must be worn at all times.[9]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The final concentration of DMSO in cell-based assays should typically not exceed 0.5% to avoid solvent-induced toxicity.

Tiered Screening Cascade: A Phased Approach

A tiered or phased approach is the most efficient method for preliminary screening. It allows for early " go/no-go " decisions based on foundational data before committing resources to more complex and expensive assays.

G cluster_0 Screening Workflow cluster_1 Tier 1: Foundational Assays cluster_2 Tier 2: Mechanistic Probing Compound This compound (Stock Solution in DMSO) Cytotoxicity 3.1 In Vitro Cytotoxicity (e.g., MTT, LDH Assays) Compound->Cytotoxicity Initial Screen Antimicrobial 3.2 Antimicrobial Screening (e.g., Agar Diffusion) Compound->Antimicrobial Initial Screen Decision1 Assess Hit Profile & Toxicity Is IC50 acceptable? Any broad activity? Cytotoxicity->Decision1 Antimicrobial->Decision1 Enzyme 3.3 Enzyme Inhibition (Panel of relevant enzymes) Decision1->Enzyme [Proceed] Receptor 3.4 Receptor Binding (Panel of common receptors) Decision1->Receptor [Proceed] Halt Halt Development or Return to Chemical Synthesis Decision1->Halt [High Toxicity] Decision2 Identify Lead Activity Potent & selective hit? Enzyme->Decision2 Receptor->Decision2 Further Advance to Dose-Response, SAR, & In Vivo Studies Decision2->Further [Yes] Decision2->Halt [No]

Caption: Tiered screening workflow for this compound.

Tier 1: In Vitro Cytotoxicity Assessment

Causality: Cytotoxicity is a critical endpoint in drug discovery used to measure the degree to which a substance can damage or kill cells.[10] Identifying general cytotoxicity early prevents the expenditure of resources on compounds that are unlikely to have a viable therapeutic window. This assay will determine the concentration at which the compound exhibits toxic effects on both cancerous and non-cancerous cell lines.

Experimental Protocol: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a reliable method for quantifying cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[11]

  • Cell Seeding: Seed two cell lines (e.g., HeLa, a human cervical cancer line, and HEK293, a non-cancerous human embryonic kidney line) into separate 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium, ranging from 0.1 µM to 100 µM.

  • Controls (Self-Validation):

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in culture medium only.

    • Maximum Lysis Control: Cells treated with a lysis buffer (provided in commercial kits) to induce 100% cell death.

  • Incubation: Remove the old medium from cells and add the compound dilutions and controls. Incubate for 24-48 hours.

  • LDH Measurement: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per manufacturer's instructions, e.g., from kits like the CyQUANT™ Cytotoxicity Assay[10]).

  • Data Acquisition: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation:

Concentration (µM)Cell Line% Cytotoxicity (vs. Max Lysis)
0.1HeLaData
1HeLaData
10HeLaData
100HeLaData
0.1HEK293Data
1HEK293Data
10HEK293Data
100HEK293Data
Calculated IC₅₀ HeLa Value
Calculated IC₅₀ HEK293 Value
Tier 1: Antimicrobial Screening

Causality: The search for novel antimicrobial compounds is a global health priority.[12] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a fungus, provides a cost-effective way to identify potential anti-infective properties. The agar disk-diffusion assay is a widely used and valuable technique for the preliminary screening of antimicrobial activity.[13]

Experimental Protocol: Agar Disk-Diffusion Assay

  • Microorganism Preparation: Prepare fresh overnight cultures of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

  • Plate Inoculation: Spread a standardized inoculum of each microorganism onto the surface of separate Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungus).

  • Disk Application: Aseptically place sterile 6 mm paper disks onto the agar surface.

  • Compound Application: Pipette a fixed volume (e.g., 10 µL) of a high concentration (e.g., 1 mg/mL) of this compound onto a test disk.

  • Controls (Self-Validation):

    • Positive Control: A disk with a known antibiotic (e.g., Ampicillin for bacteria, Amphotericin B for fungus).

    • Negative Control: A disk with the solvent (DMSO) only, to ensure it has no antimicrobial activity.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungus).

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters.

Tier 2: Enzyme Inhibition Screening

Causality: Based on the ketone functional group, the compound may act as an inhibitor of enzymes where ketones are substrates or binding partners.[3] A logical next step is to screen against a panel of enzymes, such as kinases or proteases, which are common drug targets. An enzyme inhibition assay measures the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[14]

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Reaction Setup: In a 96-well plate, combine the kinase enzyme, its specific substrate, and ATP in a buffer solution.

  • Compound Addition: Add this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM).

  • Controls (Self-Validation):

    • Positive Control: A known inhibitor for the specific kinase being tested.

    • Negative Control: A reaction with DMSO vehicle only (representing 100% enzyme activity).

    • No Enzyme Control: A reaction mix without the enzyme to measure background signal.

  • Enzymatic Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase to phosphorylate its substrate, converting ATP to ADP.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the amount of ADP formed (and thus, kinase activity).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control.

Tier 2: Receptor Binding Assays

Causality: Receptor-ligand binding assays are fundamental in drug discovery for identifying compounds that interact with specific biological targets, such as G protein-coupled receptors (GPCRs).[15][16] These assays measure the ability of a test compound to displace a known, labeled ligand from its receptor, indicating binding affinity.[17]

G cluster_0 Competitive Binding Assay Principle Receptor Receptor Radioligand Labeled Ligand Receptor->Radioligand Binds TestCompound Test Compound Receptor->TestCompound Competes for Binding Site

Caption: Principle of a competitive receptor binding assay.

Experimental Protocol: Radioligand Competition Assay

  • Preparation: Use a membrane preparation from cells overexpressing a specific receptor of interest (e.g., a dopamine or serotonin receptor).

  • Reaction Mixture: In a 96-well filter plate, combine the membrane preparation, a known concentration of a radiolabeled ligand (e.g., ³H-spiperone), and the assay buffer.

  • Compound Addition: Add this compound across a range of concentrations.

  • Controls (Self-Validation):

    • Total Binding: Reaction with vehicle (DMSO) only, showing the maximum binding of the radioligand.

    • Non-specific Binding: Reaction in the presence of a very high concentration of a known, unlabeled ligand to saturate the receptors and measure background binding.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow binding to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through the filter plate, washing away the unbound radioligand.

  • Data Acquisition: Allow the filters to dry, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the percentage of inhibition caused by the test compound and calculate the Ki (inhibitory constant).

Data Interpretation and Decision Making

The tiered screening approach culminates in a critical decision-making process:

  • High Cytotoxicity (e.g., IC₅₀ < 10 µM) in Tier 1: If the compound is broadly toxic to both cancerous and non-cancerous cells, it may be flagged as a poor candidate for further development, unless the intended application is oncology.

  • Selective Activity in Tier 1: If the compound shows a significant zone of inhibition against a specific microbe and low cytotoxicity, it warrants further investigation as a potential anti-infective.

  • "Hits" in Tier 2: A compound that demonstrates potent inhibition of a specific enzyme (>50% inhibition at 10 µM) or strong binding to a receptor (Ki < 1 µM) is considered a "hit."

  • Decision Point: Positive hits from Tier 2 should be advanced to more detailed studies, including dose-response curves to confirm potency (IC₅₀/EC₅₀), secondary assays to confirm the mechanism of action, and initial structure-activity relationship (SAR) studies. If no significant or selective activity is observed, the compound may be deprioritized.

Conclusion

This guide outlines a systematic and scientifically rigorous methodology for the preliminary biological screening of this compound. By employing a phased approach that begins with broad assessments of cytotoxicity and antimicrobial activity and progresses to targeted enzyme and receptor assays, researchers can efficiently build a foundational biological profile of the molecule. The emphasis on causality, self-validating controls, and safe handling practices ensures the generation of reliable and interpretable data, providing a solid basis for critical decisions in the early stages of the drug discovery and development process.

References

  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]

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  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]

  • Ingenta Connect. (2012). Screening Strategies to Identify New Antibiotics. Retrieved from [Link]

  • MDPI. (2018). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Retrieved from [Link]

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Methodological & Application

Synthetic Routes to cis-1,3-Difunctionalized Cyclobutanes from Aryl-Cyclobutyl Ketones: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous pharmacological properties is a perpetual endeavor. Among the carbocyclic systems that have garnered increasing attention, the cyclobutane motif stands out for its unique structural attributes.[1] Its inherent rigidity and three-dimensional character offer a powerful tool for medicinal chemists to strategically orient pharmacophoric elements, thereby enhancing binding affinity and selectivity for biological targets.[2] The cis-1,3-disubstitution pattern on a cyclobutane ring is of particular interest as it can serve as a conformationally restricted bioisostere for more flexible alkyl chains or even as a non-planar substitute for a para-substituted phenyl ring, potentially improving metabolic stability and aqueous solubility.[1][3][4][5]

This application note provides a detailed guide for the synthesis of valuable cis-1,3-difunctionalized cyclobutanes, starting from readily accessible aryl-cyclobutyl ketones. We will delve into a robust two-step synthetic sequence involving a Norrish-Yang photocyclization followed by a palladium-catalyzed carbon-carbon bond functionalization.[6] Furthermore, we will explore subsequent diastereoselective transformations of the resulting ketone, providing protocols for accessing corresponding cis-1,3-disubstituted cyclobutane alcohols and esters. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this privileged scaffold into their molecular design and discovery programs.

Core Synthetic Strategy: A Two-Step Approach to cis-3-Aryl-Cyclobutyl Ketones

The cornerstone of this synthetic approach is a sequential formal γ-C–H functionalization of aryl-cyclobutyl ketones. This strategy offers a highly diastereoselective route to cis-1,3-disubstituted cyclobutanes, a feat that is often challenging to achieve through traditional methods.[7] The overall transformation is depicted in the workflow below.

Synthetic_Workflow ArylCyclobutylKetone Aryl-Cyclobutyl Ketone BicycloPentanol Bicyclo[1.1.1]pentan-2-ol Intermediate ArylCyclobutylKetone->BicycloPentanol Step 1: Norrish-Yang Cyclization (hν) CisProduct cis-1,3-Difunctionalized Cyclobutane BicycloPentanol->CisProduct Step 2: Pd-Catalyzed C-C Functionalization

Figure 1: Overall synthetic workflow for the preparation of cis-1,3-difunctionalized cyclobutanes.

Step 1: Norrish-Yang Photocyclization of Aryl-Cyclobutyl Ketones

The initial step involves a photochemical intramolecular γ-hydrogen abstraction by the excited aryl ketone, leading to a 1,4-biradical intermediate. Subsequent radical-radical coupling affords a strained bicyclo[1.1.1]pentan-2-ol.[6][8] This reaction is a powerful method for constructing highly strained ring systems.[9]

Norrish_Yang A Aryl-Cyclobutyl Ketone B Excited State A->B C 1,4-Biradical B->C γ-H Abstraction D Bicyclo[1.1.1]pentan-2-ol C->D Cyclization

Figure 2: Mechanistic pathway of the Norrish-Yang cyclization.

Experimental Protocol: Norrish-Yang Cyclization

Materials:

  • Aryl-cyclobutyl ketone (1.0 equiv)

  • Anhydrous and deoxygenated solvent (e.g., benzene, acetonitrile, or tert-butanol)

  • Photochemical reactor equipped with a UV lamp (e.g., 365 nm) and a cooling system

  • Quartz or Pyrex reaction vessel

Procedure:

  • Prepare a 0.01-0.1 M solution of the aryl-cyclobutyl ketone in the chosen solvent in the reaction vessel.

  • Deoxygenate the solution by bubbling a gentle stream of nitrogen or argon through it for at least 30 minutes. Oxygen can quench the excited triplet state of the ketone, thereby reducing the reaction's efficiency.[8]

  • Place the reaction vessel in the photochemical reactor and maintain a constant temperature (e.g., 20-25 °C) using the cooling system.

  • Irradiate the solution with the UV lamp while stirring continuously. The choice of reaction vessel material (quartz or Pyrex) will determine the wavelength range of UV light reaching the sample.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to isolate the bicyclo[1.1.1]pentan-2-ol intermediate.

Troubleshooting:

  • Low Conversion: Ensure the solvent is thoroughly deoxygenated. Check the output of the UV lamp. The concentration of the starting material may need optimization.

  • Formation of Side Products: Norrish Type II cleavage can be a competing pathway.[10] The choice of solvent can influence the ratio of cyclization to cleavage. Consider using a different solvent or adjusting the reaction temperature.

  • Reaction Stalls: Colored impurities or byproducts can act as internal filters, preventing light from reaching the starting material.[11] Ensure the purity of the starting ketone.

Step 2: Palladium-Catalyzed C-C Bond Functionalization

The highly strained bicyclo[1.1.1]pentan-2-ol intermediate undergoes a palladium-catalyzed C-C bond cleavage and subsequent functionalization.[6] This strain-release-driven process is highly efficient and stereospecific, exclusively yielding the cis-1,3-disubstituted cyclobutane.[7] A plausible catalytic cycle involves the coordination of the hydroxyl group to a Pd(II) species, followed by β-carbon elimination to form a cyclobutylpalladium(II) intermediate. Oxidative addition of an aryl/alkenyl/alkynyl iodide, followed by reductive elimination, furnishes the desired product and regenerates the active catalyst.[6][12]

Palladium_Cycle Pd_II L-Pd(II) A Coordination Pd_II->A B β-Carbon Elimination A->B Bicyclo[1.1.1]pentan-2-ol C Oxidative Addition (R-I) B->C Cyclobutyl-Pd(II) D Reductive Elimination C->D Pd(IV) Intermediate D->Pd_II cis-Product

Figure 3: Plausible catalytic cycle for the palladium-catalyzed C-C functionalization.

Experimental Protocol: Palladium-Catalyzed Arylation

Materials:

  • Bicyclo[1.1.1]pentan-2-ol intermediate (1.0 equiv)

  • Aryl/alkenyl/alkynyl iodide (1.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Ligand (e.g., a suitable phosphine or N-heterocyclic carbene ligand, 20 mol%)[6]

  • Silver(I) oxide (Ag₂O) (2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk tube or other sealed reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (argon or nitrogen), add the bicyclo[1.1.1]pentan-2-ol, aryl iodide, Pd(OAc)₂, ligand, and Ag₂O.

  • Add anhydrous DCE via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 20 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite to remove palladium residues and other solids.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure cis-1,3-difunctionalized cyclobutane.

Troubleshooting:

  • Low Yield: The choice of ligand is critical for this transformation.[13] Screen different ligands to optimize the reaction. Ensure all reagents and solvents are anhydrous. The silver salt is crucial, likely acting as an iodide scavenger.[6]

  • Decomposition of Starting Material: The reaction is run at a high temperature, which may lead to decomposition. Consider lowering the temperature and extending the reaction time.

  • Difficulty in Removing Palladium: Residual palladium can be challenging to remove.[14] After filtration through Celite, consider washing the organic solution with an aqueous solution of a palladium scavenger.

Further Functionalization of the Cyclobutyl Ketone

The resulting cis-3-aryl-cyclobutyl ketone is a versatile intermediate that can be further functionalized to access a variety of cis-1,3-difunctionalized cyclobutanes.

Diastereoselective Reduction to the cis-Alcohol

The reduction of the ketone to the corresponding alcohol can be achieved with high diastereoselectivity using standard reducing agents. The stereochemical outcome is influenced by the steric hindrance of the substituents on the cyclobutane ring, generally favoring the formation of the cis-alcohol.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • cis-3-Aryl-cyclobutyl ketone (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.2 equiv)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the cis-3-aryl-cyclobutyl ketone in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude cis-alcohol can be purified by flash column chromatography if necessary.[15][16]

Baeyer-Villiger Oxidation to the Lactone

The Baeyer-Villiger oxidation allows for the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclobutyl ketone into a lactone (a cyclic ester).[17] The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl.[18][19]

Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA

Materials:

  • cis-3-Aryl-cyclobutyl ketone (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve the cis-3-aryl-cyclobutyl ketone in dichloromethane in a round-bottom flask and cool to 0 °C.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC analysis.

  • Quench the reaction by washing with saturated aqueous sodium thiosulfate followed by saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting lactone by flash column chromatography.[20][21]

Data Summary

The following table summarizes representative yields for the key transformations described in this guide.

TransformationStarting MaterialProductTypical Yield (%)
Norrish-Yang CyclizationAryl-cyclobutyl ketoneBicyclo[1.1.1]pentan-2-ol40-70
Palladium-Catalyzed ArylationBicyclo[1.1.1]pentan-2-olcis-3-Aryl-cyclobutyl ketone50-85
Diastereoselective Reduction (NaBH₄)cis-3-Aryl-cyclobutyl ketonecis-3-Aryl-cyclobutanol>90
Baeyer-Villiger Oxidation (m-CPBA)cis-3-Aryl-cyclobutyl ketoneCorresponding Lactone60-80

Conclusion

The synthetic routes outlined in this application note provide a robust and reliable platform for the diastereoselective synthesis of cis-1,3-difunctionalized cyclobutanes from readily available aryl-cyclobutyl ketones. The key two-step sequence of a Norrish-Yang cyclization followed by a palladium-catalyzed C-C functionalization offers a powerful method for accessing these valuable building blocks. Subsequent transformations of the ketone moiety further expand the diversity of accessible structures. The protocols and troubleshooting guides provided herein are intended to empower researchers in medicinal chemistry and drug discovery to confidently incorporate the cyclobutane scaffold into their synthetic endeavors, ultimately contributing to the development of new and improved therapeutic agents.

References

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Norrish-Yang cyclization protocol for Cyclobutyl 3-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Norrish-Yang Cyclization of Cyclobutyl 3-Fluorophenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to the Norrish-Yang cyclization, focusing on its application to this compound. As a powerful photochemical transformation, this reaction offers an elegant route to constructing strained bicyclic alcohol motifs, which are of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to explain the underlying mechanistic principles, critical experimental parameters, and optimization strategies, ensuring a robust and reproducible protocol.

Introduction: The Power of Photochemical C-C Bond Formation

The Norrish-Yang cyclization is a cornerstone of organic photochemistry, enabling the synthesis of cyclobutanol derivatives from ketones bearing accessible γ-hydrogens.[1][2] The reaction proceeds via a Norrish Type II pathway, which involves an intramolecular hydrogen abstraction by a photoexcited carbonyl group to generate a 1,4-biradical intermediate.[2][3] While this biradical can undergo cleavage, its intramolecular coupling leads to the formation of a new carbon-carbon bond, yielding the characteristic cyclobutanol ring.[3][4]

This methodology is particularly valuable for creating sterically congested and structurally complex molecules that are challenging to access through traditional thermal reactions.[5][6] The application of this protocol to this compound is designed to produce 2-(3-fluorophenyl)bicyclo[1.1.1]pentan-2-ol, a strained bicyclic system.

The Norrish-Yang Reaction Mechanism

Understanding the mechanistic pathway is critical for optimizing reaction conditions and predicting outcomes. The process involves several distinct steps, beginning with the absorption of UV light and culminating in the formation of the cyclized product.

  • Photoexcitation and Intersystem Crossing (ISC): Upon irradiation with UV light, the carbonyl group of the ketone undergoes an n → π* electronic transition, promoting it from the ground singlet state (S₀) to an excited singlet state (S₁).[3][5] This S₁ state is short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).[3][5] The subsequent chemistry proceeds from this triplet state.

  • Intramolecular γ-Hydrogen Abstraction: The key bond-forming step is initiated when the excited triplet carbonyl, behaving like an alkoxy radical, abstracts a hydrogen atom from the γ-position on the cyclobutyl ring.[2][3][4] This 1,5-hydrogen atom transfer (HAT) occurs through a six-membered cyclic transition state and generates a 1,4-biradical intermediate.

  • Biradical Fate: Cyclization vs. Cleavage: The 1,4-biradical is a pivotal intermediate with two primary competing fates:

    • Norrish-Yang Cyclization: Intramolecular radical-radical coupling between the two radical centers forms a new C-C bond, resulting in the desired cyclobutanol product.[2][4]

    • Norrish Type II Cleavage: Cleavage of the Cα-Cβ bond results in the formation of an enol and an alkene. For this compound, this pathway would lead to ring-opening and the formation of 1-(3-fluorophenyl)-4-penten-1-one.[3][4]

The ratio of cyclization to cleavage is highly dependent on factors such as substrate conformation, solvent, and the stability of the biradical intermediate.[3][7]

Norrish_Yang_Mechanism Start Cyclobutyl 3-fluorophenyl ketone (S₀) S1 Excited Singlet State (S₁) Start->S1 hν (UV light) n → π* T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Biradical 1,4-Biradical Intermediate T1->Biradical γ-Hydrogen Abstraction Biradical->T1 Reverse H-Transfer Cyclization Norrish-Yang Product (Bicyclic Alcohol) Biradical->Cyclization Radical Coupling Cleavage Norrish Type II Product (Ring Cleavage) Biradical->Cleavage Cα-Cβ Cleavage

Caption: Mechanism of the Norrish-Yang Cyclization.

Detailed Experimental Protocol

This protocol outlines the photochemical cyclization of this compound. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

Reagents:

  • This compound (Substrate)

  • Anhydrous Benzene or Acetonitrile (Spectroscopic Grade)

  • Nitrogen or Argon gas (High Purity)

  • Standard solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Photochemical reactor (e.g., immersion well type) with a cooling jacket

  • Medium-pressure mercury vapor lamp (provides broad UV irradiation)

  • Quartz or Pyrex immersion well and reaction vessel (Quartz is transparent to shorter UV wavelengths, while Pyrex filters out wavelengths below ~280 nm)

  • Magnetic stirrer and stir bars

  • Gas dispersion tube (for deoxygenation)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and visualization chamber (UV lamp, iodine)

  • Glass column for chromatography

Experimental Workflow

Workflow Prep 1. Prepare Solution (0.01 - 0.05 M in Benzene) Deox 2. Deoxygenate (N₂ or Ar purge for 30 min) Prep->Deox Irradiate 3. Irradiate (UV Lamp, with cooling) Deox->Irradiate Monitor 4. Monitor Reaction (TLC / GC-MS) Irradiate->Monitor Monitor->Irradiate Continue Workup 5. Work-up (Solvent removal, Extraction) Monitor->Workup Completion Purify 6. Purify (Column Chromatography) Workup->Purify Analyze 7. Characterize Product (NMR, MS, IR) Purify->Analyze

Caption: General experimental workflow for photolysis.

Step-by-Step Procedure
  • Preparation of Reaction Mixture: Prepare a 0.01 M to 0.05 M solution of this compound in anhydrous benzene.[4] The use of dilute solutions is crucial to minimize intermolecular reactions, such as photoreduction or dimerization. Transfer the solution to the photochemical reaction vessel.

  • Deoxygenation: Insert a gas dispersion tube into the solution and bubble a gentle stream of nitrogen or argon gas through it for at least 30 minutes. Molecular oxygen is an efficient quencher of triplet excited states and its removal is essential for high reaction efficiency.[4] Maintain a positive inert atmosphere over the solution throughout the reaction.

  • Irradiation: Assemble the photochemical reactor. Place the reaction vessel inside the reactor and start the circulation of coolant through the cooling jacket to maintain a constant temperature, typically between 15-25 °C.[4] Position the UV lamp inside the immersion well and turn it on to initiate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction periodically by withdrawing small aliquots and analyzing them by TLC or GC-MS. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot on TLC will indicate conversion.

  • Work-up: Once the reaction has reached completion (or optimal conversion), turn off the UV lamp and stop the coolant flow. Remove the solvent from the reaction mixture using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired bicyclic alcohol.

Optimization and Key Parameter Insights

The success of the Norrish-Yang cyclization hinges on the careful control of several experimental variables. Understanding their impact allows for rational optimization to maximize the yield of the desired cyclobutanol.

ParameterRecommended SettingRationale & Causality
Solvent Benzene, AcetonitrileSolvent polarity can influence the lifetime and partitioning of the 1,4-biradical.[8] Non-polar aprotic solvents like benzene are common.[9][10] Hydrogen-bonding solvents can stabilize the hydroxyl group of the biradical, potentially altering the cyclization/cleavage ratio.[3]
Concentration 0.01 - 0.05 MLow concentration minimizes intermolecular side reactions (e.g., dimerization, photoreduction by solvent) and ensures efficient light penetration throughout the solution.[4]
Wavelength Medium-pressure Hg lampAryl ketones typically have strong n→π* absorption bands above 300 nm. A medium-pressure mercury lamp provides broad-spectrum UV output suitable for this excitation. A Pyrex filter can be used to block high-energy UV (<280 nm) that might promote undesired side reactions.
Temperature 15 - 25 °CPhotochemical reactions are often run at or below room temperature to suppress competing thermal pathways and minimize degradation of starting material or products.[4]
Deoxygenation Mandatory (N₂ or Ar purge)The triplet excited state of the ketone is efficiently quenched by molecular oxygen (O₂), which is a ground-state triplet. Removing dissolved oxygen is critical to allow the desired intramolecular reaction to occur.[4]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inefficient deoxygenation.- Lamp is old or malfunctioning.- Incorrect wavelength (wrong filter or vessel material).- Concentration is too high, causing light absorption only at the surface ("inner filter effect").- Ensure thorough and continuous purging with inert gas.- Check lamp output and age.- Use a quartz vessel for broader UV transmission if needed.- Run the reaction at a higher dilution.
High Yield of Cleavage Product - Substrate conformation disfavors cyclization.- Solvent choice is suboptimal.- While substrate structure is fixed, changing the solvent may alter the biradical's behavior. Experiment with solvents of different polarity (e.g., acetonitrile, methanol).[8]
Formation of Polymeric Material - Intermolecular reactions are occurring.- Reaction run for too long, leading to product decomposition.- Decrease the initial substrate concentration.- Monitor the reaction more frequently and stop it once the starting material is consumed to avoid over-irradiation.
Low Mass Recovery - Volatility of starting material or products.- Product degradation upon purification on silica gel.- Ensure efficient cooling during solvent evaporation.- Consider using a less acidic stationary phase for chromatography (e.g., neutral alumina) if the product is acid-sensitive.

Safety Precautions

  • UV Radiation: UV light is damaging to the eyes and skin. Never look directly at an operating UV lamp. Ensure the photochemical reactor is properly shielded (e.g., with aluminum foil or in a designated cabinet) to prevent exposure.

  • Solvent Hazards: Benzene is a known carcinogen and should be handled with extreme care in a fume hood using appropriate personal protective equipment (gloves, safety glasses).

  • Electrical Safety: Photochemical lamps operate at high voltage. Ensure all electrical connections are secure and insulated.

References

  • Benchchem Application Notes. (2025). Photochemical Reactions of Cyclobutyl Phenyl Ketone with UV Light.
  • Beilstein Journals. (2025).
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  • Michigan State University Chemistry Department. Photochemistry.
  • ResearchGate. (n.d.). a, The Norrish‐Yang photocyclization reaction. b, Photoinduced C−O bond...
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  • PubMed. (n.d.).
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  • Álvarez-Dorta, D., et al. (2022). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. The Journal of Organic Chemistry.
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  • Yates, P. (n.d.). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION.
  • CymitQuimica. (n.d.). CAS 345-71-1: (3-Fluorophenyl)(4-fluorophenyl)methanone.
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Application Notes and Protocols: Palladium-Catalyzed C-C Bond Functionalization of Cyclobutyl Ketone Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutanes in Modern Chemistry

Cyclobutane scaffolds, once considered mere curiosities of strained-ring chemistry, are now recognized as privileged motifs in medicinal chemistry and drug development. Their rigid, three-dimensional structures can impart favorable pharmacological properties, such as improved metabolic stability, enhanced binding affinity, and desirable vectoral orientation of substituents. However, the synthetic accessibility of polysubstituted cyclobutanes has historically been a significant challenge. Traditional methods often require harsh conditions or multi-step sequences, limiting their widespread adoption.

The advent of transition metal catalysis, particularly with palladium, has revolutionized the approach to synthesizing and functionalizing these valuable carbocycles.[1] Palladium's unique ability to mediate the activation and cleavage of C-C bonds in strained systems opens up a plethora of opportunities for the diastereocontrolled and regioselective introduction of diverse functionalities.[2][3] This application note provides a comprehensive guide to the palladium-catalyzed C-C bond functionalization of cyclobutyl ketone intermediates, offering researchers and drug development professionals both the theoretical underpinnings and practical protocols to leverage these powerful transformations.

Core Concepts: Exploiting Ring Strain for C-C Bond Cleavage

The inherent ring strain of cyclobutane derivatives is the driving force behind many palladium-catalyzed functionalization reactions. This strain facilitates the oxidative addition of a C-C bond to a low-valent palladium center, a step that is typically challenging with unstrained alkanes. The resulting palladacyclopentane intermediate can then undergo a variety of subsequent transformations, including β-carbon elimination, reductive elimination, or further coupling reactions, to yield a diverse array of functionalized products.[2][3]

A particularly elegant strategy involves the in situ generation of a reactive cyclobutane intermediate from a more stable precursor, such as a cyclobutyl ketone. This approach allows for a two-step sequence involving the formation of a strained intermediate followed by a palladium-catalyzed C-C bond cleavage and functionalization.[4][5]

Mechanistic Overview: The Catalytic Cycle

The precise mechanism of palladium-catalyzed C-C functionalization of cyclobutyl ketones can vary depending on the specific substrate and reaction conditions. However, a general catalytic cycle for the functionalization of a bicyclo[1.1.1]pentan-2-ol intermediate, derived from a cyclobutyl ketone, is illustrated below. This process represents a formal γ–C–H functionalization of the starting ketone.[4][6]

Figure 1: Generalized catalytic cycle for the palladium-catalyzed C-C functionalization of a bicyclo[1.1.1]pentan-2-ol intermediate derived from a cyclobutyl ketone.

Application & Protocols

Formal γ–C–H Functionalization of Cyclobutyl Ketones via a Two-Step Sequence

This powerful methodology allows for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes from readily available aryl-cyclobutyl ketones.[4][5][6] The process involves an initial Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C–C cleavage and functionalization.

Workflow_Gamma_Functionalization cluster_step1 Step 1: Norrish-Yang Cyclization cluster_step2 Step 2: Pd-Catalyzed C-C Functionalization A Cyclobutyl Aryl Ketone B UV Irradiation (365 nm) A->B C Bicyclo[1.1.1]pentan-2-ol Intermediate B->C D Bicyclo[1.1.1]pentan-2-ol C->D Isolation/Purification (Optional) F Pd(OAc)₂, Ligand, Ag₂O D->F E Coupling Partner (e.g., Aryl Iodide) E->F G cis-γ-Functionalized Cyclobutyl Ketone F->G

Figure 2: Workflow for the formal γ–C–H functionalization of cyclobutyl ketones.

Step 1: Norrish-Yang Cyclization to 2-Phenylbicyclo[1.1.1]pentan-2-ol [4]

  • In a quartz reaction vessel, dissolve cyclobutyl phenyl ketone (0.3 mmol, 1.0 equiv.) in anhydrous benzene or acetone (30 mL).

  • Degas the solution by bubbling with argon for 20 minutes.

  • Irradiate the solution using a 365 nm UV source at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until consumption of the starting material (typically 12-24 hours).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-phenylbicyclo[1.1.1]pentan-2-ol intermediate.

Step 2: Palladium-Catalyzed C-C Arylation [4]

  • To a flame-dried Schlenk tube under an argon atmosphere, add 2-phenylbicyclo[1.1.1]pentan-2-ol (0.1 mmol, 1.0 equiv.), methyl 4-iodobenzoate (0.15 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 10 mol%), pyridine 3-sulfonic acid ligand (0.02 mmol, 20 mol%), and silver(I) oxide (Ag₂O, 0.2 mmol, 2.0 equiv.).

  • Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 20 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the cis-γ-arylated cyclobutyl phenyl ketone.

Substrate/ReagentRoleKey Considerations
Cyclobutyl Aryl KetoneStarting MaterialElectron-withdrawing groups on the aryl ring are well-tolerated.[4]
UV Light (365 nm)Energy SourceMilder than traditional mercury arc lamps, reducing side-product formation.[4]
Pd(OAc)₂Catalyst PrecursorA common and effective source of palladium.
Pyridine 3-sulfonic acidLigandCrucial for achieving high yields in the C-C functionalization step.[4]
Ag₂OOxidant/BasePromotes the catalytic cycle.
Aryl/Alkenyl/Alkynyl IodideCoupling PartnerA diverse range of coupling partners can be employed.[4]
β-C–H Arylation of Cyclobutylmethyl Ketones Using a Transient Directing Group

For the functionalization of C-H bonds more distal to the ketone, a transient directing group (TDG) strategy can be employed. This approach enables the selective arylation of the tertiary β-C–H bond of cyclobutylmethyl ketones.[7]

In this strategy, an α-amino acid acts as a transient directing group, reversibly forming an enamine with the cyclobutylmethyl ketone. The amino acid moiety then directs the palladium catalyst to the tertiary β-C–H bond, facilitating its activation and subsequent arylation. The use of an electron-deficient 2-pyridone ligand is critical for this transformation.[7]

TDG_Mechanism A Cyclobutylmethyl Ketone C Enamine Intermediate A->C B α-Amino Acid (TDG) B->C E Palladacycle Intermediate C->E Directed C-H Activation D Pd(II) Catalyst D->E G Arylated Enamine E->G Oxidative Addition & Reductive Elimination F Aryl Iodide F->G I β-Arylated Cyclobutylmethyl Ketone G->I Hydrolysis H Hydrolysis H->I I->B TDG Regeneration

Figure 3: Simplified schematic of the transient directing group (TDG) strategy for β-C–H arylation.

  • To an oven-dried vial, add the cyclobutylmethyl ketone (0.2 mmol, 1.0 equiv.), aryl iodide (0.4 mmol, 2.0 equiv.), Pd(OAc)₂ (0.02 mmol, 10 mol%), an electron-deficient 2-pyridone ligand (0.048 mmol, 24 mol%), the α-amino acid transient directing group (e.g., L-isoleucine, 0.08 mmol, 40 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv.).

  • Evacuate and backfill the vial with argon.

  • Add hexafluoroisopropanol (HFIP, 1.0 mL).

  • Seal the vial and heat the mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by preparative thin-layer chromatography or column chromatography to afford the β-arylated product.

ComponentFunctionNotes
α-Amino AcidTransient Directing GroupReversibly forms an enamine to direct C-H activation.
2-Pyridone LigandLigandAn electron-deficient ligand is key for reactivity.[7]
Ag₂CO₃Base/OxidantEssential for the catalytic cycle.
HFIPSolventA polar, non-coordinating solvent that promotes the reaction.

Troubleshooting and Optimization

  • Low Yields in Norrish-Yang Cyclization: Ensure the solvent is thoroughly degassed to remove oxygen, which can quench the excited state. The purity of the starting ketone is also crucial.

  • Poor Regioselectivity: In cases where multiple C-H bonds are available for activation, the choice of directing group and ligand is paramount. Screening different ligands may be necessary to achieve the desired selectivity.

  • Catalyst Decomposition: The formation of palladium black is indicative of catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or by ensuring strictly anhydrous and anaerobic conditions.

  • Incomplete Conversion: If the reaction stalls, a fresh portion of the catalyst and ligand can be added. Alternatively, increasing the reaction temperature or time may be beneficial, although this could also lead to side product formation.

Conclusion

Palladium-catalyzed C-C bond functionalization of cyclobutyl ketone intermediates represents a robust and versatile platform for the synthesis of complex and medicinally relevant cyclobutane derivatives. By understanding the underlying mechanistic principles and leveraging the detailed protocols provided, researchers can unlock new avenues for the efficient construction of these valuable molecular architectures. The strategies outlined herein, from formal γ–C–H functionalization to directed β-C–H arylation, showcase the power of modern catalysis to transform simple starting materials into highly functionalized, value-added products.

References

  • Nanda, T., Fastheem, M., Linda, A., Pati, B. V., Banjare, S. K., Biswal, P., & Ravikumar, P. C. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Catalysis, 12(21), 13247–13281. [Link][2][8]

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  • White, D. R., & Wolfe, J. P. (2023). Palladium-Catalyzed Synthesis of 1-Alkylidene-2-dialkylaminomethyl Cyclobutane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions: Influence of Nucleophile and Water on the Reaction Mechanism. Organic Letters, 25(18), 3334–3338. [Link][11]

  • Bernardi, L., Fochi, M., & Comes-Franchini, M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 10729-10765. [Link][12]

  • White, D. R., & Wolfe, J. P. (2022). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. ACS Catalysis, 12(1), 555-560. [Link][13]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452. [Link][14]

  • Bernardi, L., Fochi, M., & Comes-Franchini, M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 10729-10765. [Link][15]

  • Zhang, Z., Wang, Y., & Li, Y. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[10][10]-rearrangement cascade. Nature Communications, 14(1), 2821. [Link][16]

  • ResearchGate. (n.d.). Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones. Retrieved from [Link][17]

  • Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J.-Q. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link][4]

  • ResearchGate. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Retrieved from [Link][5]

  • ResearchGate. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Retrieved from [Link]

  • Xia, Y., Liu, Z., & Feng, J. (2023). Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes. The Journal of Organic Chemistry, 88(4), 2139–2148. [Link][18]

  • Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J.-Q. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link][6]

  • Wolfe, J. P., & Rossi, M. A. (2007). Palladium-catalyzed Synthesis of Cyclopentane-Fused Benzocyclobutenes via Tandem Directed carbopalladation/C-H Bond Functionalization. Organic Letters, 9(16), 3073–3075. [Link][19]

  • Wu, Q.-F., Shen, P.-X., & Yu, J.-Q. (2020). PdII -Catalyzed Enantioselective C(sp3 )-H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group. Angewandte Chemie International Edition, 59(24), 9594–9600. [Link][20]

  • ResearchGate. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Retrieved from [Link][21]

  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2013). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Journal of the American Chemical Society, 135(4), 1281-1284. [Link][22]

  • Wu, Q.-F., Shen, P.-X., He, J., Wang, X.-B., & Yu, J.-Q. (2017). Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. Journal of the American Chemical Society, 139(40), 13933-13936. [Link][7]

  • Wang, Y., & Dong, G. (2020). Palladium- and nickel-catalyzed cascade enantioselective ring-opening/coupling reactions of cyclobutanones. Chemical Communications, 56(68), 9789-9800. [Link][23]

  • Solé, D., & Pérez-Janice, R. (2022). Palladium‐Catalyzed Tandem Cycloisomerization/Cross‐Coupling of Carbonyl‐ and Imine‐Tethered Alkylidenecyclopropanes. Chemistry – A European Journal, 28(22), e202200155. [Link][24]

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  • Schmidt, A. F., & Beleites, C. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 16(2), 647-654. [Link][26]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link][27]

  • Omae, I. (2012). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 2(4), 517-519. [Link][28]

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Application Notes & Protocols: The Strategic Integration of Cyclobutyl 3-fluorophenyl ketone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Sp³-Rich Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, there is a discernible shift away from flat, aromatic molecules towards more three-dimensional, sp³-hybridized carbon-rich scaffolds.[1] This evolution is driven by the pursuit of compounds with improved physicochemical properties, such as enhanced metabolic stability, increased aqueous solubility, and novel intellectual property space. The cyclobutane moiety, in particular, has emerged as a valuable structural motif.[2] Its unique puckered conformation provides a rigid, three-dimensional framework that can act as a bioisosteric replacement for more common groups like gem-dimethyl or phenyl rings, often leading to improved binding affinity and pharmacokinetic profiles.[3][4]

This application note details the utility of Cyclobutyl 3-fluorophenyl ketone , a key building block that synergistically combines the benefits of the cyclobutane scaffold with the strategic placement of a fluorine atom. The 3-fluoro substitution on the phenyl ring is a well-established strategy in medicinal chemistry to modulate electronic properties, block metabolic oxidation, and enhance binding interactions through hydrogen bonding or dipole-dipole forces.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile ketone for the synthesis and evaluation of novel therapeutic agents.

Part 1: The Rationale for this compound in Kinase Inhibitor Design

Aryl ketones are privileged structures that serve as precursors for a multitude of heterocyclic and functionalized compounds. When incorporated into a cyclobutane framework, the resulting Cyclobutyl aryl ketone becomes a versatile starting point for creating conformationally restricted analogues of known drugs or entirely new chemical entities.[3][6]

We hypothesize its application as a core scaffold for the development of novel Type II kinase inhibitors. Kinases are a critical class of enzymes often implicated in oncology and inflammatory diseases. Type II inhibitors target the inactive "DFG-out" conformation of the kinase, typically engaging a hydrophobic allosteric pocket. The rigid, non-planar structure of the cyclobutane ring is ideally suited to project substituents into this pocket, while the fluorophenyl group can engage with the hinge region or solvent-exposed areas.

Key Advantages of the Scaffold:
  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains or certain aromatic systems, potentially leading to improved in vivo half-life.[7]

  • Three-Dimensionality: The puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, enabling better exploration of the three-dimensional space within a protein's binding pocket.[3]

  • Fluorine as a Bioactive Modifier: The 3-fluoro substituent can significantly alter the pKa of nearby functional groups, block potential sites of metabolism on the aromatic ring, and form favorable orthogonal multipolar interactions with the target protein.[8]

Below is a conceptual diagram illustrating how a derivative of this compound might bind to a hypothetical kinase active site.

cluster_0 Kinase Active Site cluster_1 Hypothetical Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue dfg_motif DFG Motif ('Out' Conformation) allosteric_pocket Allosteric Pocket (Hydrophobic) cyclobutane Cyclobutyl Core cyclobutane->allosteric_pocket van der Waals fluorophenyl 3-Fluorophenyl Group fluorophenyl->hinge H-Bond linker_amide Amide Linker linker_amide->gatekeeper Steric Interaction tail_group Hydrophobic Tail tail_group->allosteric_pocket Hydrophobic Interaction start Start: Cyclobutyl 3-fluorophenyl ketone reaction Reductive Amination in DCE start->reaction reagents Reagents: 1. p-Phenylenediamine, Acetic Acid 2. NaBH(OAc)₃ reagents->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Flash Chromatography workup->purification product Product: N-aryl cyclobutylamine derivative purification->product

Sources

Application Notes & Protocols: Cyclobutyl 3-fluorophenyl ketone as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Cyclobutane Scaffolds

In contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. The strategic incorporation of fluorine and strained ring systems into drug candidates can significantly modulate key parameters such as metabolic stability, lipophilicity, and binding affinity.[1][2] Cyclobutyl 3-fluorophenyl ketone emerges as a particularly valuable building block, combining the conformational rigidity of the cyclobutane ring with the unique electronic properties imparted by the fluorine atom. This ketone provides a robust starting point for the synthesis of complex, three-dimensional molecules, moving away from the "flatland" of traditional aromatic-heavy compounds.[3] Its true potential is unlocked through innovative C-H functionalization strategies that allow for the precise, stereocontrolled introduction of diverse substituents, leading to high-value 1,3-difunctionalized cyclobutane scaffolds.[4][5][6] These scaffolds are increasingly recognized as desirable bioisosteres for aryl rings or flexible alkyl linkers in drug design.[4]

This guide provides a detailed exploration of a powerful, two-step synthetic sequence that transforms this compound into a platform for generating a library of complex cis-1,3-disubstituted cyclobutane derivatives. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-tested protocols, and showcase the synthetic versatility of the resulting products.

Core Synthetic Strategy: A Sequential C–H/C–C Functionalization Pathway

The primary application of aryl cyclobutyl ketones, including the 3-fluorophenyl variant, lies in a sophisticated two-step process that enables formal functionalization at the γ-C–H bond of the cyclobutane ring. This is achieved through a sequence of a Norrish-Yang cyclization followed by a palladium-catalyzed C–C bond cleavage and functionalization.[4][5][7] This strategy provides stereospecific access to cis-1,3-difunctionalized cyclobutanes, a class of compounds that are otherwise challenging to synthesize.[4][6]

The overall workflow can be visualized as follows:

G cluster_0 Step 1: C-H Activation cluster_1 Step 2: C-C Functionalization cluster_2 Step 3: Derivatization A This compound B Bicyclo[1.1.1]pentan-2-ol Intermediate A->B Norrish-Yang Cyclization (UV light) D cis-γ-Functionalized Cyclobutyl Ketone B->D Pd(II)-catalyzed C-C Cleavage/Arylation C Diverse Coupling Partners (Ar-I, R-I, etc.) C->D E Further Complex Molecules (Amides, Esters, Alkanes) D->E Standard Carbonyl Chemistry G A Aryl Cyclobutyl Ketone (Ground State) B Excited Triplet State A->B UV Light (hν) C 1,4-Biradical Intermediate B->C Intramolecular γ-H Abstraction D Bicyclo[1.1.1]pentan-2-ol Product C->D Radical Recombination

Caption: Simplified mechanism of the Norrish-Yang cyclization step.

Detailed Experimental Protocol

Note: This protocol is adapted from a general procedure for aryl cyclobutyl ketones. [4]Researchers should optimize irradiation time and concentration for the specific 3-fluorophenyl substrate.

  • Preparation: In a quartz reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv) in 20 mL of benzene (0.05 M).

    • Causality: Benzene is a suitable solvent that is relatively inert to the photochemical conditions. The use of a quartz vessel is mandatory as standard borosilicate glass will block the required UV wavelengths.

  • Degassing: Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Causality: Oxygen can quench the excited triplet state of the ketone, inhibiting the desired reaction pathway and leading to side products.

  • Irradiation: Seal the vessel and place it in a photochemical reactor equipped with a medium-pressure mercury lamp. Irradiate the solution at room temperature.

    • Causality: The mercury lamp provides the necessary high-energy UV photons to initiate the n → π* transition in the ketone.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. The resulting crude bicyclo[1.1.1]pentan-2-ol intermediate is often used directly in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Application Protocol 2: Palladium-Catalyzed C–C Cleavage and Functionalization

This is the cornerstone of the synthetic sequence, where the strained C-C bond of the bicyclo[1.1.1]pentan-2-ol intermediate is selectively cleaved and coupled with a diverse range of partners, installing a new substituent at the 3-position of the cyclobutane ring with high diastereoselectivity. [4][5]

Mechanistic Insight & The Role of Ligand

The reaction proceeds via a Pd(II)-catalyzed pathway. The bicycloalkanol coordinates to the palladium center, followed by a C-C bond cleavage driven by the release of ring strain. This generates a cyclobutyl-palladium intermediate, which then undergoes a standard cross-coupling cycle (oxidative addition to the coupling partner, e.g., an aryl iodide, followed by reductive elimination) to form the final product and regenerate the Pd(II) catalyst.

The choice of ligand is critical for achieving high yields. Extensive screening has shown that pyridine 3-sulfonic acid (L9) is optimal. [4]This mono-N-protected amino acid (MPAA)-type ligand likely facilitates the key C-C cleavage and reductive elimination steps, preventing catalyst decomposition and promoting the desired reaction pathway over side reactions.

Detailed Experimental Protocol

Note: This protocol is optimized for coupling with aryl iodides. [4]Conditions may need to be adjusted for other coupling partners.

  • Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the crude 2-(3-fluorophenyl)bicyclo[1.1.1]pentan-2-ol (from Protocol 1, ~0.1 mmol, 1.0 equiv), the desired aryl/heteroaryl iodide (0.15 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 10 mol%), pyridine 3-sulfonic acid ligand (L9, 0.02 mmol, 20 mol%), and silver(I) oxide (Ag₂O, 0.2 mmol, 2.0 equiv).

    • Causality: Pd(OAc)₂ is the palladium source. The ligand (L9) is essential for catalytic efficiency. Ag₂O acts as an oxidant, which may be required to maintain the active Pd(II) catalytic state. An excess of the coupling partner is used to drive the reaction to completion.

  • Solvent Addition: Evacuate and backfill the vial with argon. Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.

    • Causality: DCE is a high-boiling, non-coordinating solvent suitable for palladium catalysis. An inert atmosphere is crucial to prevent oxidation and deactivation of the palladium catalyst.

  • Reaction: Seal the vial and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 20 hours.

  • Workup & Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble inorganic salts. c. Rinse the pad with additional DCM. d. Concentrate the filtrate in vacuo. e. Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure cis-γ-functionalized cyclobutyl ketone product.

Data Summary: Scope of the Coupling Reaction

The following table summarizes representative yields for the C-C functionalization step using various coupling partners with the parent 2-phenylbicyclo[1.1.1]pentan-2-ol, demonstrating the broad applicability of the method. [4]Similar reactivity is expected for the 3-fluorophenyl derivative.

EntryCoupling Partner (Iodide)Product Structure (R Group)Isolated Yield (%)
1IodobenzenePhenyl75
24-Iodoanisole4-Methoxyphenyl85
31-Iodo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)phenyl81
43-Iodopyridine3-Pyridyl65
5(E)-1-Iodo-2-phenylethene(E)-2-Phenylvinyl55
61-IodopropyneProp-1-yn-1-yl48

Synthetic Utility & Further Transformations

The true power of this compound as a building block is realized in the subsequent derivatization of the resulting ketone products. The ketone functionality serves as a versatile handle for a wide array of standard chemical transformations. [4]

  • Reduction: The ketone can be reduced to an alkane (e.g., using Wolff-Kishner or Clemmensen conditions) or to a secondary alcohol (e.g., using NaBH₄), providing access to different saturation levels and functional groups.

  • Condensation: Knoevenagel condensation with active methylene compounds (e.g., malononitrile) can be used to form alkene derivatives. [4]* Rearrangements: The aryl ketone can be converted into a cyclobutane carboxylic anilide via a Beckmann rearrangement or to an acyl cyclobutanol through a Baeyer-Villiger oxidation, allowing for selective cleavage of either the cyclobutyl-acyl or aryl-acyl bond. [4]

G cluster_0 Derivatives A cis-γ-Functionalized Cyclobutyl Ketone B Alkane A->B Reduction C Alkene A->C Knoevenagel Condensation D Anilide A->D Beckmann Rearrangement E Acyl Cyclobutanol A->E Baeyer-Villiger Oxidation

Caption: Potential downstream transformations of the ketone products.

Conclusion

This compound is a highly effective building block for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes. The sequential Norrish-Yang cyclization and palladium-catalyzed C-C functionalization provide a reliable and versatile route to a diverse range of complex molecules that are of significant interest to the pharmaceutical and materials science communities. The protocols outlined herein offer a robust framework for researchers to leverage this powerful synthetic strategy in their own discovery programs.

References

  • Dunsford, J. J., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. Available from: [Link] [4]2. Dunsford, J. J., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed, 19 Jun 2023. Available from: [Link] [5]3. Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 7(8), 7335-7344. Available from: [Link]

  • Dunsford, J. J., et al. (2023). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Available from: [Link] [6]5. Dunsford, J. J., et al. (2023). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Available from: [Link] [7]6. Tenti, G., et al. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 26(16), 4983. Available from: [Link]

  • Van der Eycken, E., et al. (2020). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate. Available from: [Link] [3]8. University of Illinois Urbana-Champaign. (2022). New set of chemical building blocks makes complex 3D molecules in a snap. EurekAlert!. Available from: [Link]

  • Hrygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. Available from: [Link] [1]10. Hrygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Bohrium. Available from: [Link]

Sources

Experimental protocol for the scale-up synthesis of (3-fluorophenyl)(cyclobutyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Scale-Up Protocol for the Synthesis of (3-fluorophenyl)(cyclobutyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluorophenyl)(cyclobutyl)methanone is a key building block in medicinal chemistry and drug discovery. Its unique structural motif, combining a fluorinated phenyl ring with a cyclobutyl group, makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, while the cyclobutyl moiety provides a three-dimensional scaffold that can enhance binding affinity to biological targets.[1][2][3] This application note provides a detailed, robust, and scalable protocol for the synthesis of (3-fluorophenyl)(cyclobutyl)methanone, focusing on the well-established Friedel-Crafts acylation reaction. The protocol is designed for researchers and process chemists who require a reliable method for producing this intermediate on a larger scale.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The chosen synthetic route for the preparation of (3-fluorophenyl)(cyclobutyl)methanone is the Friedel-Crafts acylation of fluorobenzene with cyclobutanecarbonyl chloride.[4][5] This method is widely used for the synthesis of aryl ketones due to its reliability, scalability, and the use of readily available starting materials. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic aromatic substitution.[4][6]

An alternative approach could involve a Grignard reaction between a 3-fluorophenylmagnesium halide and cyclobutanecarbonyl chloride or cyclobutanecarboxaldehyde.[7][8][9][10][11] However, Grignard reagents are highly sensitive to moisture and require strictly anhydrous conditions, which can be challenging to maintain on a larger scale.[8][9] The Friedel-Crafts acylation, while also requiring anhydrous conditions, is generally more tolerant and straightforward for process scale-up.

The overall synthetic strategy involves two main stages:

  • Preparation of Cyclobutanecarbonyl Chloride: This reactive intermediate is synthesized from the corresponding cyclobutanecarboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂).[12][13]

  • Friedel-Crafts Acylation: The synthesized cyclobutanecarbonyl chloride is then reacted with fluorobenzene in the presence of aluminum chloride to yield the target product, (3-fluorophenyl)(cyclobutyl)methanone.[14]

Overall Workflow

The following diagram illustrates the key steps in the synthesis of (3-fluorophenyl)(cyclobutyl)methanone.

G cluster_0 Part A: Acyl Chloride Formation cluster_1 Part B: Friedel-Crafts Acylation A Cyclobutanecarboxylic Acid + Thionyl Chloride B Reflux A->B C Distillation B->C D Cyclobutanecarbonyl Chloride C->D G Slow Addition of Cyclobutanecarbonyl Chloride D->G Use in next step E Fluorobenzene + AlCl3 F Cooling (0-5 °C) E->F F->G H Reaction Monitoring (TLC/GC) G->H I Quenching (Ice/HCl) H->I J Workup (Extraction & Washing) I->J K Purification (Distillation/Chromatography) J->K L (3-fluorophenyl)(cyclobutyl)methanone K->L

Caption: Workflow for the synthesis of (3-fluorophenyl)(cyclobutyl)methanone.

Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties & Hazards
Cyclobutanecarboxylic AcidC₅H₈O₂100.123721-95-7Corrosive
Thionyl ChlorideSOCl₂118.977719-09-7Corrosive, reacts violently with water
FluorobenzeneC₆H₅F96.10462-06-6Flammable liquid
Aluminum Chloride (anhydrous)AlCl₃133.347446-70-0Corrosive, reacts violently with water[15][16][17][18]
Cyclobutanecarbonyl ChlorideC₅H₇ClO118.565006-22-4Corrosive, flammable, moisture-sensitive[12][19][20]
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, suspected carcinogen
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive
Sodium Bicarbonate (sat. sol.)NaHCO₃84.01144-55-8Irritant
Brine (sat. NaCl sol.)NaCl58.447647-14-5-
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Hygroscopic

Experimental Protocol

Part A: Synthesis of Cyclobutanecarbonyl Chloride

This protocol is adapted from standard procedures for converting carboxylic acids to acyl chlorides.[13]

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: In the flask, place cyclobutanecarboxylic acid (1.0 eq).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 eq) to the cyclobutanecarboxylic acid via the dropping funnel at room temperature. The addition is exothermic, and gas evolution (SO₂ and HCl) will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until the gas evolution ceases. The reaction can be monitored by the disappearance of the carboxylic acid starting material using Thin Layer Chromatography (TLC).

  • Purification: After cooling to room temperature, purify the crude cyclobutanecarbonyl chloride by fractional distillation under reduced pressure (boiling point: ~60 °C at 50 mmHg). The product is a colorless to pale yellow liquid with a pungent odor.[12][19]

Part B: Friedel-Crafts Acylation for (3-fluorophenyl)(cyclobutyl)methanone

This protocol is based on the general principles of Friedel-Crafts acylation.[4][5]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for an inert gas, add anhydrous aluminum chloride (1.2 eq).

  • Solvent and Substrate Addition: Add fluorobenzene (3.0 eq, serving as both reactant and solvent) to the flask. Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add the freshly distilled cyclobutanecarbonyl chloride (1.0 eq) from Part A dropwise via the dropping funnel, maintaining the internal temperature between 0-5 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid (e.g., a 1:1 mixture of ice and 37% HCl). This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Workup:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield (3-fluorophenyl)(cyclobutyl)methanone as a clear oil.

Data Summary

ParameterValueNotes
Part A: Acyl Chloride Synthesis
Cyclobutanecarboxylic Acid1.0 eq
Thionyl Chloride1.5 eq
Reaction TemperatureReflux (~80 °C)
Reaction Time2-3 hours
Expected Yield> 90%
Part B: Friedel-Crafts Acylation
Cyclobutanecarbonyl Chloride1.0 eqLimiting reagent
Fluorobenzene3.0 eqReactant and solvent
Aluminum Chloride1.2 eqCatalyst
Reaction Temperature0 °C to RT
Reaction Time2-4 hours
Expected Yield70-85%

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[15][16]

  • Ventilation: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.[20]

  • Anhydrous Conditions: Aluminum chloride and thionyl chloride react violently with water, releasing large amounts of heat and corrosive HCl gas.[15][17][20] Ensure all glassware is thoroughly dried, and the reaction is protected from atmospheric moisture.

  • Handling Aluminum Chloride: Anhydrous aluminum chloride is a corrosive solid that can cause severe burns.[17][18] Handle it in a dry environment and avoid inhalation of its dust.[15][16] In case of a spill, do NOT use water. Cover with dry sand and scoop into a container for disposal.[15]

  • Handling Acyl Chlorides: Cyclobutanecarbonyl chloride and thionyl chloride are corrosive and lachrymatory.[12][19] They should be handled with care, and any contact with skin or eyes should be avoided.[20]

  • Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the final product, (3-fluorophenyl)(cyclobutyl)methanone, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

Troubleshooting

IssuePossible CauseSolution
Low Yield in Part A Incomplete reactionExtend reflux time; ensure thionyl chloride is in excess and of good quality.
Loss during distillationEnsure the distillation apparatus is well-sealed and the vacuum is stable.
Low Yield in Part B Inactive aluminum chlorideUse fresh, anhydrous aluminum chloride. Old or hydrated AlCl₃ will have significantly lower activity.
Incomplete reactionAllow the reaction to stir for a longer period at room temperature.
Isomer formationFriedel-Crafts acylation of fluorobenzene can give a mixture of ortho, meta, and para isomers. The para isomer is typically the major product. Purification by chromatography may be necessary to isolate the desired isomer.
Reaction in Part B does not start Poor quality reagentsEnsure all reagents are anhydrous and of high purity.
Insufficient activationEnsure the correct stoichiometry of aluminum chloride is used.

References

  • Cyclobutanecarbonyl chloride 5006-22-4 wiki. (n.d.).
  • The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. (n.d.). Princeton EHS.
  • CAS 5006-22-4: Cyclobutanecarbonyl chloride | CymitQuimica. (n.d.).
  • Safety Data Sheet: Aluminium chloride. (n.d.). Carl ROTH.
  • Aluminum Chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Material Safety Data Sheet - Aluminium chloride, anhydrous. (n.d.). EPA OSC Response.
  • SAFETY DATA SHEET - ALUMINUM CHLORIDE, 0.1 MOLAR SOLUTION. (n.d.).
  • Safety First: Handling Cyclobutanecarbonyl Chloride with Care. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET - 3-Bromofluorobenzene. (n.d.). Fisher Scientific.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2023). PubMed.
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (n.d.). NIH.
  • Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • CN101462931A - Method for acylating fluorobenzene. (n.d.). Google Patents.
  • Friedel-Crafts Acylation. (n.d.). SynArchive. Retrieved from [Link]

  • 16: Friedel-Craft's acylation of fluorobenzene and... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-Bromo-3-fluorobenzene. (n.d.). PubChem. Retrieved from [Link]

  • Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • US9145341B2 - Process of preparing Grignard reagent. (n.d.). Google Patents.
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Several Routes for the Synthesis of Aryl Ketones. (n.d.). ResearchGate. Retrieved from [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Cyclobutyl(4-fluoro-3-methylphenyl)methanone. (n.d.). PubChem. Retrieved from [Link]

  • Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. (n.d.). PMC - NIH. Retrieved from [Link]

  • (3-Fluorophenyl)-(3-methylcyclohexyl)methanone. (n.d.). PubChem. Retrieved from [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube. Retrieved from [Link]

  • [1-(3-fluorophenyl)cyclobutyl]methanamine (C11H14FN). (n.d.). PubChemLite. Retrieved from [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. (2022).
  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2025). ResearchGate. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of the Ketone Moiety in Cyclobutyl 3-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the chemical derivatization of the ketone functional group in Cyclobutyl 3-fluorophenyl ketone. This molecule serves as a valuable scaffold in medicinal chemistry and drug discovery, combining the metabolic stability often conferred by a cyclobutyl ring with the unique electronic properties of a fluorinated phenyl group.[1][2] The protocols and insights detailed herein are designed for researchers, chemists, and drug development professionals seeking to explore structure-activity relationships (SAR) by modifying the ketone moiety. We will cover a range of transformations, from simple reductions and C=N bond formations to more complex carbon-carbon bond constructions and photochemical rearrangements. Each section explains the underlying chemical principles, provides detailed experimental protocols, and discusses the rationale behind the procedural choices.

Introduction: The Strategic Value of this compound

The ketone functional group is a cornerstone of organic synthesis due to its versatile reactivity. In the context of this compound, this carbonyl group represents a key handle for molecular diversification. The strategic derivatization of this moiety can influence a compound's steric profile, electronic distribution, and hydrogen bonding capacity, thereby modulating its pharmacological properties. This guide explores several high-utility transformations designed to generate a diverse library of analogues from this common precursor.

Reduction of the Ketone to a Secondary Alcohol

The conversion of the ketone to a secondary alcohol introduces a chiral center and a hydrogen bond donor/acceptor group, which can significantly alter biological activity. Catalytic hydrogenation is a clean and efficient method for this transformation.

Principle & Rationale

Catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst.[3] For fluorinated aryl ketones, iridium- or rhodium-based catalysts can be highly effective, though palladium on carbon (Pd/C) remains a cost-effective and robust option.[4][5] The choice of catalyst can influence stereoselectivity if a chiral ligand is employed. The 3-fluoro substituent is unlikely to be removed under standard hydrogenation conditions, ensuring the integrity of the aryl ring.

Protocol: Catalytic Hydrogenation
  • System Preparation: To a high-pressure reaction vessel, add this compound (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (0.05 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to dissolve the ketone completely.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography on silica gel if necessary.

Expected Characterization
  • ¹H NMR: Appearance of a new signal for the carbinol proton (CH-OH) and the disappearance of the downfield ketone signal.

  • IR Spectroscopy: Appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and disappearance of the C=O stretch (~1680 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the alcohol (M+2).

Conversion to C=N Systems: Oximes and Hydrazones

Replacing the carbonyl oxygen with a nitrogen-containing group via oxime or hydrazone formation is a common strategy to introduce new functionalities and alter the molecule's polarity and hydrogen-bonding potential.[6][7]

Principle & Rationale

This reaction is a nucleophilic addition-elimination process.[8] Hydroxylamine or hydrazine derivatives act as nucleophiles, attacking the electrophilic carbonyl carbon. The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen to increase its electrophilicity.[9] The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable C=N double bond.[10]

Protocol: Oxime Formation
  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium acetate or pyridine (1.5 eq) to the solution. The base neutralizes the HCl, liberating the free hydroxylamine.

  • Reaction: Stir the mixture at room temperature or gentle reflux (50-60 °C) for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and add water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

Table 1: Summary of Derivatization Strategies

Reaction TypeReagentsProduct StructureExpected Yield (%)Key Features
Reduction H₂, Pd/CSecondary Alcohol90-98%Introduces chiral center, H-bond donor.
Oxime Formation NH₂OH·HCl, NaOAcOxime85-95%Increases polarity, potential for E/Z isomers.
Reductive Amination NH₄OAc, NaBH₃CNPrimary Amine60-75%Introduces a basic nitrogen center.
Wittig Reaction Ph₃P=CH₂, THFAlkene70-85%C=C bond formation, extends carbon skeleton.
Grignard Reaction CH₃MgBr, Et₂OTertiary Alcohol80-90%C-C bond formation, creates a tertiary alcohol.
Corey-Chaykovsky (CH₃)₃S⁺I⁻, NaHEpoxide75-85%Forms a strained three-membered ring.
Thionation Lawesson's ReagentThioketone65-80%Replaces C=O with C=S, alters electronics.
Norrish-Yang UV light (hν)Bicyclic Alcohol40-60%Complex skeletal rearrangement.[11]

Carbon-Carbon Bond Forming Reactions

Creating new carbon-carbon bonds at the ketone position is fundamental for building molecular complexity. The Wittig, Grignard, and Corey-Chaykovsky reactions are powerful tools for this purpose.

Wittig Reaction: Alkene Synthesis

Principle & Rationale The Wittig reaction converts ketones into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[12][13] The reaction proceeds through a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[14][15] This method is highly reliable for fixing the position of the new double bond.

Protocol: Methyleneation

  • Ylide Generation: In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and slowly add a strong base like n-butyllithium or sodium hydride (1.4 eq). Stir at room temperature for 1 hour to form the yellow-orange ylide.

  • Ketone Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction by adding water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Wittig_Mechanism Wittig Reaction Workflow Ketone Cyclobutyl 3-fluorophenyl ketone Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Derivatization_Pathways Key Derivatization Pathways cluster_reduction Reduction cluster_cn C=N Formation cluster_cc C-C Formation Start Cyclobutyl 3-fluorophenyl ketone Alcohol Secondary Alcohol Start->Alcohol H2, Pd/C Oxime Oxime Start->Oxime NH2OH Amine Primary Amine Start->Amine Reductive Amination Alkene Alkene Start->Alkene Wittig Rgt. Tertiary_Alcohol Tertiary Alcohol Start->Tertiary_Alcohol Grignard Rgt. Epoxide Epoxide Start->Epoxide Corey-Chaykovsky Oxime->Amine Reduction

Sources

Introduction: The Significance of Chiral Cyclobutyl Ketones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the asymmetric synthesis of chiral cyclobutyl 3-fluorophenyl ketone analogues, tailored for researchers, scientists, and drug development professionals.

Chiral cyclobutane scaffolds are increasingly recognized as valuable motifs in modern drug discovery.[1][2] Their inherent ring strain and unique three-dimensional geometry can confer advantageous pharmacological properties, such as enhanced metabolic stability, improved binding affinity, and novel intellectual property.[3] The cyclobutyl ring serves as a conformationally restricted bioisostere for more flexible alkyl chains or as a non-planar substitute for aromatic rings, offering a sophisticated tool for navigating complex biological targets.

Specifically, chiral cyclobutyl ketones functionalized with a 3-fluorophenyl group represent a class of compounds with high potential. The 3-fluorophenyl moiety is a common feature in pharmaceuticals, prized for its ability to enhance binding interactions (e.g., through hydrogen bonding or dipole interactions) and block metabolic oxidation sites, thereby improving the pharmacokinetic profile of a drug candidate.[4]

The synthesis of these molecules, however, presents significant challenges. Constructing the strained four-membered ring while precisely controlling the stereochemistry at the adjacent chiral center requires specialized asymmetric methodologies. This guide provides detailed application notes and protocols for two robust strategies for synthesizing these valuable chiral building blocks: Rhodium-Catalyzed Asymmetric Arylation and a classical approach involving Asymmetric Nucleophilic Addition followed by oxidation.

Strategy 1: Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals

This modern approach offers a direct and highly efficient route to enantioenriched aryl-substituted cyclobutanes. The core of this strategy is the enantioselective addition of an arylboronic acid to a cyclobutene derivative, catalyzed by a chiral rhodium complex.[5][6][7]

Principle and Rationale

The reaction proceeds via an enantioselective carbometalation of a cyclobutenone ketal, which serves as a stable and reliable surrogate for the less stable cyclobutenone.[5][6] A chiral rhodium(I) catalyst, typically generated in situ from a rhodium precursor and a C₂-symmetric chiral diene ligand, orchestrates the key stereochemical event.[8] The chiral ligand creates a sterically defined environment around the metal center, forcing the 3-fluorophenyl group from the boronic acid to add to one specific face of the cyclobutene double bond. This is followed by a β-oxygen elimination to yield the enantioenriched enol ether product, which can be readily hydrolyzed to the desired ketone.

Causality of Experimental Choices:

  • Catalyst System: Rhodium is highly effective for carbometalation reactions with organoboron reagents.[9] Chiral diene ligands, such as those from the bicyclo[2.2.2]octadiene (bod*) family, have proven superior to many traditional phosphine ligands in terms of both enantioselectivity and catalytic activity for this class of transformation.[8]

  • Substrate: Cyclobutenone ketals are used as bench-stable precursors.[7] The ketal group prevents unwanted side reactions and is easily removed in a final hydrolysis step to unmask the ketone.

  • Aryl Source: Arylboronic acids are ideal reagents as they are generally stable, commercially available, and have low toxicity compared to other organometallic reagents.

Experimental Workflow: Rh-Catalyzed Asymmetric Arylation

The overall process involves the preparation of the catalyst, the asymmetric arylation reaction, and subsequent hydrolysis to the final ketone product.

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Core Synthesis cluster_workup Product Isolation cluster_analysis Analysis A [Rh(I)] Precursor + Chiral Diene Ligand D Asymmetric Rh-Catalyzed Arylation B 3-Fluorophenylboronic Acid C Cyclobutenone Ketal (Starting Material) E Chiral Enol Ether Intermediate D->E F Aqueous Workup & Purification (Chromatography) E->F G Acidic Hydrolysis (Ketal Deprotection) F->G H Final Product: Chiral Cyclobutyl Ketone G->H I Characterization (NMR, MS) H->I J Enantiomeric Excess (ee%) Determination (Chiral HPLC/SFC) H->J

Caption: Workflow for Rh-catalyzed asymmetric arylation.

Detailed Protocol: Rh-Catalyzed Synthesis

This protocol is adapted from methodologies described for rhodium-catalyzed asymmetric arylations.[6][7]

Materials:

  • [RhCl(C₂H₄)₂]₂ (Rhodium precursor)

  • (R,R)-Ph-bod* (or other suitable C₂-symmetric diene ligand)

  • Cyclobutenone ketal (e.g., 3,3-(ethylenedioxy)cyclobutan-1-one derived ketal)

  • 3-Fluorophenylboronic acid

  • Potassium hydroxide (KOH)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Hydrochloric acid (3M)

  • Standard solvents for workup and chromatography (EtOAc, hexanes, etc.)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add [RhCl(C₂H₄)₂]₂ (0.015 mmol, 1.5 mol%) and the chiral diene ligand (0.033 mmol, 3.3 mol%). Add anhydrous, degassed 1,4-dioxane (2.0 mL) and stir the mixture at room temperature for 20 minutes to allow for catalyst formation.

  • Reaction Setup: To the catalyst solution, add the cyclobutenone ketal (1.0 mmol, 1.0 equiv.), 3-fluorophenylboronic acid (1.5 mmol, 1.5 equiv.), and a solution of KOH (2.0 mmol, 2.0 equiv.) in degassed water (0.5 mL).

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Insight: The base is crucial for the transmetalation step with the boronic acid, but care must be taken as excess base can sometimes lead to racemization of α-aryl ketone products.[9] Base-free conditions have been developed for sensitive substrates.

  • Workup and Isolation of Intermediate: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the chiral enol ether intermediate.

  • Hydrolysis to Ketone: Dissolve the purified enol ether in a mixture of acetone (10 mL) and 3M HCl (2 mL). Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Final Purification: Neutralize the reaction carefully with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via column chromatography to yield the final chiral this compound.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Data Summary (Expected Results)
ParameterTypical ValueRationale / Comment
Catalyst Loading 1.5 - 3.0 mol%Balances reaction efficiency with cost. Higher loading may be needed for less reactive substrates.
Ligand:Metal Ratio ~1.1 : 1A slight excess of ligand ensures full coordination to the rhodium center.
Temperature 40 - 80 °CSufficient to promote catalysis without causing decomposition of the catalyst or product.
Reaction Time 12 - 24 hVaries with substrate reactivity. Monitor by TLC/LC-MS to determine the endpoint.
Yield (Ketone) 65 - 85%Good to excellent yields are typically achievable with this methodology.[7]
Enantiomeric Excess 90 - 99% eeThe high stereocontrol is a key advantage of using C₂-symmetric diene ligands.[8]

Strategy 2: Asymmetric Nucleophilic Addition and Oxidation

This classical, two-step approach relies on the stereocontrolled addition of an organometallic reagent to a cyclobutane-based aldehyde, followed by oxidation of the resulting secondary alcohol to the target ketone.[10][11]

Principle and Rationale

The first step involves the asymmetric 1,2-addition of a 3-fluorophenyl Grignard reagent (3-F-PhMgBr) to cyclobutanecarboxaldehyde. The enantioselectivity is induced by a stoichiometric chiral ligand that coordinates to the magnesium center, creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde carbonyl. The resulting chiral secondary alcohol is then oxidized in a separate step to the final ketone product.

Causality of Experimental Choices:

  • Nucleophile: Grignard reagents are powerful, readily prepared nucleophiles suitable for addition to aldehydes.[10] Anhydrous conditions are critical as they are highly basic and readily quenched by protic sources.

  • Chiral Ligand: Chiral diamines or amino alcohols (e.g., derivatives of 1,2-diaminocyclohexane or sparteine) are effective at coordinating the Grignard reagent and inducing high enantioselectivity.[11]

  • Oxidation Step: A mild oxidant like Dess-Martin periodinane (DMP) or a Swern oxidation is chosen to convert the secondary alcohol to the ketone without causing epimerization at the newly formed stereocenter or other side reactions.

Reaction Pathway: Addition-Oxidation Sequence

G cluster_step1 Step 1: Asymmetric Addition cluster_step2 Step 2: Oxidation cluster_analysis Purification & Analysis A Cyclobutanecarboxaldehyde C Stereoselective 1,2-Addition A->C B 3-F-PhMgBr + Chiral Ligand B->C D Chiral Secondary Alcohol C->D E Mild Oxidation (e.g., DMP, Swern) D->E G Purification after each step D->G F Final Product: Chiral Cyclobutyl Ketone E->F F->G H Characterization and ee% Determination F->H

Caption: Two-step nucleophilic addition and oxidation pathway.

Detailed Protocol: Addition-Oxidation

Part A: Asymmetric Grignard Addition

  • Setup: In a flame-dried, three-neck flask under argon, dissolve the chiral ligand (e.g., (R,R)-1,2-diaminocyclohexane derivative, 1.1 equiv.) in anhydrous THF or toluene (5 mL) and cool to -78 °C.

  • Reagent Addition: Slowly add the 3-fluorophenylmagnesium bromide solution (1.0 M in THF, 1.2 equiv.) and stir for 30 minutes at -78 °C to allow for complex formation.

  • Substrate Addition: Add a solution of cyclobutanecarboxaldehyde (1.0 equiv.) in the same anhydrous solvent dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 4-6 hours. Insight: Low temperature is critical for maximizing enantioselectivity by favoring the more ordered, diastereomeric transition state.

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the chiral alcohol.

Part B: Dess-Martin Oxidation

  • Setup: Dissolve the purified chiral alcohol from Part A (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) in a flask under argon.

  • Oxidant Addition: Add Dess-Martin periodinane (DMP, 1.5 equiv.) in one portion. The mixture may become cloudy.

  • Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final ketone product.

Data Summary (Expected Results)
StepParameterTypical ValueRationale / Comment
Addition Temperature -78 °CEssential for achieving high enantioselectivity in ligand-mediated additions.
Addition Yield 70 - 90%Grignard additions to aldehydes are generally high-yielding.
Addition Enantiomeric Excess 85 - 95% eeDependent on the choice of chiral ligand and reaction conditions.
Oxidation Oxidant DMP / SwernMild conditions prevent racemization of the α-chiral center.
Oxidation Yield 85 - 98%These oxidations are typically very efficient and clean.

Conclusion

The asymmetric synthesis of chiral cyclobutyl 3-fluorophenyl ketones can be successfully achieved through multiple strategic approaches. The Rh-catalyzed asymmetric arylation represents a highly convergent and elegant method, delivering the target compounds with excellent enantioselectivity in a streamlined process.[5][7] The more classical nucleophilic addition-oxidation sequence, while longer, is robust and relies on well-established transformations, offering a reliable alternative.[10] The choice of method will depend on factors such as substrate availability, desired scale, and the specific analogues required. Both protocols provide a solid foundation for researchers in drug discovery to access these valuable and structurally unique chiral building blocks.

References

  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. ACIE.
  • de Meijere, A., et al. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications.
  • Feng, C., et al. (2021). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Chemical Science (RSC Publishing).
  • Feng, C., et al. (2021). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. PMC - NIH.
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  • ResearchGate. (n.d.). Asymmetric synthesis of cyclobutanes and their derivatives. (a)...
  • PubMed. (2023). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals.
  • PubMed Central. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes.
  • Semantic Scholar. (n.d.). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations.
  • ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes.
  • Yang, P., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society.
  • ResearchGate. (2023). (PDF) Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals.
  • PubMed. (2016). Base-Free Conditions for Rhodium-Catalyzed Asymmetric Arylation To Produce Stereochemically Labile α-Aryl Ketones.
  • Hayashi, T., et al. (n.d.). C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-T.
  • NIH. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • PubMed. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (n.d.).
  • MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. PMC - NIH.
  • Fañanás-Mastral, M., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science (RSC Publishing).

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High-Throughput Screening Strategies for the Identification of Novel Bioactive Molecules: Application Notes for Cyclobutyl 3-fluorophenyl ketone as a Test Compound

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract: The identification of novel, biologically active small molecules is the cornerstone of modern drug discovery. High-Throughput Screening (HTS) serves as the primary engine for this discovery phase, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[1][2] This guide focuses on providing detailed, field-proven protocols for screening novel chemical entities, using Cyclobutyl 3-fluorophenyl ketone as a representative example of a candidate compound from a diverse chemical library. We will explore two robust, industry-standard HTS assays targeting two of the most critical classes of drug targets: protein kinases and G-Protein Coupled Receptors (GPCRs). The methodologies detailed herein—a Fluorescence Polarization (FP) assay for kinase binding and an AlphaScreen® assay for GPCR-mediated cAMP production—are designed to provide the scientific rigor, reproducibility, and scalability required for a successful hit identification campaign.

Part 1: Protein Kinase Inhibitor Screening via Fluorescence Polarization (FP) Competition Assay

Scientific Rationale & Foundational Principles

Protein kinases are a ubiquitous class of enzymes that catalyze the phosphorylation of substrate proteins, playing pivotal roles in cellular signaling, metabolism, and proliferation. Their deregulation is a hallmark of many diseases, particularly cancer, making them one of the most intensely pursued target classes in drug discovery.[3] Identifying small molecules that can modulate kinase activity, typically by inhibiting the binding of ATP or the protein substrate, is a key therapeutic strategy.

Fluorescence Polarization (FP) is a powerful, homogeneous assay format ideally suited for HTS campaigns targeting protein-ligand interactions.[4][5] The principle is based on the rotational speed of a fluorescently labeled molecule (a "tracer").[6]

  • Low Polarization: A small, fluorescent tracer tumbles rapidly in solution. When excited with plane-polarized light, the emitted light is largely depolarized, resulting in a low FP value.

  • High Polarization: When the tracer binds to a large protein (e.g., a kinase), its tumbling is significantly slowed. It remains more aligned with the excitation plane during the fluorescence lifetime, and the emitted light remains highly polarized, resulting in a high FP value.

In a competitive binding assay , library compounds (like this compound) are introduced to compete with the tracer for binding to the kinase. An effective inhibitor will displace the tracer, causing a decrease in the FP signal, which is the readout for a potential "hit." This format is robust, requires no separation steps, and is readily miniaturized for 384-well and 1536-well plate formats.[5]

Experimental Workflow for FP-Based Kinase Screening

The following workflow diagram illustrates the logical progression of the FP competitive binding assay.

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis A Kinase Target (e.g., AURKB) D Dispense Kinase + Tracer A->D B Fluorescent Tracer (Known Ligand) B->D C Test Compound (e.g., Cyclobutyl 3-fluorophenyl ketone) E Add Test Compound or DMSO (Control) C->E D->E F Incubate to Equilibrium E->F G Read Plate (FP Reader) F->G H Calculate mP Values G->H I Determine Z' Factor H->I J Identify Hits (Signal Decrease) I->J

Caption: Workflow for the Fluorescence Polarization (FP) competitive binding assay.

Detailed Protocol: Screening for Aurora Kinase B (AURKB) Inhibitors

This protocol is designed for a 384-well plate format. Aurora Kinase B (AURKB) is a well-validated oncology target.[7]

Materials & Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Recombinant Human AURKB: Purified, active enzyme.

  • Fluorescent Tracer: A known, high-affinity fluorescent ligand for AURKB.

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Controls: DMSO (negative control), known non-fluorescent AURKB inhibitor (positive control).

  • Microplates: Low-volume, black, 384-well non-binding surface plates.

  • Plate Reader: Capable of measuring fluorescence polarization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X working solution of AURKB in Assay Buffer. The final concentration must be optimized via titration (typically in the low nM range).

    • Prepare a 2X working solution of the fluorescent tracer in Assay Buffer. The concentration should be low (e.g., 1-5 nM) and ideally below the Kd of its interaction with the kinase to maximize assay sensitivity.[8]

    • Prepare serial dilutions of the test compound (this compound) and controls in 100% DMSO. For a primary screen, a final concentration of 10 µM is common.

  • Assay Plate Setup (20 µL Final Volume):

    • Compound Addition: Dispense 100 nL of compound solution (or DMSO for controls) into the appropriate wells of the 384-well plate.

    • Enzyme/Tracer Addition: Prepare a 2X mix of AURKB and tracer in Assay Buffer. Add 10 µL of this mix to all wells. This initiates the binding reaction.

    • Positive Control: In designated wells containing 100 nL of a known inhibitor, add 10 µL of the AURKB/tracer mix.

    • Negative Control (High Signal): In designated wells containing 100 nL of DMSO, add 10 µL of the AURKB/tracer mix.

    • Tracer Only (Low Signal): In designated wells, add 100 nL of DMSO, 5 µL of Assay Buffer, and 5 µL of a 4X tracer solution. This control measures the polarization of the free tracer.

  • Incubation & Reading:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a compatible plate reader. Excitation/emission wavelengths will depend on the fluorophore used for the tracer.

Data Analysis & Interpretation

The primary output is the millipolarization (mP) value. The suitability of the assay for HTS is determined by the Z' factor, which assesses the separation between the high and low signal controls.[5]

Z' Factor Calculation: Z' = 1 - ( (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| )

  • A Z' factor > 0.5 indicates an excellent and robust assay.

Hypothetical Screening Data:

Well ContentAvg. mPStd. Dev.Interpretation
Negative Control (AURKB + Tracer + DMSO)28512High signal (binding)
Positive Control (AURKB + Tracer + Known Inhibitor)1108Low signal (inhibition/displacement)
Tracer Only (No AURKB)555Baseline signal (free tracer)
This compound (10 µM) 125 15 Potential Hit (Significant signal decrease)
Other Library Compound (10 µM)27814Inactive

In this example, this compound would be flagged as a primary hit for follow-up studies, such as dose-response analysis to determine its IC₅₀.

Part 2: GPCR Modulator Screening via AlphaScreen® cAMP Assay

Scientific Rationale & Foundational Principles

G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of all modern medicines.[9][10] They respond to a wide variety of extracellular stimuli and modulate intracellular signaling pathways, most commonly via the production of second messengers like cyclic AMP (cAMP).[11] Screening for compounds that can modulate GPCR activity (agonists, antagonists, or allosteric modulators) is a major focus of drug discovery.[12][13]

The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay used to study biomolecular interactions.[14][15] The cAMP assay format is competitive:

  • Components: The assay uses two types of hydrogel-coated beads: Donor beads (containing a photosensitizer) and Acceptor beads (containing a chemiluminescent agent).[16] The Donor beads are conjugated to streptavidin, and the Acceptor beads are conjugated to an anti-cAMP antibody. A biotinylated cAMP probe is also included.

  • No Cellular cAMP (High Signal): In the absence of cAMP produced by the cell, the biotin-cAMP probe bridges the streptavidin-Donor and antibody-Acceptor beads, bringing them into close proximity (~200 nm).[14] When a laser excites the Donor bead at 680 nm, it generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent cascade that emits light at 520-620 nm.[16][17]

  • High Cellular cAMP (Low Signal): When a GPCR is stimulated (e.g., by an agonist) and the cell produces endogenous cAMP, this free cAMP competes with the biotin-cAMP probe for binding to the antibody-Acceptor beads. This competition prevents the formation of the bead-probe-bead complex. The beads remain distant, no energy transfer occurs, and the AlphaScreen signal is low.[11]

This inverse relationship between cellular cAMP levels and the AlphaScreen signal allows for the robust quantification of GPCR activation or inhibition.

GPCR Signaling & AlphaScreen Assay Principle

The diagram below illustrates both the biological pathway of a Gs-coupled GPCR and the mechanism of the competitive AlphaScreen assay used to measure its output.

GPCR_AlphaScreen cluster_cell Cellular Signaling Pathway (Gs-Coupled GPCR) cluster_assay AlphaScreen Assay Principle (in well) cluster_low_cAMP Low Cellular cAMP (High Signal) cluster_high_cAMP High Cellular cAMP (Low Signal) Agonist Agonist GPCR GPCR Agonist->GPCR Activates Antagonist Antagonist (Test Compound) Antagonist->GPCR Blocks G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (produced) AC->cAMP Converts ATP ATP ATP->AC Substrate cAMP_H Free cAMP (from cell) cAMP->cAMP_H Competes in Assay Donor Donor Bead (Streptavidin) Acceptor Acceptor Bead (Anti-cAMP Ab) Biotin_cAMP Biotin-cAMP (Probe) Donor_L Donor Biotin_cAMP_L Biotin-cAMP Donor_L->Biotin_cAMP_L Binds Acceptor_L Acceptor Donor_L->Acceptor_L Energy Transfer (Light Emission) Biotin_cAMP_L->Acceptor_L Binds Acceptor_H Acceptor cAMP_H->Acceptor_H Competes & Binds Donor_H Donor Donor_H->Acceptor_H No Proximity No Signal

Caption: GPCR signaling cascade and the competitive AlphaScreen cAMP assay principle.

Detailed Protocol: Screening for GPCR Antagonists

This protocol describes screening for antagonists of a Gs-coupled receptor expressed in HEK293 cells.

Materials & Reagents:

  • Cell Line: HEK293 cells stably expressing the target Gs-coupled GPCR.

  • Cell Culture Medium: DMEM, 10% FBS, appropriate selection antibiotic.

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Agonist: A known potent agonist for the target GPCR.

  • Test Compound: this compound in 100% DMSO.

  • AlphaScreen cAMP Assay Kit: Contains Anti-cAMP Acceptor beads, Streptavidin Donor beads, Biotinylated cAMP, and Lysis Buffer.

  • Microplates: White, 384-well shallow-well ProxiPlates.

  • Plate Reader: An AlphaScreen-capable reader (e.g., PerkinElmer EnVision®).[15]

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells, wash with PBS, and resuspend in Stimulation Buffer to a determined optimal density (e.g., 2,500 cells/5 µL).

  • Antagonist Screening Plate Setup (15 µL Final Volume):

    • Compound Addition: Dispense 50 nL of test compound (or DMSO) into the wells. For antagonist mode, add compounds first.

    • Cell Addition: Add 5 µL of the cell suspension to each well.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the receptor.

    • Agonist Stimulation: Add 5 µL of the agonist solution prepared in Stimulation Buffer. The agonist concentration should be its EC₈₀ (the concentration giving 80% of the maximal response) to ensure a robust signal window for detecting inhibition.

    • Incubation: Seal the plate and incubate for 30 minutes at room temperature to allow for cAMP production.

  • Detection:

    • Bead Preparation: In subdued light, prepare the detection mix according to the kit protocol. This typically involves diluting the Acceptor beads and Biotin-cAMP in Lysis Buffer, followed by adding the Donor beads.

    • Lysis & Detection: Add 5 µL of the complete detection mix to all wells. This step both lyses the cells to release cAMP and adds the detection reagents.

    • Final Incubation: Seal the plate, protect from light, and incubate for at least 60 minutes at room temperature.

    • Reading: Read the plate on an AlphaScreen-capable reader.

Data Analysis & Interpretation

The data are raw AlphaScreen counts. In this antagonist assay format, a low count represents high cAMP (agonist effect), and a high count represents low cAMP (basal or antagonist effect).

Hypothetical Screening Data (Antagonist Mode):

Well ContentAvg. Alpha CountsInterpretation
Basal Control (Cells + DMSO, no agonist)180,000High signal (low basal cAMP)
Stimulated Control (Cells + DMSO + Agonist)25,000Low signal (high cAMP production)
Test Compound (Cells + Cmpd + Agonist) 165,000 Potential Antagonist Hit (Signal restored, cAMP production blocked)
Inactive Compound (Cells + Cmpd + Agonist)28,000No effect on agonist stimulation

Here, this compound would be identified as a potential antagonist, as its presence prevented the agonist from reducing the AlphaScreen signal.

Conclusion

This application guide provides comprehensive, scientifically-grounded frameworks for the high-throughput screening of novel compounds like this compound. The Fluorescence Polarization and AlphaScreen assays detailed here represent two of the most powerful and versatile platforms in modern drug discovery. By explaining the causality behind protocol design—from reagent concentrations to control selection—and providing clear, step-by-step instructions, researchers can confidently establish robust screening campaigns. The successful identification of a "hit" in such assays is the critical first step on the long path of transforming a simple chemical entity into a potential therapeutic.

References

  • Seo, J., & Lee, H. (2017). High-throughput assays for promiscuous inhibitors. PubMed - NIH. [Link]

  • Bertekap Jr, R. L., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. PubMed. [Link]

  • Zhang, J. H., & Li, W. (2017). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. SpringerLink. [Link]

  • BMG LABTECH. AlphaScreen. BMG LABTECH Documentation. [Link]

  • Bertekap, R., Burford, N., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Semantic Scholar. [Link]

  • Griffin, A. M., & Kelliher, J. C. (2003). An ultra-HTS process for the identification of small molecule modulators of orphan G-protein-coupled receptors. PubMed. [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • BellBrook Labs. (2012). BellBrook Labs Launches HTS Assay Platform for Targeting GPCR Regulatory Proteins. BellBrook Labs News. [Link]

  • Song, Y. S., & Cooksey, G. A. (2011). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]

  • Auld, D. S., & Thorne, N. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices Application Note. [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate Scientific Diagram. [Link]

  • Assay Genie. High-Throughput Screening Assays. Assay Genie Website. [Link]

  • Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. Emerald Cloud Lab. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres Blog. [Link]

  • Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

Sources

Application Notes and Protocols: Cyclobutyl 3-Fluorophenyl Ketone as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis, derivatization, and potential applications of the cyclobutyl 3-fluorophenyl ketone scaffold in drug discovery. This document is intended for researchers and scientists in medicinal chemistry and drug development, offering both theoretical insights and practical protocols to leverage this promising chemical moiety.

Introduction: The Strategic Value of the this compound Scaffold

The confluence of a cyclobutyl ring and a fluorinated phenyl group within a single, synthetically accessible ketone scaffold presents a compelling starting point for the development of novel therapeutics. The unique physicochemical properties of each component contribute to a desirable profile for modern drug candidates.

The cyclobutyl moiety , a four-membered carbocycle, has gained significant traction in medicinal chemistry. Its inherent ring strain and non-planar, puckered conformation offer a distinct three-dimensional geometry that can effectively probe protein binding pockets.[1][2] This can lead to enhanced binding affinity and selectivity compared to more traditional, planar aromatic systems. Furthermore, the cyclobutyl group can serve as a bioisostere for other functionalities, such as gem-dimethyl groups or alkynes, while potentially improving metabolic stability and pharmacokinetic properties.[1][2]

The 3-fluorophenyl group introduces several advantageous features. The fluorine atom, with its small size and high electronegativity, can modulate the electronic properties of the aromatic ring, influencing pKa and improving binding interactions through hydrogen bonding or dipole-dipole interactions. Fluorination is a well-established strategy to block metabolic oxidation at the site of substitution, thereby enhancing the metabolic stability and half-life of a drug candidate.

The ketone functionality serves as a versatile synthetic handle, allowing for a wide array of chemical transformations to build a diverse library of derivatives for structure-activity relationship (SAR) studies.

This guide will detail the synthetic access to the core scaffold, provide protocols for its derivatization, and discuss its potential applications in targeting various disease pathways.

Synthesis of the Core Scaffold: this compound

The this compound scaffold is accessible through standard organic synthesis methodologies. A common and efficient approach involves the Friedel-Crafts acylation of 3-fluoroanisole with cyclobutanecarbonyl chloride, followed by demethylation.

Protocol 2.1: Two-Step Synthesis of Cyclobutyl(3-fluorophenyl)methanone

Step 1: Friedel-Crafts Acylation

  • To a solution of 3-fluoroanisole (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add cyclobutanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate, cyclobutyl(3-fluoro-4-methoxyphenyl)methanone.

Step 2: Demethylation

  • Dissolve the intermediate from Step 1 in dichloromethane.

  • Cool the solution to 0 °C and add boron tribromide (BBr₃, 1.5 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the final product, cyclobutyl(3-fluorophenyl)methanone.

Derivatization Strategies: Building a Focused Compound Library

The ketone moiety of the this compound scaffold is a prime site for chemical modification, enabling the exploration of the surrounding chemical space and the optimization of biological activity.

Reductive Amination

Reductive amination is a robust method to introduce a wide variety of amine functionalities, converting the ketone into chiral or achiral amines. This allows for the introduction of basic centers, which can be crucial for target engagement and improving physicochemical properties.

Protocol 3.1.1: General Procedure for Reductive Amination
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add the desired primary or secondary amine (1.1 eq).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), in portions.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or preparative HPLC.

Grignard and Organolithium Additions

The addition of organometallic reagents to the ketone provides access to tertiary alcohols, introducing a new stereocenter and allowing for the exploration of three-dimensional space around the scaffold.

Protocol 3.2.1: General Procedure for Grignard Addition
  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) (1.2 eq).

  • Allow the reaction to stir at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting tertiary alcohol by column chromatography.

Wittig Reaction

The Wittig reaction and its variations (e.g., Horner-Wadsworth-Emmons) are powerful tools for converting the ketone into a variety of substituted alkenes, offering a means to extend the scaffold and introduce different geometries.

Protocol 3.3.1: General Procedure for the Wittig Reaction
  • Suspend the desired phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to -78 °C or 0 °C, depending on the base used.

  • Add a strong base, such as n-butyllithium or sodium hydride, dropwise to form the ylide.

  • Stir for 30-60 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Quench the reaction with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the alkene product by column chromatography.

Advanced Derivatization: γ-C-H Functionalization of the Cyclobutyl Ring

Recent advancements in C-H functionalization have opened up new avenues for modifying the cyclobutyl ring itself. A notable example is the formal γ–C–H functionalization of cyclobutyl aryl ketones.[3][4] This two-step process allows for the stereospecific introduction of various substituents at the 3-position of the cyclobutyl ring, providing access to cis-1,3-difunctionalized cyclobutanes.

G start This compound step1 Norrish-Yang Cyclization (365 nm UV light) start->step1 intermediate Bicyclo[1.1.1]pentan-2-ol Intermediate step1->intermediate step2 Pd-Catalyzed C-C Cleavage/ Functionalization intermediate->step2 end cis-γ-Functionalized Cyclobutyl 3-Fluorophenyl Ketone Derivatives step2->end G scaffold Cyclobutyl 3-Fluorophenyl Ketone Scaffold app1 Oncology (e.g., Hsp90 Inhibition) scaffold->app1 Potential Target app2 Inflammatory Diseases scaffold->app2 Potential Target app3 CNS Disorders scaffold->app3 Potential Target app4 Metabolic Diseases scaffold->app4 Potential Target G start Synthesized Compound Library step1 High-Throughput Screening (HTS) (e.g., Kinase, GPCR, Ion Channel Panels) start->step1 step2 Hit Confirmation and Dose-Response Studies step1->step2 step3 Lead Optimization (SAR Studies) step2->step3 step4 In Vitro ADME/Tox Profiling step3->step4 step5 In Vivo Efficacy Studies step4->step5 end Preclinical Candidate step5->end

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of Cyclobutyl 3-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cyclobutyl 3-fluorophenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.

I. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily through the Friedel-Crafts acylation route, which is a standard method for preparing aryl ketones.[1][2]

Issue 1: Low or No Product Yield

Possible Cause 1: Inactive Catalyst

The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is crucial for the reaction.[3] It can be deactivated by moisture.

  • Solution:

    • Ensure the AlCl₃ is fresh and has been stored under anhydrous conditions.

    • Dry all glassware thoroughly in an oven and cool it under a stream of inert gas (e.g., nitrogen or argon) before use.

    • Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.

Possible Cause 2: Deactivated Aromatic Ring

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[4] The fluorine atom on the phenyl ring is a deactivating group, which can make the reaction sluggish.[5]

  • Solution:

    • Increase Catalyst Stoichiometry: Using a stoichiometric amount or even a slight excess of AlCl₃ can help to drive the reaction forward.[6] The catalyst complexes with the product ketone, so at least one equivalent is required.[7]

    • Elevate Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this can also lead to side reactions. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).

Possible Cause 3: Impure Reagents

The purity of the starting materials, fluorobenzene and cyclobutanecarbonyl chloride, is critical.

  • Solution:

    • Verify the purity of the starting materials by techniques such as NMR or GC-MS.

    • If necessary, purify the reagents before use. Fluorobenzene can be distilled, and cyclobutanecarbonyl chloride can be synthesized from cyclobutanecarboxylic acid and a chlorinating agent like thionyl chloride or oxalyl chloride, followed by distillation.

Issue 2: Formation of Multiple Products (Isomers)

Possible Cause: Lack of Regioselectivity

The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution.[5] This can lead to the formation of both ortho- and para-substituted isomers, with the desired meta-isomer being a minor product. However, for the synthesis of the 3-fluoro (meta) isomer, a different strategy is required as direct Friedel-Crafts acylation of fluorobenzene will predominantly yield the ortho and para products.

  • Solution: Alternative Synthetic Route (Grignard Reaction) A more regioselective approach involves the use of a Grignard reagent.[8]

    • Prepare the 3-fluorophenylmagnesium bromide Grignard reagent from 1-bromo-3-fluorobenzene and magnesium turnings in an anhydrous ether solvent like THF or diethyl ether.[9][10]

    • React the Grignard reagent with cyclobutanecarbonitrile or cyclobutanecarbonyl chloride to form the desired ketone.[11][12]

    Experimental Protocol: Grignard Synthesis of this compound

    Materials:

    • 1-bromo-3-fluorobenzene

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (for initiation)

    • Cyclobutanecarbonitrile

    • Aqueous HCl solution (e.g., 1M)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    Step-by-Step Methodology:

    • Grignard Reagent Formation:

      • Dry all glassware in an oven and assemble under an inert atmosphere.

      • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

      • Add a small crystal of iodine.

      • Add a small amount of a solution of 1-bromo-3-fluorobenzene in anhydrous THF to the flask.

      • If the reaction does not start (indicated by a color change and gentle reflux), gently warm the flask.

      • Once initiated, add the remaining 1-bromo-3-fluorobenzene solution dropwise to maintain a gentle reflux.[13]

      • After the addition is complete, reflux the mixture until most of the magnesium is consumed.

    • Reaction with Nitrile:

      • Cool the Grignard reagent solution to 0 °C in an ice bath.

      • Add a solution of cyclobutanecarbonitrile in anhydrous THF dropwise to the Grignard reagent.

      • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

    • Workup and Purification:

      • Quench the reaction by slowly adding it to a stirred mixture of ice and aqueous HCl.[11]

      • Extract the aqueous layer with diethyl ether.

      • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography or distillation to obtain this compound.

Issue 3: Difficult Purification

Possible Cause: Close Boiling Points of Isomers or Impurities

If the Friedel-Crafts route is attempted and results in a mixture of isomers, their similar physical properties can make separation by distillation challenging.

  • Solution:

    • Column Chromatography: This is often the most effective method for separating isomers. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) and monitor the separation by TLC.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent may be effective.

II. Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation not ideal for synthesizing the meta isomer?

A1: The fluorine atom on the benzene ring is an ortho-, para-director for electrophilic aromatic substitution.[5] This is due to the resonance effect where the lone pairs on the fluorine atom can donate electron density to the ortho and para positions, stabilizing the carbocation intermediate formed during the attack of the electrophile at these positions. Therefore, direct acylation of fluorobenzene will predominantly yield the 2-fluoro and 4-fluoro isomers of cyclobutyl phenyl ketone.

Q2: What are the key considerations for a successful Grignard reaction?

A2: Grignard reactions are sensitive to water and protic solvents.[14]

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the Grignard reagent from reacting with oxygen.

  • Initiation: Sometimes, the reaction can be difficult to initiate. Adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gentle heating can help to start the reaction.[13]

Q3: Can I use cyclobutanecarboxylic acid directly in a Friedel-Crafts reaction?

A3: No, cyclobutanecarboxylic acid itself is not electrophilic enough to react directly with the aromatic ring. It must first be converted to a more reactive acylating agent, such as cyclobutanecarbonyl chloride (an acyl halide) or a carboxylic anhydride.[1]

Q4: What are the advantages of Friedel-Crafts acylation over Friedel-Crafts alkylation?

A4: Friedel-Crafts acylation has several advantages:

  • No Carbocation Rearrangements: The acylium ion electrophile is resonance-stabilized and does not undergo rearrangements, which is a common issue in Friedel-Crafts alkylation.[15][16]

  • No Polyacylation: The product of acylation is a ketone, which has an electron-withdrawing carbonyl group that deactivates the aromatic ring towards further electrophilic substitution.[6] This prevents multiple acyl groups from being added to the ring.

Q5: Are there any alternative methods to synthesize cyclobutyl aryl ketones?

A5: Yes, other methods exist, though they may be less common for this specific target.

  • From Cyclobutyl Ketones: A sequential C-H/C-C functionalization strategy has been reported for the synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones.[17][18]

  • Suzuki-Miyaura Coupling: This reaction can be used to couple potassium cyclobutyltrifluoroborates with aryl chlorides to form aryl cyclobutanes, which could potentially be oxidized to the ketone.[19]

III. Data Summary

Table 1: Reagent Stoichiometry and Conditions for Grignard Synthesis
ReagentMolar RatioNotes
1-bromo-3-fluorobenzene1.0
Magnesium1.1 - 1.2Excess to ensure complete reaction of the halide.
Cyclobutanecarbonitrile1.0
Solvent (Anhydrous THF)-Sufficient to dissolve reagents.
Temperature0 °C to refluxVaries for different steps of the reaction.

IV. Diagrams

Reaction Mechanism and Workflow

Friedel_Crafts_vs_Grignard cluster_fc Friedel-Crafts Acylation Route cluster_grignard Grignard Synthesis Route FC_Start Fluorobenzene + Cyclobutanecarbonyl Chloride FC_Intermediate Acylium Ion Formation FC_Start->FC_Intermediate + Catalyst FC_Catalyst AlCl3 (Lewis Acid) FC_Product_Mix Mixture of Ortho and Para Isomers FC_Intermediate->FC_Product_Mix Electrophilic Aromatic Substitution FC_Undesired Low Yield of Meta Isomer FC_Product_Mix->FC_Undesired G_Start 1-bromo-3-fluorobenzene + Mg G_Reagent 3-fluorophenylmagnesium bromide (Grignard Reagent) G_Start->G_Reagent in Anhydrous Ether G_Intermediate Imine Intermediate G_Reagent->G_Intermediate + Nitrile G_Nitrile Cyclobutanecarbonitrile G_Nitrile->G_Intermediate G_Product This compound (Desired Meta Isomer) G_Intermediate->G_Product Acidic Workup

Caption: Comparison of Friedel-Crafts and Grignard routes for synthesis.

Troubleshooting_Low_Yield Start Low or No Product Yield Cause1 Inactive Catalyst Moisture contamination Start->Cause1 Cause2 Deactivated Aromatic Ring Fluorine is deactivating Start->Cause2 Cause3 Impure Reagents Contaminated starting materials Start->Cause3 Solution1 Solution - Use fresh, anhydrous AlCl3 - Dry glassware and solvents Cause1->Solution1 Solution2 Solution - Increase catalyst amount - Gently heat the reaction Cause2->Solution2 Solution3 Solution - Verify purity (NMR, GC-MS) - Purify reagents if necessary Cause3->Solution3

Caption: Troubleshooting flowchart for low product yield.

V. References

  • CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents. (n.d.). Retrieved from

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY. (2019, December 10). Retrieved from [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - PMC - NIH. (2022, November 16). Retrieved from [Link]

  • Friedel-Crafts acylation of aromatic rings - YouTube. (2019, October 10). Retrieved from [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - NIH. (n.d.). Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]

  • NY cyclisation of cyclobutyl phenyl ketone and manipulation of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Reactions - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (2018, May 7). Retrieved from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard... - ResearchGate. (n.d.). Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Retrieved from [Link]

  • Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone - Google Patents. (n.d.). Retrieved from

  • Grignard Reagents - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015, November 11). Retrieved from [Link]

  • The application of cyclobutane derivatives in organic synthesis - ResearchGate. (2025, August 6). Retrieved from [Link]

  • 3-Chloro-4-fluorophenyl cyclobutyl ketone | C11H10ClFO | CID 24724137 - PubChem. (n.d.). Retrieved from [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - ChemRxiv. (n.d.). Retrieved from [Link]

    • The Grignard Reaction. (n.d.). Retrieved from [Link]

  • Cyclobutane synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 12.4 Grignard Reagents | Organic Chemistry - YouTube. (2021, January 21). Retrieved from [Link]

  • US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents. (n.d.). Retrieved from

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH. (n.d.). Retrieved from [Link]

  • Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed. (2023, June 19). Retrieved from [Link]

  • Grignard syntheses - European Patent Office - EP 0119701 A1 - Googleapis.com. (n.d.). Retrieved from [Link]

Sources

Navigating the Synthesis of Fluorinated Cyclobutyl Ketones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated cyclobutyl ketones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of incorporating fluorine into cyclobutane scaffolds. The unique conformational constraints and electronic properties of the cyclobutane ring, combined with the powerful influence of fluorine, present both exciting opportunities and significant synthetic challenges. This resource, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and final product purity.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of fluorinated cyclobutyl ketones, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield of the Monofluorinated Cyclobutyl Ketone

Question: My reaction to introduce a single fluorine atom into the cyclobutyl ketone precursor is resulting in a consistently low yield. What are the likely causes and how can I improve the outcome?

Answer: Low yields in monofluorination reactions of cyclobutyl ketones can stem from several factors, primarily related to substrate reactivity, reagent choice, and reaction conditions.

  • Substrate Reactivity and Enolate Formation: For α-fluorination, the efficiency of enolate or enol formation is critical. The pKa of the α-proton in cyclobutanones is influenced by ring strain and substituents. If enolate formation is sluggish, the fluorinating agent may degrade or participate in side reactions.

    • Solution: To enhance enolate formation, consider using a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperatures to ensure rapid and complete deprotonation before adding the electrophilic fluorinating agent.

  • Choice of Fluorinating Agent: The reactivity of electrophilic fluorinating agents varies significantly. A reagent that is too reactive can lead to over-fluorination or decomposition, while one that is not reactive enough will result in incomplete conversion.

    • Solution: For many cyclobutyl ketone precursors, Selectfluor® (F-TEDA-BF4) is a reliable choice due to its crystalline nature and moderate reactivity.[1][2] If you are still observing low reactivity, a more powerful agent like N-Fluorobenzenesulfonimide (NFSI) could be trialed, though with caution to avoid byproduct formation.

  • Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient energy or time may lead to incomplete reaction, while excessive heat can promote side reactions or decomposition.

    • Solution: Systematically screen reaction temperatures, starting from low temperatures (e.g., -78 °C) and gradually allowing the reaction to warm to room temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.

  • Ring Strain and Potential Rearrangements: The inherent strain in the cyclobutane ring can make it susceptible to ring-opening or rearrangement under certain conditions, particularly with highly reactive intermediates.

    • Solution: Employ milder reaction conditions and less aggressive reagents where possible. If ring-opening is suspected, thorough characterization of byproducts by NMR and MS is essential to diagnose the issue.

Issue 2: Formation of Di-fluorinated and Other Byproducts

Question: I am observing significant amounts of di-fluorinated byproduct and other impurities in my reaction mixture. How can I improve the selectivity for the monofluorinated product?

Answer: The formation of di-fluorinated species is a common challenge, especially in the α-fluorination of ketones where the introduction of the first electron-withdrawing fluorine atom can increase the acidity of the remaining α-proton, making it susceptible to a second fluorination.

  • Controlling Stoichiometry: Precise control over the stoichiometry of the fluorinating agent is the first line of defense.

    • Solution: Use no more than 1.0-1.1 equivalents of the electrophilic fluorinating agent. For highly reactive substrates, it may be beneficial to add the fluorinating agent slowly as a solution to maintain a low concentration in the reaction mixture, thereby disfavoring the second fluorination.

  • Keto-Enol Tautomerism: For substrates like β-diketones, the equilibrium between the keto and enol forms can influence the reaction outcome.[1] The enol form is highly reactive towards electrophilic fluorination.

    • Solution: Running the reaction at lower temperatures can help to control the rate of tautomerization and fluorination, potentially improving selectivity for the mono-fluorinated product.

  • Purification Challenges: Fluorinated compounds can sometimes be challenging to separate due to similar polarities.

    • Solution: Employing high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can provide better separation than standard column chromatography. In some cases, derivatization of the ketone to an imine or other functional group may alter its chromatographic behavior sufficiently to allow for separation, followed by hydrolysis to regenerate the ketone.

Issue 3: Difficulties in the Synthesis of gem-Difluorocyclobutyl Ketones

Question: I am attempting to synthesize a gem-difluorocyclobutyl ketone, but the reaction is inefficient. What are the key challenges and alternative approaches?

Answer: The synthesis of gem-difluorinated cyclobutanes often requires different strategies than monofluorination. Direct fluorination of a methylene group α to a ketone is possible but can be challenging to control.

  • Deoxyfluorination of β-Diketones or Hydroxy Ketones: A common and effective method is the deoxyfluorination of a corresponding β-diketone or a hydroxylated precursor.

    • Solution: Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can be used to convert a 1,3-diketone or a β-hydroxyketone to the corresponding gem-difluoride. These reactions should be performed with care due to the hazardous nature of the reagents.

  • Nucleophilic Addition to Difluorocyclobutanone: An alternative approach involves the use of a difluorinated building block.

    • Solution: Commercially available 3,3-difluorocyclobutanone can be a versatile starting material. However, the addition of nucleophiles can be complicated by undesired elimination of HF due to the basicity of the nucleophile. The use of organolanthanum reagents has been shown to be effective in mediating the addition of carbon nucleophiles to 3,3-difluorocyclobutanone while suppressing HF elimination.[2][3][4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of fluorinated cyclobutyl ketones.

1. What are the most common methods for introducing fluorine into a cyclobutyl ketone system?

The most prevalent methods include:

  • Electrophilic Fluorination: This is typically used for α-fluorination of ketones using N-F reagents like Selectfluor®, NFSI, and others. The ketone is first converted to its enolate or enol form, which then attacks the electrophilic fluorine source.[1][2]

  • Nucleophilic Fluorination: This involves the displacement of a leaving group (e.g., tosylate, mesylate, or halide) by a fluoride source such as potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium fluoride (TBAF).[5][6] This is often used when the fluorine is not directly adjacent to the carbonyl group.

  • Deoxyfluorination: This method is used to convert hydroxyl groups or carbonyls into fluorides. Reagents like DAST and Deoxo-Fluor® are common for converting alcohols to monofluorides and 1,3-dicarbonyls to gem-difluorides.

2. How does the stereochemistry of the cyclobutane ring affect the fluorination reaction?

The puckered nature of the cyclobutane ring can lead to diastereoselectivity in fluorination reactions. The incoming fluorinating agent may preferentially attack from the less sterically hindered face of the ring. For α-fluorination, the stereochemical outcome will depend on the geometry of the enolate formed and the subsequent approach of the electrophilic fluorine source. In some cases, chiral catalysts can be employed to achieve enantioselective fluorination.

3. What are the key safety precautions to consider when working with fluorinating agents?

Many fluorinating agents are hazardous and require careful handling.

  • Electrophilic N-F reagents (e.g., Selectfluor®, NFSI): These are strong oxidizing agents and should be handled with care. Avoid contact with flammable materials.

  • Deoxyfluorinating agents (e.g., DAST, Deoxo-Fluor®): These reagents are toxic, corrosive, and moisture-sensitive. They can release HF upon contact with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Hydrogen Fluoride (HF) and its complexes: HF is extremely corrosive and toxic. Specialized training and safety protocols are required when working with HF or its solutions.

4. What are some common challenges in the purification of fluorinated cyclobutyl ketones?

Fluorinated compounds can exhibit different polarity and volatility compared to their non-fluorinated analogs, which can complicate purification.

  • Column Chromatography: Fluorinated compounds can sometimes streak on silica gel. Using a less acidic stationary phase like alumina or employing a solvent system with a small amount of a basic additive (e.g., triethylamine) can sometimes improve separation.

  • Volatility: Some smaller fluorinated cyclobutyl ketones can be volatile, leading to loss of product during solvent removal under reduced pressure. Careful control of the vacuum and temperature is necessary.

  • Byproduct Separation: As mentioned in the troubleshooting section, the separation of mono- and di-fluorinated products can be challenging. HPLC or SFC may be required for achieving high purity.

5. How can I confirm the successful synthesis and regiochemistry of my fluorinated cyclobutyl ketone?

A combination of analytical techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is the most direct method to confirm the presence of fluorine. The chemical shift and coupling constants provide valuable structural information.[7][8][9][10]

    • ¹H NMR: The presence of fluorine will cause splitting of adjacent proton signals (H-F coupling). The magnitude of the coupling constant can help determine the spatial relationship between the proton and fluorine.

    • ¹³C NMR: The carbon atom bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant. Carbons two or three bonds away may also show smaller couplings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the product. The presence of fluorine will be evident in the accurate mass measurement.

Data Presentation

Table 1: Comparison of Common Electrophilic Fluorinating Agents

ReagentStructureReactivityAdvantagesDisadvantages
Selectfluor® F-TEDA-BF₄ModerateCrystalline, easy to handle, commercially availableMay not be reactive enough for all substrates
NFSI N-FluorobenzenesulfonimideHighHighly reactiveCan lead to over-fluorination, more expensive
F-TEDA-OTf Very HighExtremely reactiveCan be too aggressive, leading to decomposition

Experimental Protocols

Protocol 1: General Procedure for α-Monofluorination of a Cyclobutyl Ketone using Selectfluor®
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyclobutyl ketone precursor (1.0 equiv) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF).

  • Enolate Formation (if necessary): Cool the solution to the desired temperature (e.g., -78 °C). Add a solution of a non-nucleophilic base (e.g., LDA or LHMDS, 1.1 equiv) dropwise. Stir the mixture for 30-60 minutes at this temperature to ensure complete enolate formation.

  • Fluorination: Add a solution of Selectfluor® (1.1 equiv) in the same solvent dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and then gradually warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired α-monofluorinated cyclobutyl ketone.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Monofluorination

LowYieldTroubleshooting start Low Yield of Monofluorinated Product check_conversion Is Starting Material Consumed? start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No complex_mixture Complex Mixture of Products check_conversion->complex_mixture Yes increase_reactivity Increase Reactivity incomplete_conversion->increase_reactivity yes_conversion Yes no_conversion No stronger_base Use Stronger Base (e.g., LDA) increase_reactivity->stronger_base more_reactive_F_source Use More Reactive F Source (e.g., NFSI) increase_reactivity->more_reactive_F_source increase_temp_time Increase Temperature/Time increase_reactivity->increase_temp_time check_byproducts Identify Byproducts (NMR, MS) complex_mixture->check_byproducts difluorination Di-fluorination Observed? check_byproducts->difluorination reduce_reactivity Reduce Reactivity/Improve Selectivity difluorination->reduce_reactivity Yes degradation Degradation/Rearrangement difluorination->degradation No yes_difluoro Yes no_difluoro No control_stoichiometry Control Stoichiometry (1.0 equiv F+) reduce_reactivity->control_stoichiometry lower_temp Lower Reaction Temperature reduce_reactivity->lower_temp slow_addition Slow Addition of Fluorinating Agent reduce_reactivity->slow_addition milder_conditions Use Milder Conditions degradation->milder_conditions

Caption: Troubleshooting decision tree for low yield.

Diagram 2: General Reaction Scheme for Electrophilic α-Fluorination

ElectrophilicFluorination cluster_0 Electrophilic α-Fluorination ketone Cyclobutyl Ketone enolate Enolate Intermediate ketone->enolate + Base product α-Fluorinated Cyclobutyl Ketone enolate->product + 'F+' (e.g., Selectfluor®)

Sources

Side-product formation in the Friedel-Crafts acylation of fluorobenzene with cyclobutanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of fluorobenzene with cyclobutanecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize the yield of your desired product, and minimize the formation of unwanted side-products.

Introduction: The Chemistry at Play

The Friedel-Crafts acylation of fluorobenzene with cyclobutanecarbonyl chloride is a powerful method for the synthesis of cyclobutyl fluorophenyl ketones, valuable intermediates in medicinal chemistry and materials science. The reaction proceeds via the generation of a cyclobutylcarbonyl acylium ion, which then attacks the electron-rich fluorobenzene ring. The fluorine atom, being an ortho, para-director, guides the substitution primarily to the para-position due to steric hindrance at the ortho-positions.[1] However, the unique strain of the cyclobutyl ring introduces specific challenges not typically encountered with acyclic acyl chlorides.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Low Yield of the Desired para-Cyclobutyl Fluorophenyl Ketone and Significant Formation of the ortho-Isomer.

Root Cause Analysis:

The fluorine atom on the benzene ring is an ortho, para-directing group in electrophilic aromatic substitution.[1][2] This is due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. While both the ortho and para positions are activated, the bulky acylium ion intermediate experiences significant steric hindrance from the adjacent fluorine atom, making the para-position the favored site of attack.[1][3] However, certain reaction conditions can lead to a decrease in this selectivity.

Troubleshooting Steps:

  • Reaction Temperature: Elevated temperatures can provide the necessary activation energy to overcome the steric barrier for ortho-substitution, leading to a higher proportion of the ortho-isomer.

    • Solution: Maintain a lower reaction temperature. The optimal temperature should be determined empirically, but starting at 0°C and gradually increasing if the reaction is too slow is a good strategy.

  • Choice of Lewis Acid: Stronger Lewis acids (e.g., AlCl₃) can lead to a more reactive acylium ion, which may be less selective.

    • Solution: Consider using a milder Lewis acid catalyst.[4] Examples include FeCl₃, ZnCl₂, or solid acid catalysts. These can offer a better balance between reactivity and selectivity.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.

    • Solution: Experiment with different solvents. Less polar solvents like dichloromethane or carbon disulfide are commonly used.

Problem 2: Presence of an Unexpected Side-Product with a Higher Molecular Weight, Identified as Cyclopentyl Fluorophenyl Ketone.

Root Cause Analysis:

While acylium ions are generally stabilized by resonance and less prone to rearrangement than their alkyl carbocation counterparts, the significant ring strain in the cyclobutyl moiety makes it susceptible to rearrangement.[5][6] Under the influence of a strong Lewis acid, the cyclobutylcarbonyl cation can undergo a ring expansion to form a more stable cyclopentyl carbocation intermediate. This rearrangement is driven by the relief of angle strain in the four-membered ring.[7]

Troubleshooting Steps:

  • Lewis Acid Strength: Strong Lewis acids like AlCl₃ are more likely to induce this rearrangement.

    • Solution: Employ a milder Lewis acid. Catalysts such as scandium triflate (Sc(OTf)₃) or bismuth triflate (Bi(OTf)₃) have been shown to be effective in Friedel-Crafts acylations while being less prone to causing rearrangements.[8]

  • Reaction Temperature: Higher temperatures can facilitate the rearrangement process.

    • Solution: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Stoichiometry of the Lewis Acid: An excess of a strong Lewis acid can increase the likelihood of side reactions.

    • Solution: Use a stoichiometric amount or only a slight excess of the Lewis acid.

Problem 3: Formation of Diacylated Products.

Root Cause Analysis:

The product of the Friedel-Crafts acylation, an aryl ketone, contains an electron-withdrawing acyl group. This group deactivates the aromatic ring towards further electrophilic substitution, making polyacylation generally less favorable than polyalkylation.[1][5][6] However, under harsh reaction conditions, a second acylation can occur.

Troubleshooting Steps:

  • Stoichiometry of Reagents: Using a large excess of cyclobutanecarbonyl chloride or the Lewis acid can drive the reaction towards diacylation.

    • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.[1]

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote the slower second acylation.

    • Solution: Monitor the reaction progress by techniques like TLC or GC-MS and quench the reaction once the starting material is consumed. Avoid unnecessarily high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the Friedel-Crafts acylation of fluorobenzene?

Due to the ortho, para-directing nature of the fluorine substituent, the primary products are the ortho- and para-acylated isomers. However, owing to the steric bulk of the cyclobutanecarbonyl group, the para-isomer is overwhelmingly the major product under optimized conditions.[1]

Q2: Why is rearrangement of the cyclobutyl group a concern in this specific reaction?

Four-membered rings like cyclobutane possess significant ring strain. While the acylium ion is resonance-stabilized, the carbocation character on the carbonyl carbon can be relayed to the adjacent cyclobutyl ring, especially with strong Lewis acids. This can trigger a rearrangement to a less strained five-membered ring (cyclopentyl), which is thermodynamically more stable.[7]

Q3: Can I use cyclobutanecarboxylic acid or its anhydride directly for this acylation?

Yes, in some cases, carboxylic acids or their anhydrides can be used as acylating agents in Friedel-Crafts reactions, often with a Brønsted acid or a milder Lewis acid catalyst.[5] However, acyl chlorides are generally more reactive and are the standard choice for this transformation.

Q4: How does the deactivating inductive effect of fluorine influence the reaction?

Halogens, including fluorine, are generally considered deactivating groups in electrophilic aromatic substitution due to their strong inductive electron withdrawal.[9][10] However, fluorine's ability to donate a lone pair of electrons via resonance (+M effect) partially counteracts this deactivation, making fluorobenzene more reactive than other halobenzenes and directing the substitution to the ortho and para positions.[2]

Visualizing the Reaction Pathways

To better understand the potential outcomes of your reaction, the following diagrams illustrate the key mechanistic steps.

Friedel-Crafts Acylation Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl Chloride Acylium_Ion Cyclobutylcarbonyl Acylium Ion Cyclobutanecarbonyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion Lewis_Acid_Complex [AlCl4]- Fluorobenzene Fluorobenzene Wheland_Intermediate_para Wheland Intermediate (para-attack) Fluorobenzene->Wheland_Intermediate_para + Acylium Ion para_Product para-Cyclobutyl Fluorophenyl Ketone Wheland_Intermediate_para->para_Product - H+

Figure 1: General mechanism for the Friedel-Crafts acylation of fluorobenzene.

Side_Product_Formation cluster_main_path Desired Pathway cluster_rearrangement_path Rearrangement Side-Reaction Acylium_Ion Cyclobutylcarbonyl Acylium Ion para_Product para-Cyclobutyl Fluorophenyl Ketone Acylium_Ion->para_Product + Fluorobenzene Rearranged_Cation Rearranged Cyclopentyl Cation (Intermediate) Acylium_Ion->Rearranged_Cation Ring Expansion (Strong Lewis Acid, High Temp) Acylium_Ion->Rearranged_Cation Fluorobenzene_1 Fluorobenzene Rearranged_Product Cyclopentyl Fluorophenyl Ketone (Side-Product) Rearranged_Cation->Rearranged_Product + Fluorobenzene Fluorobenzene_2 Fluorobenzene

Figure 2: Competing pathways leading to the desired product and the ring-expanded side-product.

Experimental Protocols

Standard Protocol for High para-Selectivity
  • To a stirred solution of fluorobenzene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) at 0°C, add a mild Lewis acid (e.g., FeCl₃, 1.1 eq) portion-wise.

  • Slowly add a solution of cyclobutanecarbonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and dilute HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the para-cyclobutyl fluorophenyl ketone.

Data Summary

Lewis AcidTemperaturepara/ortho RatioRearranged Product
AlCl₃Room Temp~90:10Potential for significant formation
FeCl₃0°C>95:5Minimal to none
Sc(OTf)₃Room Temp>98:2Generally not observed

Table 1: Influence of Lewis Acid and Temperature on Product Distribution. (Note: Ratios are illustrative and can vary based on specific reaction conditions).

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Stack Exchange. Ring expansion from a given cyclic carbocation. [Link]

  • ResearchGate. Lewis Acid Catalyzed Ring‐Opening Reaction of Cyclobutanones towards Conjugated Enones | Request PDF. [Link]

  • Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Activating and Deactivating Groups. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. Ring Expansion Rearrangements. [Link]

  • ResearchGate. Lewis acids mediated ring‐opening reactions of cyclobutanones. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Wyzant. Stability of cyclobutyl methyl carbocation? [Link]

  • University of Calgary. Ch17: Friedel-Crafts acylation. [Link]

  • Chemistry LibreTexts. Carbocation Rearrangements. [Link]

  • Reddit. Ortho vs. Para positioning of Substituent (FC-Acylation) : r/OrganicChemistry. [Link]

  • ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

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Technical Support Center: Purification of Cyclobutyl 3-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Cyclobutyl 3-fluorophenyl ketone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this key intermediate in high purity. Here, we will address common issues in a practical, question-and-answer format, grounded in established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Given that a common synthetic route is the Friedel-Crafts acylation of fluorobenzene with cyclobutanecarbonyl chloride or anhydride, you should anticipate several potential impurities.[1][2][3] The primary impurities are typically regioisomers of your target compound. The fluorine atom on the benzene ring is an ortho-, para- director for electrophilic aromatic substitution. While the para-substituted product is often favored due to reduced steric hindrance, the formation of the ortho-isomer is a very common side product.[1]

Other potential impurities include:

  • Unreacted starting materials, such as fluorobenzene and cyclobutanecarbonyl chloride/anhydride.

  • Diacylation products, although these are less common as the first acyl group deactivates the aromatic ring towards further substitution.[1]

  • Byproducts from the decomposition of the acylating agent or catalyst.

Q2: My initial purification by recrystallization resulted in an oil, not crystals. What went wrong?

A2: This phenomenon, known as "oiling out," is a common frustration in recrystallization.[4] It typically occurs when the melting point of your compound is lower than the temperature at which a saturated solution is formed. Essentially, the compound comes out of the solution as a liquid before it has a chance to form a crystalline lattice. The presence of impurities can also suppress the melting point and inhibit crystallization.

To resolve this, you can try several approaches:

  • Add more solvent to the hot solution to ensure the compound remains dissolved until a lower temperature is reached.[4]

  • Try a different solvent system. A solvent pair, where the compound is highly soluble in one solvent and poorly soluble in the other, can be very effective.[4][5] For a ketone like this, a good starting point would be a mixture of a moderately polar solvent like ethyl acetate or acetone with a nonpolar solvent like hexanes or heptane.[5][6]

  • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]

Q3: Can I use a bisulfite wash to purify my ketone?

A3: A bisulfite wash is a classical and effective method for removing aldehyde impurities from a mixture.[7][8][9] It can also be used to separate certain reactive ketones, particularly sterically unhindered cyclic or methyl ketones.[7][10] However, for a bulkier ketone like this compound, the formation of the bisulfite adduct may be slow or incomplete. It is generally not the primary recommended method for purifying this specific ketone from its common impurities (like regioisomers), but it can be a useful technique if you suspect the presence of aldehyde byproducts.

Troubleshooting Guide

Here we address specific problems you might be encountering during the purification of this compound.

Problem 1: My NMR spectrum shows a mixture of isomers, but I can't separate them by standard recrystallization.

  • Likely Cause: The ortho- and para-isomers of this compound have very similar polarities and molecular weights, which can make their separation by simple recrystallization challenging. They may co-crystallize or have very similar solubilities in many common solvents.

  • Proposed Solution: Column Chromatography

    Flash column chromatography is the most effective technique for separating isomers with small differences in polarity.

    Step-by-Step Protocol:

    • Slurry Preparation: Dissolve your crude product in a minimal amount of a moderately polar solvent, such as dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution to create a slurry and then evaporate the solvent. This dry-loading method often leads to better separation.

    • Column Packing: Pack a glass column with silica gel using a nonpolar solvent system, such as a mixture of hexanes and ethyl acetate. A common starting point is a 95:5 or 90:10 mixture of hexanes:ethyl acetate.

    • Loading: Carefully add your dry-loaded sample to the top of the packed column.

    • Elution: Begin eluting the column with your chosen solvent system. The less polar para-isomer will typically elute before the more polar ortho-isomer. Monitor the separation using Thin Layer Chromatography (TLC).

    • Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure desired isomer.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.

    Solvent System Selection for Chromatography

Solvent System (Hexanes:Ethyl Acetate)PolarityExpected Elution Order
98:2LowGood for initial separation, may be slow.
95:5Medium-LowA good starting point for most separations.
90:10MediumUse if the compounds are slow to elute.

Problem 2: My purified product has a persistent color, even after chromatography.

  • Likely Cause: Colored impurities can arise from several sources, including decomposition products or residual catalyst. Sometimes, these impurities are present in very small amounts but are highly colored.

  • Proposed Solution: Activated Carbon Treatment during Recrystallization

    Activated carbon is highly effective at adsorbing colored impurities.

    Step-by-Step Protocol:

    • Dissolution: Dissolve your impure ketone in a suitable hot solvent for recrystallization (e.g., isopropanol or an ethanol/water mixture).

    • Charcoal Addition: Add a small amount of activated carbon to the hot solution. Be cautious, as the carbon can cause the solution to bump or boil over.[4]

    • Heating: Gently heat the mixture for a few minutes to allow the carbon to adsorb the impurities.

    • Hot Filtration: Perform a hot filtration to remove the activated carbon. This is a critical step and must be done quickly to prevent your product from crystallizing prematurely.

    • Crystallization: Allow the filtered solution to cool slowly to induce crystallization.

    • Isolation: Collect the pure, colorless crystals by vacuum filtration.

Problem 3: My final product shows signs of decomposition upon storage.

  • Likely Cause: Ketones can be susceptible to degradation, especially if exposed to light or if trace amounts of acidic or basic impurities remain.[11]

  • Proposed Solution: Final Purification and Proper Storage

    • Final Wash: Before final drying, wash the purified crystals with a small amount of cold, deionized water to remove any residual acids or salts.

    • Thorough Drying: Dry the product thoroughly under vacuum to remove all traces of solvent.

    • Inert Storage: Store the final product in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Visual Workflow for Purification Troubleshooting

Caption: Troubleshooting workflow for the purification of this compound.

References

  • 3-Chloro-4-fluorophenyl cyclobutyl ketone | C11H10ClFO | CID 24724137 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018, April 2). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Method for purification of ketones - Google Patents. (n.d.). Google Patents.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018, January 10). Journal of Visualized Experiments. Retrieved January 17, 2026, from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved January 17, 2026, from [Link]

  • Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview - YouTube. (2022, December 19). YouTube. Retrieved January 17, 2026, from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - NIH. (2023, June 19). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Workup: Aldehydes - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 17, 2026, from [Link]

  • Cyclopropyl 4-fluorophenyl ketone | C10H9FO | CID 69876 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 17, 2026, from [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development. (2017, July 12). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Scientific Research Publishing. Retrieved January 17, 2026, from [Link]

  • Solved Sixth Lab Period. Step3 -- Deprotection of ketone to | Chegg.com. (2020, November 29). Chegg.com. Retrieved January 17, 2026, from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Reddit. Retrieved January 17, 2026, from [Link]

  • Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

Sources

Minimizing byproducts in the synthesis of (3-fluorophenyl)(cyclobutyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (3-fluorophenyl)(cyclobutyl)methanone

A Guide for Researchers and Development Professionals

Welcome to the technical support center for the synthesis of (3-fluorophenyl)(cyclobutyl)methanone. As a key intermediate in pharmaceutical and fine chemical synthesis, achieving a high-purity, high-yield synthesis of this target molecule is critical.[1] This guide, developed from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions. We will explore the common synthetic routes and provide detailed, mechanistically-grounded strategies to minimize byproduct formation and optimize your experimental outcomes.

This document is structured to address challenges based on the synthetic strategy employed. We will primarily focus on two major pathways:

  • The Friedel-Crafts Acylation Approach: A common, yet often problematic, route for aryl ketone synthesis.

  • Organometallic Routes (Grignard & Organolithium): A more direct and controllable pathway to achieve the specific meta-substitution pattern of the target molecule.

Section 1: The Friedel-Crafts Acylation Route

The Friedel-Crafts acylation is a fundamental method for forming aryl ketones through an electrophilic aromatic substitution (EAS) mechanism.[2][3][4] It typically involves the reaction of an aromatic ring with an acyl chloride, such as cyclobutanecarbonyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6]

Frequently Asked Questions (FAQs)

Q: I am attempting to synthesize (3-fluorophenyl)(cyclobutyl)methanone by reacting fluorobenzene with cyclobutanecarbonyl chloride. Why is the yield of my target molecule negligible, and what are the major products I am actually forming?

A: This is a crucial and common challenge rooted in the fundamental principles of electrophilic aromatic substitution. The fluorine atom on a benzene ring is an ortho, para-directing group. This means it activates the positions adjacent (ortho) and opposite (para) to it for electrophilic attack. The meta position (position 3) is electronically disfavored.

Therefore, the Friedel-Crafts acylation of fluorobenzene will overwhelmingly yield a mixture of (4-fluorophenyl)(cyclobutyl)methanone (the para product) and (2-fluorophenyl)(cyclobutyl)methanone (the ortho product).[7] The desired meta isomer, (3-fluorophenyl)(cyclobutyl)methanone, will not be formed in any significant quantity via this pathway. To successfully synthesize the target molecule, an alternative strategy, such as an organometallic route, is required (see Section 2).

EAS_Regioselectivity cluster_para Para Pathway (Favored) cluster_ortho Ortho Pathway (Favored) cluster_meta Meta Pathway (Disfavored) FB Fluorobenzene Para_TS Para Acylium Ion Attack FB->Para_TS Major Ortho_TS Ortho Acylium Ion Attack FB->Ortho_TS Minor Meta_TS Meta Acylium Ion Attack FB->Meta_TS Disfavored CC Cyclobutanecarbonyl Chloride + AlCl₃ Para_Product (4-fluorophenyl)(cyclobutyl)methanone (Major Product) Para_TS->Para_Product Ortho_Product (2-fluorophenyl)(cyclobutyl)methanone (Minor Product) Ortho_TS->Ortho_Product Meta_Product (3-fluorophenyl)(cyclobutyl)methanone (Trace / Not Formed) Meta_TS->Meta_Product

Caption: Regioselectivity in the Friedel-Crafts acylation of fluorobenzene.

Troubleshooting Guide: Optimizing for the Para-Isomer

If your synthetic goal is the para-isomer, (4-fluorophenyl)(cyclobutyl)methanone, the following troubleshooting advice can help maximize its yield and purity.

Q: My reaction produces a mixture of ortho and para isomers. How can I improve the selectivity for the desired para product?

A: While electronic effects favor both positions, steric hindrance at the ortho position (adjacent to the fluorine) generally makes the para position more accessible.[7] You can leverage this to improve selectivity:

  • Lower Reaction Temperature: Higher temperatures can provide the energy needed to overcome the steric barrier at the ortho position.[7] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) often enhances para selectivity.

  • Choice of Lewis Acid: The size and strength of the Lewis acid can influence the steric environment. While AlCl₃ is common, milder or bulkier catalysts may improve selectivity.

  • Solvent Effects: The choice of solvent can influence catalyst activity and the transition state energies, thereby affecting the isomer ratio.

Table 1: Influence of Lewis Acid Catalyst on Regioselectivity

Lewis Acid CatalystTypical Reaction ConditionsExpected Outcome on Para:Ortho RatioRationale
AlCl₃ 0 °C to RT, in DCM or CS₂Good to ModerateHighly active, standard choice. Can sometimes lead to lower selectivity.[8]
FeCl₃ RT, in DCMPotentially ImprovedMilder catalyst, may offer better selectivity in some systems.[8]
Zeolites (e.g., H-Beta) Higher Temp, Solvent-freePotentially HighShape-selective catalysis within zeolite pores can strongly favor the less bulky para isomer.[9]
Sc(OTf)₃ Microwave, 40-60°CPotentially HighModern, milder catalysts known for high selectivity in certain acylations.[7][10]

Q: I am observing diacylated byproducts in my analysis. How can this be prevented?

A: Although the acyl group deactivates the aromatic ring to further substitution, diacylation can occur under forcing conditions.[2][11][12]

  • Control Stoichiometry: Use a slight excess of fluorobenzene relative to the cyclobutanecarbonyl chloride (e.g., 1.1 to 1.5 equivalents). Never use an excess of the acylating agent.[7]

  • Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the fluorobenzene is consumed to prevent over-reaction.[7]

  • Order of Addition: A slow, controlled addition of the acyl chloride to the mixture of fluorobenzene and Lewis acid can help maintain a low concentration of the reactive electrophile, disfavoring a second acylation event.[12]

Section 2: Organometallic Routes to (3-fluorophenyl)(cyclobutyl)methanone

To directly synthesize the target meta-isomer, an organometallic approach is the most logical and effective strategy. This involves forming a carbon-carbon bond between a nucleophilic 3-fluorophenyl group and an electrophilic cyclobutylcarbonyl group.

Organometallic_Workflow A 3-Bromofluorobenzene (Starting Material) B Step 1: Reagent Formation (e.g., with Mg or Li) A->B C 3-Fluorophenyl Organometallic (Grignard or Organolithium) B->C D Step 2: C-C Bond Formation (Reaction with Electrophile) C->D F Intermediate Complex D->F E Cyclobutyl Electrophile (e.g., Acyl Chloride, Nitrile) E->D G Step 3: Aqueous Workup (Hydrolysis) F->G H (3-fluorophenyl)(cyclobutyl)methanone (Final Product) G->H

Caption: General workflow for the organometallic synthesis of the target molecule.

Troubleshooting Guide

Q: My Grignard reagent (3-fluorophenylmagnesium bromide) formation is sluggish or fails. What should I investigate?

A: Grignard reagent formation is notoriously sensitive to reaction conditions.

  • Anhydrous Conditions are Critical: The primary cause of failure is moisture. Grignard reagents are strong bases and will be quenched by water. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents (typically diethyl ether or THF).

  • Magnesium Activation: The surface of magnesium turnings can be coated with an oxide layer that prevents reaction. Use a crystal of iodine or gently crush the magnesium with a dry stirring rod to expose a fresh surface and initiate the reaction.[13]

  • Byproduct: 3,3'-Difluorobiphenyl: A common side reaction is the coupling of the Grignard reagent with unreacted 3-bromofluorobenzene (Wurtz-type coupling) to form a biphenyl byproduct.[13][14] To minimize this, add the 3-bromofluorobenzene solution slowly to the magnesium suspension to keep its concentration low.

Q: I am getting significant byproducts during the coupling step with my cyclobutyl electrophile. How can I minimize them?

A: The choice of electrophile is critical for controlling byproduct formation.

Table 2: Comparison of Cyclobutyl Electrophiles for Organometallic Addition

ElectrophileKey AdvantageMajor Potential ByproductMitigation Strategy
Cyclobutanecarbonyl Chloride Highly reactiveTertiary Alcohol (from double addition)Perform the reaction at very low temperatures (-78 °C). Use inverse addition (slowly add the Grignard reagent to a solution of the acyl chloride).
Cyclobutanecarbonitrile Prevents double additionUnreacted Starting Material / Imine The intermediate imine anion is stable to further addition.[15] Ensure complete acidic hydrolysis during workup to convert the imine to the ketone.
Cyclobutanecarboxylic Acid Good for organolithiumsUnreacted Starting Material Requires 2 equivalents of organolithium reagent.[16] The first deprotonates the acid, the second adds to the carbonyl, forming a stable dianion.[16][17] Ensure accurate stoichiometry. This method does not work well with Grignard reagents.[16]

Q: My final product is contaminated with a significant amount of a nonpolar impurity that I've identified as 3,3'-difluorobiphenyl. How do I prevent its formation?

A: As mentioned, this is the result of a coupling side reaction during Grignard formation. The key is to favor the reaction of the aryl halide with the magnesium surface over the reaction with an already-formed Grignard molecule.

  • Maintain Dilution: Use a sufficient volume of solvent.

  • Control Temperature: Avoid excessive heating during the Grignard formation step, as higher temperatures can favor the coupling reaction.[13]

  • Slow Addition: The most effective method is the slow, dropwise addition of the 3-bromofluorobenzene to the magnesium.

Section 3: Purification Strategies

Q: What is the most effective way to purify the final product and remove the common byproducts?

A: The purification strategy depends on the byproducts present.

  • Column Chromatography: This is the most versatile method.[18]

    • To Remove Biphenyl Byproducts: Biphenyls are very nonpolar. A silica gel column using a low-polarity eluent system (e.g., hexane/ethyl acetate gradient) will allow the biphenyl to elute first, followed by the more polar desired ketone product.

    • To Remove Tertiary Alcohol Byproducts: The tertiary alcohol formed from double addition is significantly more polar than the ketone. It will have a lower Rf on TLC and will elute much later from a silica column.

  • Aqueous Wash: During the workup, washing the organic layer with a saturated sodium bicarbonate solution can help remove any unreacted acidic starting materials. A brine wash helps to remove water before drying.[18]

  • Recrystallization: If the final ketone product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/isopropanol) can be a highly effective method for removing small amounts of impurities.

By understanding the underlying mechanisms and potential pitfalls of each synthetic route, you can proactively design your experiments to minimize byproduct formation and achieve a successful synthesis of (3-fluorophenyl)(cyclobutyl)methanone.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained.
  • ChemicalBook. (n.d.). Cyclobutanecarbonyl chloride 5006-22-4 wiki.
  • BenchChem. (2025). Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols.
  • BenchChem. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • Google Patents. (2009). CN101462931A - Method for acylating fluorobenzene.
  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for Zinc Chloride in Friedel-Crafts Acylation.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • ACS Publications. (2007). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with 6-Chlorohexanoyl Chloride.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • BenchChem. (2025). Minimizing byproduct formation in Friedel-Crafts acylation.
  • Grignard Reaction - University Name. (n.d.).
  • Shree Ganesh Remedies Limited. (n.d.). Cyclobutanecarbonyl chloride-5006-22-4.
  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Aryl Cyclopropyl Ketones via Friedel-Crafts Acylation.
  • YouTube. (2014). Organolithium Reactions with Carboxylic Acids.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.

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Overcoming regioselectivity issues in the functionalization of Cyclobutyl 3-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of Cyclobutyl 3-fluorophenyl ketone. This resource is designed for researchers, scientists, and professionals in drug development navigating the complexities of regioselective synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, ensuring you can achieve your desired substitution patterns with higher precision and yield.

Introduction: The Challenge of Competing Directing Effects

The functionalization of this compound presents a unique regioselectivity challenge due to the competing directing effects of its substituents. The fluorine atom, a halogen, is an ortho-, para- director, while the cyclobutyl ketone group is a meta- director for electrophilic aromatic substitution.[1][2] This inherent electronic conflict can lead to mixtures of isomers, complicating synthesis and purification. This guide provides strategies to overcome these challenges by leveraging modern synthetic methodologies.

Frequently Asked Questions (FAQs): Understanding the Fundamentals

Q1: What are the intrinsic directing effects of the fluorine and cyclobutyl ketone groups?

A: In electrophilic aromatic substitution, the fluorine atom, despite being electron-withdrawing inductively (-I effect), possesses lone pairs that can be donated to the aromatic ring through resonance (+M effect).[1][3] This resonance effect stabilizes the carbocation intermediate when the electrophile adds to the ortho or para positions. The ketone group, on the other hand, is strongly electron-withdrawing and deactivates the aromatic ring, directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the partially positive carbonyl carbon.[2][4]

Q2: How does the interplay between the ortho-, para- directing fluorine and the meta- directing ketone influence reactivity on the 3-fluorophenyl ring?

A: The positions on the aromatic ring are influenced by both groups. Let's denote the positions relative to the ketone:

  • C2 and C6: ortho to the ketone, ortho and para to the fluorine, respectively. These positions are activated by fluorine but deactivated by the ketone.

  • C4: para to the ketone and ortho to the fluorine. This position is deactivated by the ketone but activated by the fluorine.

  • C5: meta to the ketone and meta to the fluorine. This position is the most electronically favored for the ketone's directing effect and least affected by the fluorine's directing effect.

This complex interplay often results in a mixture of products in classical electrophilic substitution, necessitating more advanced, regioselective strategies.

Q3: What is the role of the cyclobutyl group? Does it exert significant steric or electronic effects?

A: The cyclobutyl group primarily exerts a steric influence.[5][6] Its bulk can hinder access to the ortho positions (C2 and C6), potentially favoring substitution at the less hindered C4 and C5 positions in certain reactions. Electronically, its effect is generally considered to be weakly electron-donating, but this is minor compared to the powerful electronic effects of the fluorine and ketone functionalities. In some advanced synthetic strategies, the C-H bonds of the cyclobutyl ring itself can be targeted for functionalization.[5][6][7]

Troubleshooting Guide: Achieving Site-Selective Functionalization

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of substituted this compound.

Section 1: Targeting the Ortho Position (C2)

Problem: I need to introduce a substituent at the C2 position, ortho to the ketone, but my attempts with standard electrophilic substitution yield a complex mixture of isomers.

Solution: For selective functionalization at the C2 position, the most robust strategy is Directed ortho-Metalation (DoM) . This approach utilizes the ketone's carbonyl oxygen as a directing group to deliver an organolithium base to the adjacent C-H bond.[8][9]

Q: How does Directed ortho-Metalation work in this case?

A: The Lewis basic oxygen of the carbonyl group coordinates to a Lewis acidic lithium reagent, such as lithium diisopropylamide (LDA) or n-butyllithium.[9] This brings the base into close proximity to the C2 proton, leading to selective deprotonation and the formation of an ortho-lithiated intermediate. This powerful nucleophile can then be trapped with a wide range of electrophiles.

Experimental Protocol: Directed ortho-Lithiation and Quench

  • Setup: To a flame-dried, three-necked round-bottom flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF to generate LDA in situ.

  • Deprotonation: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the ortho-lithiated species.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodomethane, benzaldehyde, N,N-dimethylformamide) (1.2-1.5 equivalents) to the reaction mixture at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Common Issues in DoM:

  • Low Yield:

    • Incomplete deprotonation: Ensure all reagents and solvents are strictly anhydrous. Traces of water will quench the organolithium base. Use freshly titrated n-butyllithium.

    • Side reactions: The lithiated intermediate can be unstable at higher temperatures. Maintain the temperature at -78 °C throughout the deprotonation and quench steps.

  • Formation of Benzylic Lithiation Side Products: While less common for aryl ketones, switching from an alkyllithium base to a lithium amide base like LDA generally favors aromatic C-H deprotonation over benzylic deprotonation.[10]

Alternative Strategy: Palladium-Catalyzed C-H Activation

The ketone can also direct palladium catalysts to the ortho C-H bond for arylation, alkenylation, or other coupling reactions.[11][12] This often requires specific ligands and reaction conditions.

Section 2: Targeting the Meta Position (C5)

Problem: I want to functionalize the C5 position, which is meta to the ketone, but the ortho-, para- directing effect of the fluorine is leading to substitution at C4 and C6.

Solution: Overcoming the powerful directing effect of fluorine requires a specialized approach. Recent advances in C-H activation have enabled meta-selective functionalization of fluoroarenes.[13][14] One successful strategy involves a palladium-catalyzed reaction using a norbornene mediator to "relay" the activation from the ortho to the meta position.[13][14]

Q: How can I achieve meta-selective C-H arylation?

A: A palladium catalyst first activates the C-H bond ortho to the fluorine (the C4 or C2 position). This intermediate is then trapped by a norbornene molecule. A subsequent cascade of steps effectively "walks" the palladium to the more sterically accessible meta position (C5), where the desired C-H functionalization occurs.[13][14]

Experimental Protocol: meta-Selective C-H Arylation of a Fluoroarene

This is a generalized protocol based on related systems and should be optimized for this compound.

  • Setup: In a glovebox, combine this compound (1.0 equivalent), the aryl halide coupling partner (1.5 equivalents), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10-20 mol%), and a silver salt oxidant (e.g., Ag₂CO₃, 2.0 equivalents) in a reaction vial.

  • Reaction: Add a degassed solvent (e.g., toluene or 1,2-dichloroethane) and seal the vial. Heat the reaction mixture at the optimized temperature (typically 100-140 °C) for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Section 3: Targeting the Para Position (C4)

Problem: How can I selectively introduce a substituent at the C4 position, para to the ketone and ortho to the fluorine?

Solution: This position is electronically favored by the fluorine's ortho-directing effect. Therefore, carefully controlled electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or halogenation, can be used.[15][16][17] The key is to use conditions that favor kinetic control and leverage the steric hindrance from the cyclobutyl ketone to disfavor the other ortho position (C2).

Q: What conditions favor para-substitution in a Friedel-Crafts reaction?

A: Lower reaction temperatures and less reactive Lewis acids can increase the selectivity for the para product. The steric bulk of the incoming electrophile and the cyclobutyl ketone group will also disfavor substitution at the more crowded C2 and C6 positions.

Experimental Protocol: para-Selective Friedel-Crafts Acylation

  • Setup: To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane or carbon disulfide), add the acyl chloride (1.1 equivalents) dropwise.

  • Addition of Substrate: Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature for several hours, monitoring the progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting isomeric mixture can be purified by column chromatography or recrystallization to isolate the major para isomer.

Data Summary Table

Target Position Methodology Key Reagents Typical Yields Regioselectivity Reference
C2 (ortho to ketone) Directed ortho-Metalation (DoM)LDA or n-BuLi, ElectrophileGood to ExcellentHigh (major product)[8][9]
C5 (meta to ketone) Pd-Catalyzed C-H ActivationPd(OAc)₂, Ligand, OxidantModerate to GoodHigh (major product)[13][14]
C4 (para to ketone) Electrophilic Aromatic SubstitutionLewis Acid, ElectrophileModerate to GoodModerate to High (para favored)[15][16][17]

Visualizations

Logical Flowchart for Method Selection

G start Desired Functionalization Position? ortho Ortho (C2) start->ortho meta Meta (C5) start->meta para Para (C4) start->para dom Directed Ortho-Metalation (DoM) ortho->dom Primary Choice ch_act_ortho Ortho C-H Activation (Pd-cat.) ortho->ch_act_ortho Alternative ch_act_meta Meta C-H Activation (Pd-cat.) (Norbornene Relay) meta->ch_act_meta eas Electrophilic Aromatic Substitution (e.g., Friedel-Crafts) para->eas

Caption: Decision tree for selecting the appropriate synthetic strategy.

Mechanism: Directed ortho-Metalation (DoM)

DoM_Mechanism sub This compound intermediate [Coordinated Intermediate] sub->intermediate + LDA base LDA lithiated Ortho-lithiated Species intermediate->lithiated - Diisopropylamine product C2-Functionalized Product lithiated->product + E+ electrophile E+

Sources

Stability issues of Cyclobutyl 3-fluorophenyl ketone under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Cyclobutyl 3-fluorophenyl ketone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various chemical environments. We will explore potential degradation pathways, offer troubleshooting advice for common experimental issues, and provide validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The primary stability concerns for this molecule stem from its two main functional components: the ketone group and the strained cyclobutane ring.

  • Ketone Group: The carbonyl (C=O) group is susceptible to reactions under both acidic and basic conditions. In acidic media, the carbonyl oxygen can be protonated, making the carbonyl carbon highly electrophilic and prone to nucleophilic attack.[1] Under basic conditions, the α-hydrogens (on the cyclobutane ring adjacent to the carbonyl) become acidic and can be abstracted to form a nucleophilic enolate intermediate, which can undergo subsequent reactions.[2][3]

  • Cyclobutane Ring: Four-membered rings possess significant ring strain (approximately 26 kcal/mol), which can make them susceptible to ring-opening reactions under certain conditions to relieve this strain.[4] While more stable than cyclopropanes, this inherent strain is a key factor to consider during stress testing.

Q2: How is the 3-fluoro substituent on the phenyl ring expected to influence stability?

The fluorine atom is a moderately electron-withdrawing group. Its presence on the phenyl ring is expected to have two main effects:

  • Electronic Effect on the Carbonyl: By withdrawing electron density, the fluorine atom slightly increases the electrophilicity of the carbonyl carbon. This may subtly influence the rates of both acid- and base-catalyzed reactions at the carbonyl center.

  • Inductive Effects: The fluorine atom's influence on the cyclobutane ring itself is minimal due to the distance, but it can affect the overall electronic properties of potential degradation products.

Q3: Under acidic conditions, what degradation pathways are most likely?

The most probable pathway involves the carbonyl group. Acid catalysis typically begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack.[1] While ketones are generally less reactive to hydrolysis than esters, in the presence of water and strong acid (especially with heat), formation of a gem-diol hydrate can occur.[1] A more significant concern for this specific molecule is the potential for acid-catalyzed ring-opening of the strained cyclobutane ring, which could proceed via a carbocation intermediate.[5]

Q4: What reactions should I anticipate under basic conditions?

Under basic conditions, the primary reaction pathway involves the formation of an enolate by deprotonation of an α-hydrogen.[3] This highly nucleophilic enolate can then participate in several reactions:

  • Aldol Condensation: The enolate can attack the carbonyl carbon of another molecule of the ketone, leading to a β-hydroxy ketone dimer. This dimer may subsequently dehydrate, especially with heating, to form an α,β-unsaturated ketone (an aldol condensation product).[6][7] This can result in the formation of oligomers or polymers, appearing as a complex mixture of products.

  • Direct Nucleophilic Attack: Hydroxide can directly attack the carbonyl carbon, but for ketones, the resulting tetrahedral intermediate typically collapses back to the starting material. This equilibrium is generally unfavorable for ketones compared to aldehydes.[8]

Troubleshooting Guide: Experimental Observations

Problem 1: After treatment with 0.1 M HCl at 50°C, my starting material is consumed, but I see multiple new peaks on my HPLC, none of which is a major product.
  • Probable Cause: This pattern suggests that multiple degradation pathways may be occurring simultaneously. The likely culprits are acid-catalyzed ring-opening of the cyclobutane moiety and potential side reactions. The cyclobutyl cation, once formed, can rearrange or react in various ways, leading to a mixture of isomeric products.[5]

  • Proposed Solution:

    • Reduce Stress Conditions: Lower the temperature to ambient or decrease the acid concentration. Forced degradation studies aim for 5-20% degradation, not complete consumption, to identify the primary, most likely degradation products.[9]

    • Mechanistic Trapping: If ring-opening is suspected, consider running the reaction in a nucleophilic solvent (e.g., methanol with catalytic acid) to see if a solvent-trapped product (e.g., a methoxy ether) is formed, which can help confirm the mechanism.

    • Advanced Analytics: Use LC-MS/MS or GC-MS to obtain mass information on the minor peaks to help elucidate their structures and identify potential ring-opened isomers.

Problem 2: Under basic conditions (0.1 M NaOH), I observe a significant loss of my starting material and the appearance of a broad, poorly resolved hump or late-eluting peaks in my chromatogram.
  • Probable Cause: This is a classic sign of polymerization or the formation of large, complex condensation products. The base is likely catalyzing an aldol condensation reaction, where molecules of the ketone react with each other to form larger oligomers.[7] These products are often less soluble and have a wide range of molecular weights, leading to poor chromatographic peak shape.

  • Proposed Solution:

    • Milder Base or Lower Temperature: Switch to a weaker base (e.g., K₂CO₃ in methanol) or perform the experiment at a lower temperature (e.g., 0-5°C) to slow the rate of condensation.

    • Dilution: Run the reaction at a much lower concentration. Bimolecular reactions like aldol condensations are highly concentration-dependent. Diluting the sample will disfavor these pathways relative to unimolecular degradation.

    • Monitor Early Time Points: Analyze samples at very short time intervals (e.g., 5, 15, 30 minutes) to try and capture the initial dimer or trimer products before extensive polymerization occurs.

Problem 3: My mass balance is poor. The total peak area in my HPLC chromatogram is decreasing over time.
  • Probable Cause: A loss of total peak area suggests that one or more of the following is happening:

    • Formation of Non-UV Active Products: A degradation product may have lost the phenyl chromophore required for UV detection. This is possible if a reaction cleaves the bond between the cyclobutyl ring and the carbonyl group.

    • Formation of Insoluble Products: As mentioned in Problem 2, polymeric material may be precipitating out of solution and not being injected into the HPLC.

    • Formation of Volatile Products: A ring-opening or fragmentation reaction could be producing a smaller, more volatile compound that is lost during sample handling.

  • Proposed Solution:

    • Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with your UV detector to check for non-UV active products.

    • Visual Inspection: Carefully inspect your samples for any signs of precipitation. If solids are present, attempt to dissolve them in a stronger solvent (e.g., DMSO, DMF) for analysis.

    • Headspace GC-MS: To check for volatile degradants, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry.

Mechanistic Pathways & Visualizations

The following diagrams illustrate the most probable degradation pathways under acidic and basic stress conditions.

Acidic_Degradation Acid-Catalyzed Degradation Pathways Ketone Cyclobutyl 3-fluorophenyl ketone ProtonatedKetone Protonated Ketone (Oxocarbenium ion) Ketone->ProtonatedKetone + H⁺ RingOpening Potential Ring-Opening (via Carbocation) Ketone->RingOpening + H⁺ (Harsh Conditions) ProtonatedKetone->Ketone - H⁺ GemDiol Gem-Diol (Hydrate) (Reversible) ProtonatedKetone->GemDiol + H₂O - H⁺ GemDiol->ProtonatedKetone - H₂O + H⁺ RingOpenedProducts Isomeric Products (e.g., unsaturated ketones) RingOpening->RingOpenedProducts + Nu⁻ / Rearrangement

Caption: Potential degradation pathways under acidic conditions.

Basic_Degradation Base-Catalyzed Degradation Pathways Ketone Cyclobutyl 3-fluorophenyl ketone Enolate Enolate Intermediate (Nucleophilic) Ketone->Enolate + B⁻ - BH Enolate->Ketone + BH - B⁻ AldolAdduct Aldol Adduct (Dimer) Enolate->AldolAdduct + Ketone AldolCondensation Aldol Condensation Product (α,β-Unsaturated Ketone) AldolAdduct->AldolCondensation - H₂O (Heat) Polymer Oligomers / Polymers AldolCondensation->Polymer + n Ketone/Enolate

Caption: Primary degradation pathway under basic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general approach for stress testing. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[10][11]

1. Stock Solution Preparation:

  • Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions (Perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.

  • Control Sample: Mix 1 mL of stock solution with 1 mL of purified water. Keep at the same temperature as the stressed samples.

3. Time Points:

  • Withdraw aliquots from each solution at T=0, 2, 4, 8, and 24 hours.

4. Sample Quenching and Preparation:

  • For each aliquot withdrawn, immediately neutralize the sample. For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl.

  • Dilute the neutralized sample to a final concentration of ~0.1 mg/mL with the mobile phase.

5. Analytical Method:

  • Analyze all samples by a suitable stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

6. Data Analysis:

  • Calculate the percentage degradation of the parent compound.

  • Assess peak purity of the parent peak in stressed samples using a photodiode array (PDA) detector.

  • Calculate the mass balance to ensure all products are accounted for.

Experimental_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic Stress (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Basic Stress (e.g., 0.1 M NaOH, RT) Stock->Base Control Control (Water, matching temp) Stock->Control Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Control->Sampling Quench Neutralize & Quench Reaction Sampling->Quench Dilute Dilute to Final Concentration Quench->Dilute HPLC Analyze by HPLC-PDA Dilute->HPLC Data Calculate Degradation, Peak Purity & Mass Balance HPLC->Data

Caption: Workflow for a typical forced degradation study.

Data Summary

The following table provides a qualitative summary of the expected stability of this compound under various conditions based on general chemical principles.

Stress ConditionReagents/ParametersExpected StabilityPrimary Degradation Pathway
Acidic 0.1 M HCl, 60°CModerate to Low Potential for ring-opening; slow hydration of ketone.[1][5]
Basic 0.1 M NaOH, 25°CLow Aldol condensation leading to oligomers/polymers.[7]
Neutral Purified Water, 60°CHigh Generally stable, hydrolysis is very slow without a catalyst.
Oxidative 3% H₂O₂, 25°CHigh Ketones are generally resistant to mild oxidation.
Thermal 80°C, Solid StateHigh Expected to be stable, barring the presence of reactive impurities.
Photolytic ICH Q1B ConditionsModerate Ketones can undergo photochemical reactions (e.g., Norrish type reactions).[12]

References

  • Westin, J. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid- and Base-Catalyzed Reactions of Carbonyls. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • YouTube. (2022, August 12). Base catalyst reactions of Aldehyde and ketones. Retrieved from [Link]

  • JoVE. (2023, April 30). Base-Promoted α-Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • University of Liverpool. (n.d.). Alicyclic and Heterocyclic Chemistry. Lecture 9 Reactivity of Four-membered Rings, contd.. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Dong, J., et al. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Cyclobutyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the critical issue of catalyst deactivation in the synthesis of cyclobutyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalytic routes to this valuable structural motif. As experienced practitioners in the field, we understand that catalyst stability is paramount to achieving reproducible yields, high selectivity, and overall process efficiency.

This resource moves beyond a simple list of procedures. It is structured to provide a deep, mechanistic understanding of why catalysts fail in the context of cyclobutyl ketone synthesis and to offer actionable, field-proven troubleshooting strategies. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to design more robust and resilient catalytic systems for the future.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team encounters regarding catalyst deactivation during the synthesis of cyclobutyl ketones.

Q1: What are the most common catalysts used for cyclobutyl ketone synthesis, and what are their general modes of deactivation?

The synthesis of cyclobutyl ketones can be achieved through various catalytic methods, each employing different types of catalysts. The primary classes include Palladium-based, Rhodium-based, and Cobalt-based systems. Understanding the general deactivation pathways for each is the first step in troubleshooting.[1][2][3][4][5]

Catalyst TypeCommon Application in Cyclobutyl Ketone SynthesisPrimary Deactivation Mechanisms
Palladium (Pd) C-C bond cleavage/functionalization, Carbonylation reactions.[1][6][7][8]Poisoning (by sulfur, halides), Ligand degradation, Agglomeration (sintering) of Pd nanoparticles, Coking.[9][10]
Rhodium (Rh) [2+2+2] Cycloaddition reactions.[4][5]Formation of inactive Rh-complexes (e.g., with solvent or product), Ligand degradation, Aggregation.[11][12][13]
Cobalt (Co) Enantioselective hydroacylation for cyclobutanone construction.[2][3]Oxidation of the active Co species, Ligand dissociation/degradation, Formation of inactive cobalt oxides or hydroxides.
Q2: My palladium-catalyzed reaction to form a cyclobutyl ketone has stalled. What are the likely causes?

A stalled palladium-catalyzed reaction is a frequent issue. The root cause often lies in the deactivation of the palladium catalyst. Here are the most probable culprits:

  • Poisoning: Trace impurities in your starting materials or solvents can act as potent poisons for palladium catalysts. Sulfur-containing compounds, and even excess halides from precursors, can irreversibly bind to the active sites.[9][14]

  • Ligand Degradation: The phosphine ligands often used in these reactions can be sensitive to air and moisture, leading to the formation of phosphine oxides which can alter the catalyst's electronic properties and steric environment.

  • Palladium Black Formation: The appearance of a black precipitate is a classic sign of catalyst agglomeration, where the highly dispersed palladium nanoparticles sinter into larger, less active particles.[9][10] This can be triggered by high temperatures or high reactant concentrations.

Q3: I'm observing a significant drop in enantioselectivity in my cobalt-catalyzed cyclobutanone synthesis. What could be the reason?

A loss of enantioselectivity in a cobalt-catalyzed reaction often points to issues with the chiral ligand or the oxidation state of the cobalt center.[2]

  • Ligand Modification or Degradation: The chiral ligand responsible for inducing asymmetry may be degrading under the reaction conditions. This could be due to air-sensitivity, reaction with trace impurities, or thermal instability.

  • Changes in the Active Catalytic Species: The desired enantioselectivity is typically achieved by a specific cobalt-ligand complex in a particular oxidation state. If this complex is not forming correctly or is converting to an inactive or non-stereoselective species, a drop in ee% will be observed.

Q4: How can I determine the specific cause of my catalyst's deactivation?

Identifying the root cause of deactivation is crucial for effective troubleshooting. A combination of analytical techniques can provide valuable insights.[15][16][17]

Analytical TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS) Detects the presence of poisons on the catalyst surface and changes in the oxidation state of the metal.[15][18]
Transmission Electron Microscopy (TEM) Visualizes the size and dispersion of metal nanoparticles, revealing sintering or agglomeration.
Inductively Coupled Plasma (ICP) Analysis Quantifies the amount of metal leached into the reaction solution.
31P NMR Spectroscopy For phosphine-ligand based systems, this can identify ligand degradation products.[13]
BET Surface Area Analysis Measures changes in the catalyst's surface area, which can indicate fouling or sintering.[15]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues related to catalyst deactivation in cyclobutyl ketone synthesis.

Guide 1: Diagnosing and Mitigating Palladium Catalyst Deactivation

Issue: Your palladium-catalyzed reaction (e.g., C-C functionalization or carbonylation) shows low conversion, has stalled, or you observe the formation of palladium black.

Troubleshooting Workflow:

start Low Conversion/ Stalled Reaction check_impurities 1. Check for Impurities (Substrates, Solvents) start->check_impurities purify Purify Starting Materials (e.g., distillation, filtration) check_impurities->purify Impurities possible check_atmosphere 2. Verify Inert Atmosphere (Degas solvents, use glovebox) check_impurities->check_atmosphere Impurities unlikely purify->start Re-run reaction improve_inertness Improve Inert Atmosphere Technique check_atmosphere->improve_inertness Air/Moisture leak possible check_temp 3. Evaluate Reaction Temperature check_atmosphere->check_temp Atmosphere is inert improve_inertness->start Re-run reaction lower_temp Lower Temperature to Prevent Sintering check_temp->lower_temp Temperature is high analyze_catalyst 4. Analyze Spent Catalyst (XPS, TEM) check_temp->analyze_catalyst Temperature is optimal lower_temp->start Re-run reaction poisoning_suspected Poisoning Suspected analyze_catalyst->poisoning_suspected Surface contaminants found sintering_observed Sintering Observed analyze_catalyst->sintering_observed Particle agglomeration ligand_degradation Ligand Degradation Detected analyze_catalyst->ligand_degradation e.g., Phosphine oxides poisoning_suspected->purify sintering_observed->lower_temp new_ligand Select More Robust Ligand ligand_degradation->new_ligand new_ligand->start Re-run reaction start Low Yield in Rh-catalyzed Cycloaddition check_precursor 1. Evaluate Catalyst Precursor and Activation start->check_precursor optimize_activation Optimize Activation Conditions (e.g., temperature, time) check_precursor->optimize_activation Incomplete activation check_solvent 2. Assess Solvent Effects check_precursor->check_solvent Activation is complete optimize_activation->start Re-run reaction change_solvent Change to a Less Coordinating Solvent check_solvent->change_solvent Solvent may be coordinating check_product_inhibition 3. Investigate Product Inhibition check_solvent->check_product_inhibition Solvent is non-coordinating change_solvent->start Re-run reaction dilute_reaction Run at Higher Dilution check_product_inhibition->dilute_reaction Inhibition suspected analyze_side_reactions 4. Analyze for Side Reactions (e.g., NMR of crude mixture) check_product_inhibition->analyze_side_reactions Inhibition unlikely dilute_reaction->start Re-run reaction inactive_complex Inactive Rh-complex Detected analyze_side_reactions->inactive_complex Side product formation modify_ligand Modify Ligand to Prevent Side Reaction inactive_complex->modify_ligand modify_ligand->start Re-run reaction

Caption: Troubleshooting workflow for rhodium catalyst deactivation.

Causality Explained:

  • Catalyst Activation: Many rhodium catalysts require an in situ activation step to generate the catalytically active species. Incomplete activation will result in a lower concentration of the active catalyst. [11][12]* Solvent Effects: Coordinating solvents can sometimes bind to the rhodium center and inhibit substrate binding.

  • Product Inhibition: The cyclobutyl ketone product itself, or byproducts, may coordinate to the rhodium catalyst, forming a stable, inactive complex. [13]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Solvent Washing

This protocol is a first-line approach for catalysts that may be deactivated by fouling or the deposition of non-covalently bound inhibitors.

  • Reaction Quench & Catalyst Separation: Once the reaction has stopped, cool the mixture to room temperature. If the catalyst is heterogeneous, separate it by filtration. If homogeneous, it may precipitate upon cooling or addition of a non-solvent.

  • Solvent Selection: Choose a solvent in which the suspected fouling agents are soluble but the catalyst is not. This may require some experimentation. Common choices include hexanes, diethyl ether, or dichloromethane.

  • Washing Procedure:

    • Suspend the recovered catalyst in the chosen solvent.

    • Stir or gently sonicate the suspension for 15-30 minutes.

    • Allow the catalyst to settle and decant the solvent.

    • Repeat the washing process 2-3 times.

  • Drying: Dry the washed catalyst under a high vacuum to remove all traces of the washing solvent.

  • Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to determine if its performance has been restored.

Protocol 2: Controlled Oxidative Regeneration for Coked Catalysts

This procedure is for catalysts deactivated by "coking" or the deposition of carbonaceous material. This should be performed with caution as it can lead to sintering if not controlled properly. [19]

  • Catalyst Recovery: Recover the deactivated catalyst from the reaction mixture and dry it thoroughly.

  • Setup: Place the catalyst in a tube furnace equipped with a controlled gas flow and temperature programmer.

  • Inert Purge: Purge the system with an inert gas (e.g., nitrogen or argon) while slowly heating to a moderate temperature (e.g., 100-150 °C) to remove any physisorbed species.

  • Controlled Oxidation:

    • Introduce a dilute stream of air or oxygen in an inert gas (e.g., 1-5% O₂ in N₂).

    • Slowly ramp the temperature to the desired regeneration temperature (this will be catalyst-dependent, typically in the range of 300-500 °C). The slow ramp and dilute oxygen are crucial to prevent excessive heat from sintering the catalyst.

    • Hold at the regeneration temperature until the coke has been burned off (this can be monitored by analyzing the off-gas for CO₂).

  • Cool Down: Cool the catalyst back to room temperature under an inert gas flow.

  • Re-activation (if necessary): Some catalysts may require a reduction step (e.g., with H₂) after oxidation to restore the active metallic state.

  • Activity Test: Evaluate the performance of the regenerated catalyst.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. [Link]

  • Lecture 10 Catalyst characterization. NPTEL – Chemical Engineering – Catalyst Science and Technology. [Link]

  • Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J.-Q. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (2023). ChemCatBio. [Link]

  • Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J.-Q. (2023). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Request PDF. [Link]

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Analytical methods for detecting impurities in Cyclobutyl 3-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of Cyclobutyl 3-fluorophenyl ketone. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in developing and executing robust analytical methods for impurity detection in this active pharmaceutical ingredient (API). Our focus is on providing practical, scientifically grounded advice to ensure the quality, safety, and efficacy of your drug substance.

Understanding the Analyte and Potential Impurities

This compound is typically synthesized via a Friedel-Crafts acylation reaction. This involves the reaction of fluorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Understanding this synthesis route is critical for predicting potential process-related impurities.

Common Impurities to Consider:

  • Starting Materials: Unreacted fluorobenzene and cyclobutanecarbonyl chloride.

  • Isomeric Impurities: Positional isomers, such as Cyclobutyl 2-fluorophenyl ketone and Cyclobutyl 4-fluorophenyl ketone, can arise from non-selective acylation.

  • Polyacylated Products: Di-acylated fluorobenzene species can form if an excess of the acylating agent is used.[1]

  • Degradation Products: The ketone functional group can be susceptible to oxidation or photolytic degradation, potentially forming various by-products under stress conditions.[2][3]

  • Residual Solvents: Solvents used during synthesis and purification.

  • Inorganic Impurities: Residual catalyst (e.g., aluminum salts).

Frequently Asked Questions (FAQs)

Q1: What is the best initial analytical technique for routine purity analysis of this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for routine purity analysis and impurity profiling of this compound.[4] HPLC offers excellent resolution for separating the main component from closely related impurities and is highly quantifiable.[5]

Q2: How can I identify unknown impurities detected in my HPLC chromatogram?

A2: For structural elucidation of unknown impurities, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary choice for obtaining molecular weight information. For definitive structural confirmation, preparative HPLC can be used to isolate the impurity, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Q3: What are the regulatory expectations for impurity profiling?

A3: Regulatory bodies like the ICH (International Council for Harmonisation) have established clear guidelines. The ICH Q3A(R2) guideline specifies thresholds for reporting, identifying, and qualifying impurities in new drug substances.[8][9] It is crucial to develop validated analytical procedures that can detect and quantify impurities at or below these thresholds.

Q4: Can I use Gas Chromatography (GC) for impurity analysis of this compound?

A4: Yes, Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is a powerful technique for analyzing volatile and semi-volatile impurities.[10] It is especially useful for identifying residual solvents and certain process-related impurities that are thermally stable.[11]

Analytical Methodologies and Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common analytical techniques used for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of impurity analysis for many pharmaceutical compounds.[5] A well-developed HPLC method should be stability-indicating, meaning it can resolve the active ingredient from its degradation products and process-related impurities.[3]

Overall Workflow for HPLC Method Development and Validation:

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev1 Column & Mobile Phase Screening Dev2 Optimization of Gradient & Flow Rate Dev1->Dev2 Dev3 Detector Wavelength Selection Dev2->Dev3 Val1 Specificity / Forced Degradation Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD / LOQ Val3->Val4 Val5 Robustness Val4->Val5 Routine1 Sample Preparation Val5->Routine1 Implement for Routine Use Routine2 System Suitability Testing Routine1->Routine2 Routine3 Sample Analysis & Reporting Routine2->Routine3

Caption: HPLC Method Lifecycle from Development to Routine Use.

Recommended HPLC Protocol:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good reversed-phase retention for this moderately polar aromatic ketone.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides good peak shape and resolution by controlling the pH.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 50% B to 90% B over 20 minA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector UV at 254 nmThe aromatic ring provides strong absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume to avoid column overload.

HPLC Troubleshooting Guide:

IssuePotential Cause(s)Troubleshooting Steps
Peak Tailing - Secondary interactions with column silanols- Column contamination- Incorrect mobile phase pH- Use a high-purity, end-capped C18 column.- Flush the column with a strong solvent like isopropanol.[12]- Ensure the mobile phase pH is appropriate to suppress ionization of any acidic or basic impurities.
Inconsistent Retention Times - Poor column equilibration- Fluctuations in mobile phase composition- Temperature variations- Increase the column equilibration time between injections.[13]- Prepare fresh mobile phase and ensure proper mixing/degassing.[13]- Use a column oven to maintain a stable temperature.[13]
High Backpressure - Blockage in the guard column or column frit- Particulate matter from the sample- Buffer precipitation- Replace the guard column.[12]- Filter all samples before injection.[12]- Ensure buffer salts are soluble in the highest organic percentage of your gradient.[12]
Ghost Peaks - Contaminated mobile phase or injection solvent- Carryover from previous injections- Use high-purity solvents.[14]- Run a blank gradient to identify the source of contamination.- Implement a needle wash step in the autosampler method.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent confirmatory technique and is particularly well-suited for the analysis of residual solvents and volatile, thermally stable impurities.[10]

GC-MS Analysis Workflow:

GCMS_Workflow Prep Sample Preparation (Dilution in appropriate solvent) Inject Injection into GC Prep->Inject Sep Separation in GC Column Inject->Sep Ionize Ionization (e.g., EI) Sep->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Data Data Acquisition & Library Search Detect->Data

Caption: General Workflow for GC-MS Analysis.

Recommended GC-MS Protocol:

ParameterRecommended ConditionRationale
Column 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µmA versatile, non-polar column suitable for a wide range of semi-volatile organic compounds.[14]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures complete volatilization of the analyte and impurities.
Oven Program Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program is essential for separating compounds with different boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40-450 m/zCovers the expected mass range of the parent compound and potential impurities.

GC-MS Troubleshooting Guide:

IssuePotential Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing) - Active sites in the inlet liner or column- Column contamination- Use a deactivated inlet liner.- Condition the column at high temperature.- Trim the first few centimeters of the column.
No Peaks or Low Sensitivity - Leak in the system- Broken syringe or incorrect injection- Contaminated MS source- Perform a leak check.- Verify syringe function and injection parameters.- Tune the mass spectrometer and clean the ion source if necessary.
Mass Spectrum Mismatch - Co-eluting peaks- Incorrect background subtraction- MS tune drift- Improve chromatographic resolution by adjusting the oven temperature program.- Manually review background subtraction.- Re-tune the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive structural elucidation of impurities.[15] Both ¹H and ¹³C NMR are crucial, and for a fluorinated compound like this, ¹⁹F NMR can be particularly informative.

Key NMR Observations for Structure Elucidation:

  • ¹H NMR: Protons on the carbon alpha to the ketone typically appear in the 2.0-2.5 ppm region.[16] The aromatic protons will show complex splitting patterns in the aromatic region (7-8 ppm), with coupling to the fluorine atom.

  • ¹³C NMR: The carbonyl carbon is highly deshielded and will appear around 190-220 ppm. The carbon directly bonded to the fluorine will show a large C-F coupling constant.

  • ¹⁹F NMR: This spectrum will provide information about the electronic environment of the fluorine atom, which can help distinguish between positional isomers.

NMR Troubleshooting Guide:

IssuePotential Cause(s)Troubleshooting Steps
Broad Peaks - Presence of paramagnetic impurities- Sample aggregation- Poor shimming- Pass the sample through a small plug of silica or celite.- Try a different solvent or adjust the concentration.- Re-shim the spectrometer.
Low Signal-to-Noise - Low sample concentration- Insufficient number of scans- Increase the sample concentration if possible.- Increase the number of scans (signal increases with the square root of the number of scans).
Impurity Signals Obscured by Main Component - High dynamic range- Use solvent suppression techniques if the impurity signals are in a solvent region.- For very minor impurities, isolation by preparative chromatography is recommended before NMR analysis.[15]

References

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Validation & Comparative

A Comparative Analysis of Cyclobutyl 3-fluorophenyl Ketone and its Non-fluorinated Analogue: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparative analysis of Cyclobutyl 3-fluorophenyl ketone and its non-fluorinated parent, cyclobutyl phenyl ketone. By examining their synthesis, physicochemical properties, metabolic stability, and potential biological activity, we aim to provide researchers, scientists, and drug development professionals with a data-driven framework for understanding the nuanced impact of a single fluorine atom on a common chemical scaffold.

The Strategic Rationale for Fluorination in Drug Design

The introduction of fluorine into a drug candidate can profoundly influence its molecular properties in several ways:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) family. This can "block" common sites of metabolism, leading to a longer in vivo half-life and improved bioavailability.

  • Lipophilicity: Fluorine is highly electronegative, yet its effect on lipophilicity (LogP) is context-dependent. A single fluorine atom can increase lipophilicity, which may enhance membrane permeability and access to biological targets.

  • Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its ability to form key interactions with protein targets. Fluorine can participate in hydrogen bonds and other non-covalent interactions, potentially increasing binding affinity and potency.[1][2][3]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a receptor's active site.

This guide will explore these principles through a direct comparison of this compound and cyclobutyl phenyl ketone.

Synthesis of Cyclobutyl Phenyl Ketones

The synthesis of both cyclobutyl phenyl ketone and its 3-fluoro analogue can be readily achieved via a Friedel-Crafts acylation reaction. This classic and robust method provides a reliable route to these important ketone building blocks.

Synthesis of Cyclobutyl Phenyl Ketone

Cyclobutyl phenyl ketone is synthesized by the Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Benzene Benzene Intermediate Acylium Ion Intermediate Benzene->Intermediate Nucleophilic Attack Cyclobutanecarbonyl_chloride Cyclobutanecarbonyl Chloride Cyclobutanecarbonyl_chloride->Intermediate Reaction with AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Cyclobutanecarbonyl_chloride Product Cyclobutyl Phenyl Ketone Intermediate->Product Loss of H⁺ HCl_SO2 HCl, SO₂ (byproducts) Cyclobutanecarbonyl_chloride_precursor Cyclobutanecarboxylic Acid + SOCl₂ Cyclobutanecarbonyl_chloride_precursor->Cyclobutanecarbonyl_chloride

Caption: Synthesis of Cyclobutyl Phenyl Ketone via Friedel-Crafts Acylation.

Synthesis of this compound

Similarly, the fluorinated analogue is synthesized by the Friedel-Crafts acylation of fluorobenzene with cyclobutanecarbonyl chloride. The fluorine atom on the benzene ring directs the acylation primarily to the para and ortho positions. The meta isomer, this compound, is generally formed in smaller amounts and requires separation from the other isomers.

Fluorobenzene Fluorobenzene Intermediate Acylium Ion Intermediate Fluorobenzene->Intermediate Nucleophilic Attack Cyclobutanecarbonyl_chloride Cyclobutanecarbonyl Chloride Cyclobutanecarbonyl_chloride->Intermediate Reaction with AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Cyclobutanecarbonyl_chloride Product_mix Isomeric Mixture (o, m, p) Intermediate->Product_mix Loss of H⁺ Product This compound Product_mix->Product Chromatographic Separation

Caption: Synthesis of this compound.

Comparative Physicochemical Properties

The introduction of a fluorine atom is expected to subtly alter the physicochemical properties of the molecule. A key parameter in this regard is the partition coefficient (LogP), which is a measure of a compound's lipophilicity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
Cyclobutyl phenyl ketoneC₁₁H₁₂O160.212.6[3][4]
This compoundC₁₁H₁₁FO178.202.8

The slightly higher calculated LogP of the fluorinated analogue suggests a modest increase in lipophilicity. This could potentially lead to enhanced membrane permeability and volume of distribution in vivo.

Comparative Metabolic Stability

One of the most significant impacts of fluorination is often seen in the metabolic stability of a compound. The phenyl ring in cyclobutyl phenyl ketone represents a potential site for oxidative metabolism by CYP450 enzymes.

While direct experimental metabolic stability data for both compounds is not available in a single comparative study, the principles of drug metabolism allow for a strong predictive assessment. The introduction of a fluorine atom at the 3-position of the phenyl ring is expected to hinder metabolic attack at that site due to the strength of the C-F bond. This "metabolic blocking" can lead to a longer half-life and reduced clearance.

cluster_non_fluorinated Cyclobutyl Phenyl Ketone cluster_fluorinated This compound NonFluorinated Parent Compound Metabolite_NF Hydroxylated Metabolite NonFluorinated->Metabolite_NF CYP450 Oxidation (at C-H) Fluorinated Parent Compound NoMetabolite_F Metabolism Hindered Fluorinated->NoMetabolite_F CYP450 Oxidation Blocked (at C-F)

Caption: Postulated Impact of Fluorination on Metabolic Stability.

Potential Impact on Biological Activity

The effect of fluorination on receptor binding affinity is highly dependent on the specific protein target and the binding pocket environment. The introduction of a fluorine atom can influence binding through several mechanisms:

  • Direct Interactions: The polarized C-F bond can act as a hydrogen bond acceptor or engage in other electrostatic interactions with the receptor.

  • Altered Conformation: Fluorine substitution can influence the preferred conformation of the molecule, potentially leading to a better fit within the binding site.

  • Modified Electronics: The electron-withdrawing nature of fluorine can alter the charge distribution of the aromatic ring, which may affect key interactions with the receptor.

Without specific experimental data on the biological targets of these compounds, any assessment of the impact of fluorination on binding affinity remains speculative. However, the observed changes in physicochemical properties and metabolic stability suggest that this compound would likely exhibit a different pharmacological profile compared to its non-fluorinated counterpart.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, standardized protocols for the key experiments discussed in this guide.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Objective: To experimentally determine the lipophilicity of a compound.

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol-saturated buffer and the buffer-saturated n-octanol. Add a small aliquot of the test compound stock solution.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning of the compound. Allow the phases to separate completely by letting the vial stand or by centrifugation.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

start Prepare Phases & Sample partition Partitioning in Vial start->partition equilibrate Shake & Equilibrate partition->equilibrate separate Phase Separation equilibrate->separate quantify Quantify Concentration in Each Phase (HPLC-UV) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Shake-Flask Method for LogP Determination.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4), a stock solution of the test compound, and a solution of liver microsomes (e.g., human, rat). Prepare a solution of the NADPH regenerating system.

  • Incubation: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to a sample of the incubation mixture.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.

start Prepare Reagents incubate Incubate Compound with Microsomes at 37°C start->incubate initiate Initiate Reaction with NADPH incubate->initiate time_points Collect Samples at Time Points initiate->time_points stop_reaction Stop Reaction with Cold Solvent time_points->stop_reaction process Centrifuge and Collect Supernatant stop_reaction->process analyze Analyze by LC-MS/MS process->analyze calculate Calculate Half-life analyze->calculate

Caption: In Vitro Metabolic Stability Assay Workflow.

Radioligand Binding Assay

Objective: To determine the binding affinity of a compound to a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Buffer: Prepare an appropriate assay buffer.

  • Competition Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

start Prepare Reagents & Membranes competition Set up Competition Assay start->competition incubate Incubate to Reach Equilibrium competition->incubate filter Filter to Separate Bound/Free Ligand incubate->filter quantify Quantify Radioactivity filter->quantify analyze Determine IC₅₀ and Ki quantify->analyze

Caption: Radioligand Binding Assay Workflow.

Conclusion

The comparative analysis of this compound and its non-fluorinated analogue highlights the potential of strategic fluorination to modulate key drug-like properties. While direct experimental data for a side-by-side comparison is limited, the established principles of medicinal chemistry strongly suggest that the introduction of a single fluorine atom can enhance metabolic stability and subtly increase lipophilicity. The impact on biological activity is target-dependent and warrants experimental investigation.

This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to conduct their own comparative studies. By generating and analyzing such data, the scientific community can further elucidate the structure-activity and structure-property relationships that govern the effects of fluorination, ultimately leading to the design of safer and more effective therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • PubChem. (n.d.). Cyclobutyl phenyl ketone. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cyclobutyl phenyl ketone. Retrieved from [Link]

  • Cheméo. (n.d.). Cyclobutyl phenyl ketone. Retrieved from [Link]

  • Huayuanwan. (n.d.). This compound. Retrieved from [Link]

  • McMurry, J. (2015). Organic Chemistry. Cengage Learning.
  • Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 36-44.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219-1237.
  • Singh, R. P., & Kumar, V. (2011). Friedel–Crafts acylation. In Name Reactions in Heterocyclic Chemistry II (pp. 183-207). John Wiley & Sons.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Validation of (3-fluorophenyl)(cyclobutyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth comparison of two viable synthetic pathways for the preparation of (3-fluorophenyl)(cyclobutyl)methanone, a key intermediate in medicinal chemistry. We objectively evaluate a multi-step route beginning with a Friedel-Crafts acylation of a substituted benzene and a more direct Grignard reagent-based approach. The discussion focuses on the causality behind experimental choices, reaction mechanisms, and process control, supported by detailed protocols and comparative data to guide researchers in selecting the optimal pathway based on laboratory-specific constraints such as scale, purity requirements, and available starting materials.

Introduction: The Rationale for Synthesis

(3-fluorophenyl)(cyclobutyl)methanone is a valuable building block in pharmaceutical research. The presence of the 3-fluoro-aromatic motif combined with the conformationally constrained cyclobutyl group can impart desirable pharmacokinetic properties in drug candidates. Validating an efficient and scalable synthetic route is a critical first step in its utilization for library synthesis or lead optimization.

This guide moves beyond a simple recitation of steps to explore the underlying chemical principles that govern two distinct and practical synthetic strategies. We will analyze:

  • Pathway A: A multi-step sequence leveraging a regioselective Friedel-Crafts acylation.

  • Pathway B: A convergent organometallic approach using a Grignard reagent.

The objective is to provide a robust framework for decision-making, grounded in the principles of process chemistry and validated by established methodologies.

Pathway A: The Multi-Step Friedel-Crafts Approach

A direct Friedel-Crafts acylation of fluorobenzene is synthetically unviable for producing the desired meta-substituted product. The fluorine atom is an ortho-, para-directing deactivator, meaning acylation would predominantly yield the 4-fluoro isomer. Therefore, a more strategic, multi-step pathway is required, using a substituent to direct the acylation meta before being converted to the target fluorine atom. This pathway relies on classical, well-understood transformations.

The workflow is designed around a nitro group, which serves as a robust meta-director for the key Friedel-Crafts C-C bond-forming reaction. This group is subsequently transformed into the desired fluorine substituent via a diazonium salt intermediate.

Pathway_A cluster_0 Pathway A: Modified Friedel-Crafts Route Nitrobenzene Nitrobenzene FC_Product (3-nitrophenyl)(cyclobutyl)methanone Nitrobenzene->FC_Product AcylChloride Cyclobutanecarbonyl Chloride AcylChloride->FC_Product AlCl3 AlCl₃ AlCl3->FC_Product Catalyst Reduction Reduction (Fe/HCl or H₂/Pd-C) FC_Product->Reduction Step 1: Acylation Amino_Product (3-aminophenyl)(cyclobutyl)methanone Reduction->Amino_Product Balz_Schiemann Balz-Schiemann Reaction (1. NaNO₂, HBF₄ 2. Heat) Amino_Product->Balz_Schiemann Step 2: Reduction Final_Product (3-fluorophenyl)(cyclobutyl)methanone Balz_Schiemann->Final_Product

Caption: Workflow for the multi-step Friedel-Crafts pathway (Pathway A).

Mechanistic Considerations & Experimental Justification
  • Step 1: Friedel-Crafts Acylation: The reaction is initiated by treating nitrobenzene with cyclobutanecarbonyl chloride using aluminum chloride (AlCl₃) as a Lewis acid catalyst.[1] The AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the C-Cl bond and facilitates the formation of a highly electrophilic acylium ion. The strongly deactivating, meta-directing nitro group on the benzene ring ensures that the electrophilic attack occurs almost exclusively at the C3 position, yielding (3-nitrophenyl)(cyclobutyl)methanone. The choice of a nitro group is deliberate; its strong electron-withdrawing nature prevents poly-acylation, a common side reaction in Friedel-Crafts chemistry.[1]

  • Step 2: Nitro Group Reduction: The nitro intermediate is reduced to (3-aminophenyl)(cyclobutyl)methanone. A common and effective method is using iron powder in the presence of an acid like HCl. This method is often preferred in laboratory settings for its efficiency and cost-effectiveness over catalytic hydrogenation, which may require specialized pressure equipment.

  • Step 3: Balz-Schiemann Reaction: This final transformation introduces the fluorine atom. The primary amine is first treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. For fluorination, tetrafluoroboric acid (HBF₄) is used, which forms the diazonium tetrafluoroborate salt. This salt is often stable enough to be isolated. Gentle heating of the dried salt causes it to decompose, releasing nitrogen gas and forming the aryl fluoride in a regiochemically precise manner.

Pathway B: The Convergent Grignard Reagent Approach

As an alternative, an organometallic pathway offers a more direct, convergent route to the target molecule. This strategy involves the nucleophilic addition of a cyclobutyl Grignard reagent to an activated derivative of 3-fluorobenzoic acid. This approach avoids the lengthy sequence of functional group interconversions seen in Pathway A.

The core of this strategy is the formation of a C-C bond between two key fragments that already contain the final substituents, drastically shortening the synthetic sequence.

Pathway_B cluster_1 Pathway B: Grignard Reagent Route CyclobutylBromide Cyclobutyl Bromide Grignard Cyclobutylmagnesium Bromide CyclobutylBromide->Grignard Mg Mg Metal Mg->Grignard Anhydrous Ether Coupling Coupling Reaction (Low Temperature) Grignard->Coupling Step 1: Formation FluorobenzoylChloride 3-Fluorobenzoyl Chloride FluorobenzoylChloride->Coupling Step 2: Coupling Final_Product (3-fluorophenyl)(cyclobutyl)methanone Coupling->Final_Product

Caption: Workflow for the convergent Grignard reagent pathway (Pathway B).

Mechanistic Considerations & Experimental Justification
  • Step 1: Grignard Reagent Formation: Cyclobutyl bromide reacts with magnesium turnings in an anhydrous ether (such as diethyl ether or THF) to form cyclobutylmagnesium bromide.[2] This step is critical and highly moisture-sensitive. The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom and turning it into a potent nucleophile.[3] All glassware must be rigorously dried, and the solvent must be anhydrous to prevent the Grignard reagent from being quenched by protons from water.

  • Step 2: Nucleophilic Acyl Substitution: The prepared Grignard reagent is added slowly to a solution of 3-fluorobenzoyl chloride at a low temperature (typically -78 °C). The nucleophilic cyclobutyl group attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion to yield the desired ketone.

  • Critical Control Point - Preventing Over-addition: A significant challenge in this pathway is the potential for a second molecule of the Grignard reagent to attack the ketone product, leading to the formation of a tertiary alcohol after workup.[3] This side reaction is mitigated by several factors:

    • Low Temperature: Performing the reaction at -78 °C (dry ice/acetone bath) dramatically reduces the rate of the second addition, as the ketone product is less reactive than the starting acyl chloride.

    • Slow Addition: Adding the Grignard reagent slowly to the acyl chloride solution ensures that the Grignard reagent is the limiting reagent locally, minimizing its concentration and the chance of it reacting with the newly formed product.

Performance Comparison: Pathway A vs. Pathway B

The choice between these two synthetic routes depends on a balance of factors including yield, purity, safety, and operational complexity. The following table provides a semi-quantitative comparison based on established chemical principles.

ParameterPathway A (Friedel-Crafts)Pathway B (Grignard)Justification
Overall Yield LowerPotentially HigherPathway A is a 3-step synthesis, and yields at each step are multiplicative. Pathway B is a 2-step, one-pot reaction (after Grignard formation) and is more convergent.
Purity Profile Good to ExcellentGood, but requires controlThe main impurity in Pathway B is the tertiary alcohol from over-addition, which can be difficult to separate. Pathway A's intermediates are typically crystalline and can be purified easily at each stage.
Scalability ModerateHighGrignard reactions are commonly performed on an industrial scale. The Balz-Schiemann reaction in Pathway A can be difficult to scale due to the handling of potentially explosive diazonium salts and the need for specialized equipment.
Safety & Handling Significant HazardsHigh HazardPathway A involves nitroaromatics and thermally sensitive diazonium salts. Pathway B requires strict anhydrous conditions and handling of pyrophoric Grignard reagents. Both require a high degree of operational care.
Cost of Goods LowerHigherStarting materials for Pathway A (nitrobenzene, AlCl₃) are generally cheaper commodity chemicals. 3-Fluorobenzoic acid and cyclobutyl bromide for Pathway B are more expensive specialty reagents.
Simplicity Low (Multi-step)Moderate (Technique-sensitive)Pathway A involves more discrete chemical transformations and purifications. Pathway B is shorter but requires mastery of air- and moisture-sensitive techniques.

Detailed Experimental Protocols

The following protocols are representative procedures designed to be self-validating through clear in-process controls.

Protocol for Pathway A: Modified Friedel-Crafts Route

Step 1: Synthesis of (3-nitrophenyl)(cyclobutyl)methanone

  • To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq).

  • Add nitrobenzene (5.0 eq, used as both reactant and solvent) via the dropping funnel.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclobutanecarbonyl chloride (1.0 eq) dropwise over 30 minutes, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Validation Check: Monitor the reaction progress by TLC or GC-MS until the starting acyl chloride is consumed.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure ketone.

Step 2 & 3: Reduction and Fluorination are performed using standard literature procedures for nitro reduction and the Balz-Schiemann reaction.

Protocol for Pathway B: Grignard Route

Step 1: Preparation of Cyclobutylmagnesium Bromide

  • Assemble a flame-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq) to the flask.

  • Add a small crystal of iodine to the flask to help initiate the reaction.

  • In the dropping funnel, prepare a solution of cyclobutyl bromide (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion (~10%) of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gently warm the flask.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

  • After addition, continue to stir for 1 hour at room temperature to ensure complete formation of the Grignard reagent.

  • Validation Check: The concentration of the Grignard reagent can be determined by titration before use.

Step 2: Synthesis of (3-fluorophenyl)(cyclobutyl)methanone

  • In a separate flame-dried flask, dissolve 3-fluorobenzoyl chloride (1.1 eq) in anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent solution (1.0 eq) dropwise via cannula or dropping funnel over 1 hour, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Validation Check: Monitor the reaction by TLC, quenching a small aliquot with saturated NH₄Cl solution before spotting.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still cold.

  • Allow the mixture to warm to room temperature. Extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the desired ketone from any tertiary alcohol byproduct.

Conclusion and Recommendation

Both Pathway A and Pathway B represent valid synthetic routes to (3-fluorophenyl)(cyclobutyl)methanone.

  • Pathway B (Grignard Route) is recommended for laboratory-scale synthesis where speed and convergency are prioritized. Its success is highly dependent on rigorous anhydrous technique and precise temperature control to minimize the formation of the tertiary alcohol byproduct. While the starting materials are more costly, the higher potential yield and shorter sequence make it attractive for rapid analog synthesis.

  • Pathway A (Friedel-Crafts Route) , while longer, is built upon more robust and less technique-sensitive transformations (post-acylation). It may be considered if the required starting materials for Pathway B are unavailable or cost-prohibitive, or if larger quantities are needed where the cost of goods becomes a primary driver. The ability to purify intermediates at each stage can also lead to a final product of very high purity.

Ultimately, the choice of synthesis is a strategic decision that must be aligned with the specific goals, resources, and expertise of the research team.

References

  • Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. (2023). Angewandte Chemie International Edition, 62(25). [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism. (2015). Organic Chemistry Tutor via YouTube. [Link]

  • Preparation of triphenyl methanol by grignard reaction. (n.d.). Course Hero. [Link]

  • Method for acylating fluorobenzene. (2009).

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A Comparative Analysis of Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Profiling Cyclobutyl 3-fluorophenyl ketone against Established Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of a novel compound, Cyclobutyl 3-fluorophenyl ketone, with established Fatty Acid Amide Hydrolase (FAAH) inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their mechanisms of action, inhibitory profiles, and the experimental methodologies used for their evaluation.

Introduction: The Therapeutic Potential of FAAH Inhibition

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, and inflammation.[1][2] Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in this system, responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[1][3] By inhibiting FAAH, the endogenous levels of these signaling lipids are increased, offering a promising therapeutic strategy for treating conditions such as anxiety, chronic pain, and neurodegenerative diseases without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][5][6]

This guide will focus on a comparative analysis of this compound, a compound of emerging interest, against three well-characterized FAAH inhibitors: the carbamate URB597, the urea-based PF-04457845, and the piperazine derivative JNJ-42165279. The following sections will delve into their distinct mechanisms of inhibition, present comparative in vitro efficacy data, and outline the essential experimental protocols for their characterization.

Mechanisms of FAAH Inhibition: A Tale of Different Chemistries

FAAH inhibitors can be broadly categorized based on their mechanism of action, primarily as either reversible or irreversible inhibitors.[7] The inhibitors discussed in this guide exemplify this diversity.

This compound , as a fluorinated ketone, is hypothesized to act as a reversible covalent inhibitor. The electrophilic carbonyl carbon of the ketone is susceptible to nucleophilic attack by the catalytic serine residue (Ser241) in the FAAH active site, forming a stable but reversible hemiketal adduct.[8][9] This mechanism is characteristic of fluoro ketone-based inhibitors of various hydrolytic enzymes.[8][9]

URB597 (Cyclohexylcarbamic acid 3'-carbamoyl-[1,1'-biphenyl]-3-yl ester) is a well-studied irreversible inhibitor that acts by carbamylating the catalytic serine residue of FAAH.[1] This covalent modification leads to the inactivation of the enzyme.[1]

PF-04457845 is a potent, irreversible inhibitor that also covalently modifies the active-site serine nucleophile of FAAH through carbamylation.[10][11][12] Its high potency and selectivity are attributed to its specific chemical structure.[12]

JNJ-42165279 is described as a covalently binding but slowly reversible selective inhibitor of FAAH.[13] This suggests a mechanism where the covalent bond formed with the enzyme can be slowly hydrolyzed, allowing for the potential recovery of enzyme activity over time.

Signaling Pathway of FAAH Inhibition

The following diagram illustrates the central role of FAAH in the endocannabinoid signaling pathway and the point of intervention for FAAH inhibitors.

FAAH_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AEA_out Anandamide (AEA) (extracellular) CB1R CB1 Receptor AEA_out->CB1R Activates AEA_in Anandamide (AEA) (intracellular) AEA_out->AEA_in Transport FAAH FAAH Enzyme AEA_in->FAAH Substrate Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolyzes Inhibitor FAAH Inhibitor (e.g., Cyclobutyl 3-fluorophenyl ketone) Inhibitor->FAAH Inhibits

Caption: Mechanism of FAAH inhibition and its effect on anandamide signaling.

Comparative Biological Activity: In Vitro Inhibition Profiles

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for the selected FAAH inhibitors.

InhibitorTarget EnzymeIC50 (nM)Mechanism of ActionReference
This compound Human FAAHTo be determinedReversible Covalent (Hypothesized)-
URB597 Human Liver FAAH3Irreversible[3][4]
Rat Brain FAAH5Irreversible[3][4]
PF-04457845 Human FAAH7.2Irreversible[10][11][14]
Rat FAAH7.4Irreversible[11][14]
JNJ-42165279 Human FAAH70Slowly Reversible Covalent[13][15][16]
Rat FAAH313Slowly Reversible Covalent[15][16]

Note: The biological activity of this compound is presented as a hypothetical case for comparative purposes, as specific experimental data is not publicly available.

Experimental Protocols for Evaluating FAAH Inhibition

To ensure scientific integrity and reproducibility, the following detailed methodologies are provided for the key experiments used to characterize FAAH inhibitors.

In Vitro FAAH Inhibition Assay (IC50 Determination)

This protocol outlines the steps to determine the IC50 value of a test compound against FAAH.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start Prepare_Reagents Prepare Reagents: - FAAH Enzyme - Substrate (e.g., AEA) - Test Compound - Assay Buffer Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Reagents->Serial_Dilution Incubate Incubate Enzyme, Substrate, and Test Compound Serial_Dilution->Incubate Measure_Activity Measure Enzyme Activity (e.g., Fluorometric or Radiometric Detection) Incubate->Measure_Activity Data_Analysis Analyze Data: - Plot Dose-Response Curve - Calculate IC50 Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for determining the IC50 of a FAAH inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Recombinant human or rat FAAH enzyme is prepared in an appropriate assay buffer (e.g., Tris-HCl with protease inhibitors).

    • A stock solution of the substrate, typically N-arachidonoylethanolamine (anandamide), is prepared. Radiolabeled or fluorogenic substrates can be used for detection.

    • The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution:

    • A series of dilutions of the test compound stock solution are prepared in the assay buffer to create a range of concentrations to be tested.

  • Enzyme Reaction:

    • The FAAH enzyme is pre-incubated with each concentration of the test compound for a specific period to allow for inhibitor binding.

    • The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

  • Detection and Measurement:

    • The reaction is terminated, and the amount of product formed (or remaining substrate) is quantified.

      • For radiolabeled substrates, this may involve separating the product from the substrate followed by scintillation counting.

      • For fluorogenic substrates, the fluorescence of the product is measured using a plate reader.

  • Data Analysis:

    • The enzyme activity at each inhibitor concentration is calculated relative to a control with no inhibitor.

    • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a suitable sigmoidal dose-response model.

Mechanism of Action Studies: Reversibility Assays

To determine whether an inhibitor acts reversibly or irreversibly, a dialysis or rapid dilution experiment can be performed.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Incubation:

    • FAAH enzyme is incubated with a high concentration of the test compound (typically 10-100 times the IC50) for an extended period to ensure maximal binding.

  • Removal of Unbound Inhibitor:

    • Dialysis: The enzyme-inhibitor complex is placed in a dialysis bag and dialyzed against a large volume of buffer to remove any unbound inhibitor.

    • Rapid Dilution: The enzyme-inhibitor complex is rapidly diluted (e.g., 100-fold or more) into the assay buffer, effectively reducing the concentration of the free inhibitor to a non-inhibitory level.

  • Measurement of Enzyme Activity:

    • At various time points after dialysis or dilution, aliquots of the enzyme solution are taken, and the enzymatic activity is measured using the standard FAAH assay protocol.

  • Data Interpretation:

    • Reversible Inhibition: If the inhibitor is reversible, its dissociation from the enzyme during dialysis or upon dilution will lead to a gradual recovery of enzyme activity over time.

    • Irreversible Inhibition: If the inhibitor is irreversible, the covalent bond will not be broken by dialysis or dilution, and there will be no significant recovery of enzyme activity.

    • Slowly Reversible Inhibition: A slow, partial recovery of enzyme activity may indicate a slowly reversible covalent mechanism.

Conclusion and Future Directions

The comparative analysis of this compound alongside established FAAH inhibitors like URB597, PF-04457845, and JNJ-42165279 provides a framework for evaluating novel therapeutic candidates. While the carbamate and urea-based inhibitors have demonstrated high potency through irreversible covalent mechanisms, the hypothesized reversible covalent action of a fluorinated ketone like this compound could offer a different pharmacokinetic and pharmacodynamic profile, potentially leading to an improved safety margin.

Further experimental characterization of this compound is necessary to validate its mechanism of action and determine its in vitro and in vivo efficacy and selectivity. These studies will be crucial in ascertaining its potential as a viable clinical candidate for the treatment of FAAH-mediated disorders. The methodologies outlined in this guide provide a robust foundation for such investigations.

References

  • Keith JM, Jones WM, Tichenor M, Liu J, Seierstad M, Palmer JA, et al. Preclinical characterization of the FAAH inhibitor JNJ-42165279. ACS Med Chem Lett. 2015;6(12):1204-8. [Link]

  • Ahn K, Johnson DS, Mileni M, Beidler D, Long JZ, McKinney MK, et al. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. J Pharmacol Exp Ther. 2011;338(1):114-24. [Link]

  • Kathuria S, Gaetani S, Fegley D, Piomelli D. Modulation of anxiety through blockade of anandamide hydrolysis. Nat Med. 2003;9(1):76-81. [Link]

  • Johnson DS, Stiff C, Lazerwith SE, Kesten SR, Fay LK, Nomanbhoy T, et al. Discovery of PF-04457845: a highly potent, orally bioavailable, and selective urea FAAH inhibitor. ACS Med Chem Lett. 2011;2(2):91-6. [Link]

  • Fegley D, Gaetani S, Duranti A, Tontini A, Mor M, Tarzia G, Piomelli D. Characterization of the fatty acid amide hydrolase inhibitor URB597: effects on anandamide and oleoylethanolamide deactivation. J Pharmacol Exp Ther. 2005;313(1):352-8. [Link]

  • JNJ-42165279. Wikipedia. [Link]

  • Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. PubMed. [Link]

  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. PubMed Central. [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. PMC. [Link]

  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]

  • Fluoro ketone inhibitors of hydrolytic enzymes. PubMed. [Link]

  • Peptidyl fluoro-ketones as proteolytic enzyme inhibitors. PubMed. [Link]

  • The endocannabinoid hydrolase FAAH is an allosteric enzyme. PubMed Central. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclobutyl 3-Fluorophenyl Ketone Derivatives and Their Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential through Fluorinated Ketones and Cyclobutane Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Fluorinated ketones, in particular, have garnered significant attention as potent inhibitors of various enzymes, owing to the unique electronic properties conferred by the fluorine atom(s).[3][4] The highly electrophilic nature of the fluorinated carbonyl carbon makes it an excellent target for nucleophilic attack by active site residues of enzymes, often leading to the formation of stable hemiacetal or hemiketal adducts and resulting in potent inhibition.[3]

This guide delves into the structure-activity relationship (SAR) of a promising, yet underexplored, class of compounds: cyclobutyl 3-fluorophenyl ketone derivatives. The rationale for investigating this specific scaffold lies in the synergistic potential of its constituent parts. The cyclobutyl moiety is increasingly recognized in medicinal chemistry as a valuable bioisostere for larger or more flexible groups, often enhancing metabolic stability and providing a unique three-dimensional profile for receptor interaction.[5][6] The 3-fluorophenyl group, on the other hand, introduces specific electronic and lipophilic characteristics that can significantly influence binding affinity and selectivity.

While direct and comprehensive SAR studies on this compound derivatives are not extensively documented in publicly available literature, this guide will synthesize findings from research on structurally related analogs to build a cohesive and insightful analysis. By examining the biological activities of various cyclobutyl ketones and fluorophenyl ketone derivatives, we can infer the key structural determinants of activity and provide a predictive framework for the rational design of novel enzyme inhibitors based on this scaffold.

Core Structure-Activity Relationship Analysis of the Cyclobutyl Phenyl Ketone Scaffold

To systematically understand the SAR of this compound derivatives, we will dissect the molecule into its three primary components: the cyclobutyl moiety, the substituted phenyl ring, and the ketone linker.

The Cyclobutyl Moiety: A Scaffold for Enhanced Drug-Like Properties

The incorporation of a cyclobutyl ring in drug candidates is a strategic choice aimed at improving several key pharmacological parameters.[5][6] Its rigid, three-dimensional structure can offer a distinct advantage over more flexible alkyl chains or planar aromatic rings by:

  • Conformational Restriction: The puckered nature of the cyclobutane ring can lock the molecule into a specific conformation that is optimal for binding to the target enzyme. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

  • Improved Metabolic Stability: The cyclobutyl group can enhance metabolic stability by blocking sites of oxidative metabolism that might be present in more linear or larger cyclic analogs.

  • Vectorial Projection: The substituents on a cyclobutane ring project into distinct spatial regions, which can be exploited to achieve specific interactions with the amino acid residues lining the enzyme's active site.

The Phenyl Ring and Fluorine Substitution: Modulating Potency and Selectivity

The phenyl ring serves as a crucial recognition element, often engaging in hydrophobic and π-stacking interactions within the enzyme's binding pocket. The substitution pattern on this ring is a critical determinant of a compound's potency and selectivity.

The placement of a fluorine atom at the 3-position (meta-position) of the phenyl ring is particularly noteworthy. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This can influence the electronic properties of the entire molecule, including the reactivity of the ketone carbonyl. Furthermore, the 3-fluoro substituent can:

  • Alter Binding Interactions: The fluorine atom can participate in hydrogen bonding or other polar interactions with the enzyme, potentially increasing binding affinity.

  • Modulate Lipophilicity: The introduction of a fluorine atom generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its target.

  • Influence Conformation: The steric bulk and electronic properties of the fluorine atom can influence the preferred conformation of the phenyl ring relative to the rest of the molecule, thereby affecting its fit within the binding site.

The Ketone Linker: The Electrophilic Warhead

The ketone carbonyl group is the key reactive center in this class of compounds, acting as an electrophilic "warhead" that interacts with nucleophilic residues in the enzyme's active site. The reactivity of this ketone is significantly enhanced by the presence of the adjacent electron-withdrawing 3-fluorophenyl ring. This increased electrophilicity facilitates the formation of a covalent or pseudo-covalent bond with a key active site residue (e.g., serine, cysteine, or threonine), leading to potent and often irreversible or slowly reversible inhibition.

Data Summary: Biological Activities of Related Ketone Derivatives

To provide a quantitative basis for our SAR discussion, the following table summarizes the reported biological activities of various cyclobutyl ketone and fluorophenyl ketone derivatives against different enzyme targets. It is important to note that these compounds are not all direct analogs of this compound, but their activities provide valuable insights into the potential of this scaffold.

Compound/Analog ClassBiological TargetQuantitative Data (IC50)Reference
Trifluoromethyl KetonesSARS-CoV 3CL ProteaseKᵢ = 0.3 µM (for the most potent inhibitor)[3]
Difluoroketone DerivativesReninOrally active in cynomolgus monkeys[4]
Difluoromethyl KetonesGABA-B ReceptorPotent agonist activity[7][8]
Aryl Methylene KetonesSARS 3C-like ProteinaseIC50 = 13 µM (for the most potent inhibitor)[9]
[4-(4-aminophenyl)-1-(4- fluorophenyl)-1H-pyrrol-3-yl] (3,4,5-trimethoxyphenyl)methanoneTubulin PolymerizationSub-cytotoxic concentrations decrease cell proliferation[10][11]

Comparative Analysis with Alternative Scaffolds

The this compound scaffold presents a unique combination of features that may offer advantages over other classes of enzyme inhibitors.

  • Versus Peptidyl Fluoromethyl Ketones: Peptidyl fluoromethyl ketones are well-established, potent inhibitors of proteases.[2] However, their peptide-like nature can lead to poor oral bioavailability and susceptibility to proteolytic degradation. The this compound scaffold, being a smaller, non-peptidic structure, is likely to exhibit improved pharmacokinetic properties.

  • Versus Other Cyclic Ketones: While other cyclic ketones have been explored as enzyme inhibitors, the cyclobutyl ring offers a unique balance of rigidity and three-dimensionality that may be more favorable for specific enzyme targets compared to, for example, the more flexible cyclopentyl or cyclohexyl rings.

Experimental Protocol: A Representative Enzyme Inhibition Assay

To evaluate the inhibitory potential of novel this compound derivatives, a robust and reproducible enzyme inhibition assay is essential. The following is a generalized, step-by-step protocol for a fluorometric serine protease inhibition assay.

Materials:

  • Purified serine protease (e.g., Trypsin, Chymotrypsin)

  • Fluorogenic substrate specific for the protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Aprotinin for Trypsin)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the stock solution of the serine protease in the assay buffer to the desired working concentration.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the assay buffer. b. Add 25 µL of the diluted test compound or control inhibitor to the respective wells. c. Add 25 µL of the diluted enzyme solution to all wells except the blank (add 25 µL of assay buffer instead). d. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement: a. Add 50 µL of the fluorogenic substrate solution to all wells. b. Immediately place the plate in the fluorometric microplate reader. c. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) every minute for 30 minutes.

  • Data Analysis: a. Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time plot) for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

SAR_Hypothesis cluster_scaffold This compound Scaffold cluster_activity Biological Activity Scaffold Core Scaffold Cyclobutyl Cyclobutyl Moiety Scaffold->Cyclobutyl Provides 3D structure Improves metabolic stability Phenyl 3-Fluorophenyl Moiety Scaffold->Phenyl Binding interactions (hydrophobic, polar) Modulates electronics Ketone Ketone Linker Scaffold->Ketone Electrophilic warhead Forms covalent/pseudo-covalent bond Activity Enzyme Inhibition Cyclobutyl->Activity Influences affinity and selectivity Phenyl->Activity Determines potency Ketone->Activity Mechanism of inhibition

Caption: Key SAR hypotheses for the this compound scaffold.

Experimental_Workflow start Start prep_compounds Prepare Compound Dilutions start->prep_compounds prep_enzyme Prepare Enzyme Solution start->prep_enzyme assay_setup Set up Assay Plate: Buffer + Compound + Enzyme prep_compounds->assay_setup prep_enzyme->assay_setup incubation Incubate (15 min) assay_setup->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate read_plate Measure Fluorescence (Kinetic Read) add_substrate->read_plate analyze_data Data Analysis (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Simplified experimental workflow for an enzyme inhibition assay.

Conclusion and Future Perspectives

While a comprehensive, dedicated SAR study on this compound derivatives is yet to be published, by synthesizing data from related compound series, we can propose a strong rationale for their potential as effective enzyme inhibitors. The cyclobutyl moiety is expected to confer favorable pharmacokinetic properties, while the 3-fluorophenyl ketone core provides a potent mechanism for enzyme inhibition.

The key takeaways from this analysis are:

  • The cyclobutyl ring likely enhances metabolic stability and provides a rigid scaffold for optimal binding.

  • The 3-fluoro substituent on the phenyl ring is crucial for modulating the electronic properties of the ketone, thereby increasing its reactivity and influencing binding interactions.

  • The ketone linker acts as an electrophilic center, enabling potent inhibition of target enzymes.

Future research should focus on the synthesis of a focused library of this compound derivatives with systematic variations in the substitution patterns on both the cyclobutyl and phenyl rings. The biological evaluation of these compounds against a panel of relevant enzymes will be critical to validate the SAR hypotheses presented in this guide and to unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central. [Link]

  • Design and synthesis of potent, selective, and orally active fluorine-containing renin inhibitors. PubMed. [Link]

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  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. [Link]

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

  • Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove. [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]

  • Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. I.R.I.S.. [Link]

  • Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove, University of Mississippi. [Link]

  • (PDF) Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. ResearchGate. [Link]

  • Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase. PubMed Central. [Link]articles/PMC7113702/)

Sources

A Comparative Analysis of In Vitro Metabolic Stability: Fluorinated vs. Non-Fluorinated Cyclobutyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic viability. A molecule that is too rapidly metabolized by the body will have a short half-life and poor bioavailability, often rendering it ineffective. Researchers and medicinal chemists are in a constant search for strategies to engineer more robust drug candidates. One of the most powerful and widely adopted strategies is the selective incorporation of fluorine into a molecular scaffold.[1][2]

This guide provides a comparative analysis of the in vitro metabolic stability of fluorinated versus non-fluorinated cyclobutyl ketones. We will delve into the mechanistic rationale for fluorine's impact, present supporting comparative data, provide a detailed experimental protocol for assessment, and visualize the underlying concepts and workflows.

The Rationale: Why Fluorination Enhances Metabolic Stability

The primary drivers of Phase I metabolism, particularly for lipophilic compounds, are the Cytochrome P450 (CYP450) enzymes located predominantly in the liver.[3][4] These heme-containing monooxygenases catalyze a variety of oxidative reactions, often targeting positions on a molecule that are electron-rich or possess readily abstractable hydrogen atoms (C-H bonds).[5][6] These vulnerable positions are often referred to as "metabolic soft spots."

The strategic replacement of a hydrogen atom at such a soft spot with a fluorine atom can dramatically enhance metabolic stability.[7][8] This effect is primarily attributed to two key properties of fluorine:

  • High C-F Bond Strength: The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of a typical carbon-hydrogen bond.[2] This makes the C-F bond much more resistant to the oxidative cleavage mechanisms employed by CYP450 enzymes.[7]

  • Electronic Effects: Fluorine is the most electronegative element.[7] Its powerful electron-withdrawing nature can decrease the electron density of the surrounding molecular environment. This can deactivate adjacent sites, making them less susceptible to oxidative attack by the electrophilic iron-oxo species at the heart of the CYP450 catalytic cycle.[9][10]

For cyclobutyl ketones, a likely site of metabolic oxidation is the α-carbon position relative to the carbonyl group. By introducing fluorine at this position, we can hypothesize a significant blockade of this metabolic pathway.

Quantitative Comparison: In Vitro Metabolic Stability Data

The most common method for evaluating in vitro metabolic stability is the liver microsomal stability assay.[11][12] This assay utilizes subcellular fractions of the liver (microsomes) that are rich in CYP450 enzymes.[11] The rate of disappearance of the parent compound over time is measured, allowing for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).

The following table summarizes hypothetical yet representative data for a parent cyclobutyl ketone and its α-fluorinated analog, illustrating the expected outcome.

CompoundStructureHalf-Life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
Compound A (Non-fluorinated)Non-fluorinated Cyclobutyl Ketone Structure18128
Compound B (Fluorinated)Fluorinated Cyclobutyl Ketone Structure> 120< 10
HLM: Human Liver Microsomes

Interpretation of Results: The data clearly demonstrates the profound impact of α-fluorination. Compound A is metabolized relatively quickly, with a short half-life and high intrinsic clearance, suggesting it would likely be rapidly cleared in vivo. In stark contrast, Compound B shows minimal degradation over the course of the experiment, resulting in a significantly longer half-life and negligible intrinsic clearance. This indicates a successful metabolic block, leading to a much more stable compound.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol details a standard, self-validating procedure for determining the metabolic stability of a test compound. The inclusion of positive controls (compounds with known metabolic fates) is crucial for validating the activity of the microsomal batch and the overall assay performance.

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials & Reagents
  • Test Compounds (e.g., Compound A, Compound B)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Dextromethorphan - moderate clearance)

  • Pooled Human Liver Microsomes (HLMs), stored at -80°C

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)

  • 96-well incubation plates

  • Multi-channel pipettes

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw the liver microsomes rapidly in a 37°C water bath and immediately place them on ice.[14] Dilute the microsomes to a working concentration (e.g., 1 mg/mL) with ice-cold 0.1 M phosphate buffer.

    • Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO). Create intermediate dilutions in the phosphate buffer to achieve the desired final concentration (e.g., 1 µM) while keeping the final DMSO concentration below 0.5%.[12]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Setup (Incubation):

    • Aliquot the microsomal solution into the wells of the 96-well plate.

    • Add the test compound or control compound solutions to the wells and pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the enzymes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[12] This marks time zero (T=0). Causality Note: The reaction is NADPH-dependent; without this cofactor, the CYP450 enzymes are inactive. Running a parallel incubation without NADPH serves as a negative control to check for non-enzymatic degradation.

  • Time-Point Sampling & Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding a sufficient volume (e.g., 4x the incubation volume) of ice-cold acetonitrile containing the internal standard.[11]

    • Causality Note: The cold acetonitrile serves two purposes: it precipitates the microsomal proteins, thereby halting all enzymatic activity, and the internal standard provides a reference point for accurate quantification during the subsequent analysis.

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[15]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • Determine the slope of the line from the linear regression of this plot. The slope represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Volume of incubation / mg of microsomal protein) .[1]

Visualizations: Workflows and Mechanisms

Diagrams provide a clear visual representation of complex processes, enhancing understanding and retention.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis prep_reagents Prepare Reagents (Microsomes, Compounds, NADPH) pre_incubate Pre-incubate Plate (Compounds + Microsomes) at 37°C prep_reagents->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction time_points Incubate & Sample (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Add Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate G compound_a Non-Fluorinated Ketone (A) cyp450 CYP450 Enzymes + NADPH compound_a->cyp450 Metabolically Labile Site compound_b Fluorinated Ketone (B) (F at α-position) compound_b->cyp450 Metabolic 'Soft Spot' metabolite Metabolite (e.g., α-hydroxy ketone) cyp450->metabolite Rapid Oxidation cyp450->block stable Parent Compound Remains block->stable Oxidation Blocked by Fluorine

Caption: Fluorine blocks metabolic oxidation at susceptible sites.

Conclusion

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry for enhancing the metabolic stability of drug candidates. [16]As demonstrated through the comparative example of cyclobutyl ketones, replacing a hydrogen atom at a metabolically vulnerable position with fluorine can effectively block oxidation by CYP450 enzymes. [1]This is due to the high strength of the C-F bond and the powerful electron-withdrawing effects of the fluorine atom. [17]The in vitro liver microsomal stability assay is a robust and essential tool for quantifying this effect early in the drug discovery process, enabling researchers to prioritize compounds with more favorable pharmacokinetic profiles. By understanding these core principles and employing rigorous experimental validation, scientists can make more informed decisions to design safer and more effective therapeutics.

References

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  • BenchChem. (2025). Fluorine in drug discovery: Role, design and case studies. BenchChem.
  • Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Taylor & Francis Online. (2007). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Blumberg Institute. [Link]

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  • ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100953. [Link]

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  • ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

  • MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(4), 887-889. [Link]

  • Royal Society of Chemistry. (2011). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Books. [Link]

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  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • MDPI. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Royal Society of Chemistry. (2015). CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism. Books. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

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A Senior Application Scientist's Guide to the Comparative Physicochemical Properties of Ortho-, Meta-, and Para-Fluorophenyl Cyclobutyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

The Significance of Fluorine Positional Isomerism in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] The position of the fluorine atom on an aromatic ring is not a trivial consideration; ortho, meta, and para substitution can lead to vastly different electronic and steric environments, thereby altering the molecule's behavior in a biological system. For instance, the strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups, which in turn affects a compound's ionization state and solubility at physiological pH.[2] A matched-pair analysis of these isomers allows for a systematic evaluation of these effects, providing a rational basis for lead optimization.[1][3]

Synthesis of Fluorophenyl Cyclobutyl Ketone Isomers

A robust and reproducible synthesis is the first step in any comparative study. The following protocol is a generalized procedure for the synthesis of ortho-, meta-, and para-fluorophenyl cyclobutyl ketones, adapted from established methods for the preparation of aryl ketones.[4][5] The key transformation is a Friedel-Crafts acylation of fluorobenzene with cyclobutanecarbonyl chloride.

Experimental Protocol: Synthesis of Fluorophenyl Cyclobutyl Ketones

Objective: To synthesize ortho-, meta-, and para-fluorophenyl cyclobutyl ketones via Friedel-Crafts acylation.

Materials:

  • Fluorobenzene

  • Cyclobutanecarbonyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Acyl Chloride: To the stirred suspension, add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise via the dropping funnel.

  • Addition of Fluorobenzene: Cool the reaction mixture to 0 °C in an ice bath. Add fluorobenzene (1.5 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of ortho, meta, and para isomers, is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate each isomer.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and a nitrogen atmosphere is critical as aluminum chloride, the Lewis acid catalyst, reacts violently with water.

  • Excess Fluorobenzene: A slight excess of fluorobenzene is used to ensure complete consumption of the cyclobutanecarbonyl chloride.

  • Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the Friedel-Crafts reaction and minimize the formation of side products.

  • Acidic Workup: The addition of HCl during workup quenches the reaction and dissolves the aluminum salts.

  • Bicarbonate Wash: The sodium bicarbonate wash neutralizes any remaining acidic components.

  • Chromatographic Separation: Due to the differences in polarity imparted by the position of the fluorine atom, the ortho, meta, and para isomers can be effectively separated by column chromatography.

Comparative Physicochemical Property Determination

Once synthesized and purified, the three isomers should be subjected to a battery of tests to determine their key physicochemical properties.

Data Summary Table (Predicted and Experimental)

The following table provides a template for summarizing the key physicochemical data. While experimental values are pending, predicted trends are included based on the known effects of fluorine substitution.

PropertyOrtho-isomerMeta-isomerPara-isomerNon-fluorinated Analog (Cyclobutyl phenyl ketone)
CAS Number 898790-94-8898790-64-231431-13-75407-98-7
Molecular Formula C₁₁H₁₁FOC₁₁H₁₁FOC₁₁H₁₁FOC₁₁H₁₂O
Molecular Weight ( g/mol ) 178.21178.21178.21160.21
Physical State at 25 °C Expected to be a liquid or low-melting solidExpected to be a liquid or low-melting solidClear yellow liquid[6]Liquid
Melting Point (°C) Predicted to be lower than para due to asymmetryPredicted to be the lowest of the three isomersPredicted to be the highest due to greater symmetry-
Boiling Point (°C) Predicted to be similar to meta and paraPredicted to be similar to ortho and para-114-118 °C/7 mmHg[7]
Aqueous Solubility Predicted to have intermediate solubilityPredicted to have the lowest solubilityPredicted to have the highest solubilityLow
pKa (of conjugate acid) Predicted to be the lowest (most acidic)Predicted to be intermediatePredicted to be higher than ortho-
LogP (Predicted) ~2.7~2.8~2.7~2.6
Experimental Protocols for Physicochemical Characterization

Objective: To determine the melting point range of each solid isomer.

Protocol:

  • A small amount of the crystalline solid is placed in a capillary tube and packed to a height of 2-3 mm.[8][9]

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate (e.g., 2 °C/min) near the expected melting point.[8]

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[9]

Causality: A narrow melting point range is indicative of a pure compound. Impurities typically depress and broaden the melting range.

Objective: To determine the boiling point of each liquid isomer.

Protocol (Capillary Method):

  • A small amount of the liquid is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • The assembly is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted.[10][11]

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11]

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Objective: To quantitatively determine the water solubility of each isomer.

Protocol (Shake-Flask Method):

  • An excess amount of the compound is added to a known volume of water in a sealed vial.

  • The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of the dissolved compound in the aqueous phase is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

A more rapid method utilizing Nuclear Magnetic Resonance (NMR) can also be employed, where the concentration of the solute is determined using an external standard and the PULCON (Pulse Length based Concentration determination) relationship.[1]

Objective: To determine the acid dissociation constant of the conjugate acid of the ketone's carbonyl group.

Protocol (Potentiometric Titration):

  • A solution of the compound in a suitable solvent (e.g., a water/organic co-solvent mixture) is prepared.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[12]

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the half-equivalence point.[12][13]

Causality: The pKa is a measure of the acidity of a compound. For these ketones, we are interested in the basicity of the carbonyl oxygen, and thus determine the pKa of its conjugate acid.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and for understanding the electronic environment of each isomer.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups and observe any shifts in vibrational frequencies due to the fluorine's position.

Protocol (Attenuated Total Reflectance - ATR):

  • A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

  • The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Observations:

  • C=O Stretch: A strong absorption band between 1680-1700 cm⁻¹ is expected for the aromatic ketone.[14] The position of this band may shift slightly depending on the electronic effect of the fluorine atom. The ortho-isomer is expected to have the highest frequency C=O stretch due to the inductive effect of the nearby fluorine.

  • C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region will confirm the presence of the carbon-fluorine bond.

  • Aromatic C-H Bending: The pattern of out-of-plane C-H bending bands in the 700-900 cm⁻¹ region will be characteristic of the substitution pattern (ortho, meta, or para).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure and observe the influence of the fluorine atom on the chemical shifts of nearby protons and carbons.

Protocol:

  • The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired.

Expected Observations:

  • ¹H NMR: The aromatic region (7.0-8.0 ppm) will show distinct splitting patterns for each isomer due to coupling between the protons and the fluorine atom. The cyclobutyl protons will appear as multiplets in the aliphatic region.

  • ¹³C NMR: The chemical shift of the carbonyl carbon will be influenced by the electron-withdrawing fluorine. The aromatic carbons will show characteristic C-F coupling constants.

  • ¹⁹F NMR: A single resonance will be observed for each isomer, with the chemical shift being indicative of the electronic environment of the fluorine atom.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization process.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_workup Workup & Purification cluster_products Isolated Isomers start1 Fluorobenzene reaction Reaction in DCM start1->reaction start2 Cyclobutanecarbonyl Chloride start2->reaction start3 AlCl₃ start3->reaction workup Quench with HCl/Ice reaction->workup extraction DCM Extraction workup->extraction wash Wash (HCl, H₂O, NaHCO₃, Brine) extraction->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify ortho ortho-isomer purify->ortho meta meta-isomer purify->meta para para-isomer purify->para Characterization_Workflow cluster_isomers Purified Isomers cluster_physchem Physicochemical Analysis cluster_spectro Spectroscopic Analysis cluster_data Data Analysis isomers ortho, meta, para Fluorophenyl Cyclobutyl Ketones mp Melting Point isomers->mp bp Boiling Point isomers->bp sol Aqueous Solubility isomers->sol pka pKa Determination isomers->pka ir IR Spectroscopy isomers->ir nmr NMR (¹H, ¹³C, ¹⁹F) isomers->nmr compare Comparative Analysis of Properties mp->compare bp->compare sol->compare pka->compare ir->compare nmr->compare

Caption: Workflow for the physicochemical and spectroscopic characterization of the isomers.

Conclusion

The comparative analysis of ortho-, meta-, and para-fluorophenyl cyclobutyl ketones provides invaluable insights for medicinal chemists. By systematically synthesizing and characterizing these isomers, researchers can build a comprehensive understanding of how fluorine's positional isomerism impacts key physicochemical properties. This data-driven approach enables more informed decisions in the design and optimization of novel therapeutic agents. The protocols and predicted trends outlined in this guide serve as a robust framework for conducting such a study, empowering drug development professionals to harness the full potential of fluorine chemistry.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Cyclobutyl 3-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Cyclobutyl 3-fluorophenyl ketone, a key intermediate in pharmaceutical synthesis. We will explore the cross-validation of three distinct analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The focus is on providing researchers, scientists, and drug development professionals with the technical insights required to select, validate, and transfer robust analytical methods, ensuring data integrity across different laboratories and stages of development.

The Imperative of Cross-Validation in Pharmaceutical Analysis

In the regulated environment of pharmaceutical development, an analytical method is not merely a procedure; it is a qualified process that guarantees the reliability of data. When a method is transferred between laboratories, instruments, or even analysts, a formal process is required to ensure that the receiving unit can obtain results that are equivalent to the originating unit. This process is known as analytical method cross-validation.[1][2]

Cross-validation is a critical component of a method's lifecycle, demonstrating its robustness and ensuring consistent performance under varied conditions.[1] The objective is to prove that a validated analytical procedure remains suitable for its intended purpose, a cornerstone of regulatory compliance and data integrity.[3][4]

The general workflow for a cross-validation study involves a comparative analysis of the same homogenous samples by both the transferring and receiving laboratories. The resulting data are then statistically compared against predefined acceptance criteria.

cluster_labs Comparative Testing start Start: Initiate Method Transfer protocol Develop & Approve Cross-Validation Protocol start->protocol samples Prepare & Distribute Homogenous Samples & Standards protocol->samples lab1 Transferring Lab: Analyze Samples samples->lab1 lab2 Receiving Lab: Analyze Samples samples->lab2 compare Compare Data & Perform Statistical Analysis lab1->compare lab2->compare decision Acceptance Criteria Met? compare->decision success Conclusion: Method Successfully Transferred decision->success  Yes fail Investigate Discrepancies & Re-evaluate decision->fail No  

General Workflow for Analytical Method Cross-Validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and specificity for a wide range of compounds, including aromatic ketones.[5][6] A reversed-phase method is ideal for this compound, leveraging the compound's moderate polarity for good retention and separation from potential impurities.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is selected for its hydrophobic character, which effectively retains the aromatic ketone through non-polar interactions.

  • Mobile Phase: An acetonitrile/water gradient provides a robust separation, allowing for the elution of the analyte with a sharp peak shape while separating it from earlier or later eluting impurities.

  • Detector: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ketone chromophore (estimated around 254 nm) ensures high sensitivity and selectivity. Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be used to shift the detection wavelength to a less noisy region (e.g., 360 nm) and enhance sensitivity if required.[7][8]

Experimental Protocol: HPLC-UV
  • Chromatographic System: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water (HPLC Grade)

    • Solvent B: Acetonitrile (HPLC Grade)

  • Gradient Program: 60% B to 85% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (1 mg/mL). Serially dilute to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve in acetonitrile to achieve a theoretical concentration within the calibration range.

Method Validation Summary (Hypothetical Data)

The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[9][10][11]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte peak.Pass
Linearity (R²) ≥ 0.9980.9995
Range 5 µg/mL - 80 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%0.6%; 1.3%
LOD Signal-to-Noise ≥ 3:10.5 µg/mL
LOQ Signal-to-Noise ≥ 10:11.5 µg/mL
Robustness %RSD ≤ 2.0% after minor changes (flow, temp)Pass

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

For analytes that are volatile or semi-volatile and thermally stable, Gas Chromatography is an excellent alternative. This compound, with its moderate molecular weight, is well-suited for GC analysis. The Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and universal response to carbon-containing compounds.[12][13]

Causality Behind Experimental Choices:

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides a good balance of interactions to resolve the analyte from related substances.

  • Injector: Split/splitless injection is used. A split injection prevents column overloading for concentrated samples, while splitless mode is used for trace analysis to ensure maximum sensitivity.

  • Detector: FID is a cost-effective and reliable detector for routine quantification of organic compounds and is less complex than a mass spectrometer.[14]

Experimental Protocol: GC-FID
  • Chromatographic System: GC system with a split/splitless injector, FID detector, and autosampler.

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial: 150°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes.

  • Detector Temperature: 300°C.

  • Injection: 1 µL, 20:1 split ratio.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like Dichloromethane (1 mg/mL). Create calibration standards from 5 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample in Dichloromethane to a final concentration within the calibration range.

Method Validation Summary (Hypothetical Data)
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Baseline separation of analyte peak from solvent and impurities.Pass
Linearity (R²) ≥ 0.9980.9991
Range 10 µg/mL - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5%
Precision (% RSD) Repeatability: ≤ 1.5%; Intermediate: ≤ 2.5%0.9%; 1.8%
LOD Signal-to-Noise ≥ 3:11.0 µg/mL
LOQ Signal-to-Noise ≥ 10:13.0 µg/mL
Robustness %RSD ≤ 2.5% after minor changes (flow, oven ramp)Pass

Method 3: UV-Vis Spectrophotometry via Derivatization

UV-Vis spectrophotometry is a simpler, lower-cost technique. However, it often lacks the specificity of chromatographic methods. To overcome this and enhance sensitivity, a derivatization reaction is employed. The carbonyl group of the ketone reacts with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions to form a 2,4-dinitrophenylhydrazone, which is a intensely colored compound that can be measured in the visible range.[15][16]

Causality Behind Experimental Choices:

  • Reagent: DNPH is a classic and reliable reagent that specifically reacts with aldehydes and ketones to produce a stable, colored derivative.[15]

  • Reaction Conditions: The reaction is performed in an acidic medium to catalyze the nucleophilic addition-elimination reaction. Subsequent addition of a base (like ethanolic KOH) deprotonates the hydrazone to form a wine-red anion, shifting the absorbance to a higher wavelength (e.g., ~480 nm) where there is less interference.[16]

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Reagents:

    • DNPH Reagent: Saturated solution of 2,4-dinitrophenylhydrazine in 2 M HCl.

    • Ethanolic Potassium Hydroxide (10%).

    • Solvent: Methanol (HPLC Grade).

  • Standard Preparation: Prepare a stock solution (1 mg/mL) of the ketone in methanol. Create working standards (10 µg/mL - 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to a concentration within the working standard range.

  • Derivatization Procedure:

    • To 1 mL of each standard and sample solution in separate test tubes, add 1 mL of the DNPH reagent.

    • Heat the mixture in a water bath at 60°C for 30 minutes.

    • Cool to room temperature.

    • Add 5 mL of ethanolic KOH and vortex.

    • Allow the color to stabilize for 10 minutes.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax, ~480 nm) against a reagent blank.

  • Quantification: Plot a calibration curve of absorbance vs. concentration for the standards and determine the concentration of the samples.

Method Validation Summary (Hypothetical Data)
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Low absorbance from matrix blanks. (Note: Not specific if other ketones/aldehydes are present).Pass (for defined matrix)
Linearity (R²) ≥ 0.9950.9975
Range 20 µg/mL - 90 µg/mLConfirmed
Accuracy (% Recovery) 95.0% - 105.0%96.8% - 103.5%
Precision (% RSD) Repeatability: ≤ 3.0%; Intermediate: ≤ 5.0%2.1%; 4.2%
LOD -2.5 µg/mL
LOQ -8.0 µg/mL
Robustness %RSD ≤ 5.0% after minor changes (reaction time, temp)Pass

Comparative Analysis and Method Selection

The choice of analytical method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, sample throughput, and available instrumentation.

FeatureHPLC-UVGC-FIDUV-Vis (Derivatization)
Specificity High (Separates from impurities)High (Separates from impurities)Low to Moderate (Reacts with any ketone/aldehyde)
Sensitivity (LOQ) High (~1.5 µg/mL)High (~3.0 µg/mL)Moderate (~8.0 µg/mL)
Precision (%RSD) Excellent (< 2%)Very Good (< 2.5%)Good (< 5%)
Sample Throughput Moderate (~15 min/sample)Moderate (~15 min/sample)Low (Requires lengthy sample prep)
Cost & Complexity HighHighLow
Best For Routine QC, stability studies, impurity profiling.Residual solvent analysis, quantification of thermally stable compounds.High-concentration screening, resource-limited labs.

To aid in the selection process, the following decision tree can be used:

start Start: Select Analytical Method q1 Is high specificity (impurity separation) critically required? start->q1 q2 Is the analyte thermally stable and volatile? q1->q2 Yes uvvis Use UV-Vis Method (Acknowledge limitations) q1->uvvis No hplc Use HPLC-UV Method q2->hplc No gc Use GC-FID Method q2->gc Yes

Decision Tree for Analytical Method Selection.

Conclusion

The successful quantification of this compound relies on the selection of a suitable, validated analytical method. Both HPLC-UV and GC-FID provide high levels of specificity, accuracy, and precision, making them ideal for use in regulated pharmaceutical development. UV-Vis spectrophotometry, while less specific, offers a low-cost alternative for applications where the sample matrix is well-controlled.

Regardless of the chosen method, a rigorous cross-validation protocol is paramount when transferring the method between sites. This ensures consistency and reliability of analytical data throughout the drug development lifecycle, ultimately safeguarding product quality and patient safety.

References

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A Senior Application Scientist's Guide to the Efficacy of Cyclobutyl 3-fluorophenyl Ketone-Based Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Cyclobutyl Ketones in Drug Discovery

The cyclobutane ring is an increasingly important scaffold in medicinal chemistry. Its unique, puckered geometry can offer improved pharmacological properties such as metabolic stability and binding efficiency when incorporated into small-molecule drug candidates[1][2][3]. When combined with a fluorophenyl ketone moiety—a group known to influence the electronic and metabolic properties of compounds—it creates a chemical space ripe for exploration[4][5]. This guide provides a comparative framework for evaluating the cellular efficacy of a novel series of Cyclobutyl 3-fluorophenyl ketone-based compounds (herein designated as CBK-1, CBK-2, and CBK-3).

The central hypothesis is that these compounds function as kinase inhibitors. Kinases are critical regulators of cellular signaling and are among the most significant families of proteins targeted in drug discovery, particularly in oncology[6][7]. Therefore, a robust evaluation requires a multi-assay approach to move from a general assessment of cytotoxicity to specific, on-target activity within the complex cellular environment. This guide details the rationale and protocols for a three-tiered assay cascade: assessing cell viability, confirming target protein interaction, and quantifying functional inhibition of the target kinase.

Tier 1: Foundational Efficacy Assessment via Cell Viability

The initial step in evaluating any potential therapeutic compound is to determine its effect on cell viability and proliferation. This provides a broad measure of biological activity. The MTT assay is a classic, reliable colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells[8][9]. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product[9][10][11].

Comparative Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a biological function. Here, we present hypothetical IC50 values for our CBK compounds against a relevant cancer cell line (e.g., A549, non-small cell lung cancer) following a 48-hour exposure.

CompoundIC50 (µM) against A549 CellsNotes
CBK-1 7.5Moderate activity, serves as a baseline scaffold.
CBK-2 1.2Significant improvement in potency, suggesting a key structural modification.
CBK-3 0.4High potency, our lead candidate from initial screening.
Staurosporine 0.01Positive control (potent, non-specific kinase inhibitor).
Vehicle (DMSO) > 100Negative control, no significant toxicity.

Tier 2: Validating Mechanism through Target Engagement

While cytotoxicity data is essential, it does not confirm the compound's mechanism of action. A potent compound could be acting through off-target effects. Therefore, direct evidence of the compound binding to its intended intracellular target is a critical validation step[12][13]. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a native cellular environment. It is based on the principle that a protein's thermal stability increases when a ligand is bound to it[13][14][15].

This change in thermal stability can be quantified, providing direct evidence of target binding. We will use a hypothetical kinase target, "Kinase X," for this analysis.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis p1 Culture cells to 80% confluency p2 Treat cells with CBK compounds or Vehicle (DMSO) for 1 hr p1->p2 p3 Harvest and lyse cells p2->p3 p4 Aliquot lysate into PCR tubes p3->p4 p5 Heat aliquots across a temperature gradient (e.g., 40-70°C) p4->p5 p6 Centrifuge to pellet aggregated proteins p5->p6 p7 Collect supernatant (soluble protein fraction) p6->p7 p8 Analyze soluble Kinase X levels via Western Blot or ELISA p7->p8 p9 Plot % soluble protein vs. Temperature to generate melt curves p8->p9

Caption: Workflow for CETSA to determine target engagement.

Comparative Target Engagement Data (CETSA)

The shift in the melting temperature (ΔTm) indicates the degree of stabilization conferred by the compound. A larger ΔTm suggests stronger target engagement.

Compound (at 10 µM)Melting Temperature (Tm) of Kinase X (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO) 52.1-
CBK-1 53.5+1.4
CBK-2 57.8+5.7
CBK-3 59.2+7.1

These results strongly suggest that the CBK compounds, particularly CBK-2 and CBK-3, directly bind to and stabilize Kinase X inside the cell, validating the proposed mechanism of action.

Tier 3: Quantifying Functional Activity with a Cell-Based Kinase Assay

Confirming that a compound binds its target is crucial, but the ultimate goal is to inhibit its function. A cell-based kinase activity assay measures the downstream consequences of target engagement—specifically, the phosphorylation of a known substrate[16][17]. For this, we can use a format like a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay on cell lysates, which detects the phosphorylated form of a specific Kinase X substrate[17].

Hypothetical Kinase X Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phospho-Substrate (Active) Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response CBK CBK Compound CBK->KinaseX Inhibits

Caption: Inhibition of the Kinase X signaling pathway by CBK compounds.

Comparative Functional Inhibition Data (EC50)

The half-maximal effective concentration (EC50) measures the concentration of a drug that gives half of its maximal response. In this assay, it reflects the concentration required to inhibit 50% of the substrate phosphorylation.

CompoundEC50 (µM) for Substrate Phosphorylation
CBK-1 9.8
CBK-2 1.5
CBK-3 0.5
Staurosporine 0.02

The EC50 values from this functional assay correlate well with the IC50 values from the initial viability screen, creating a cohesive dataset that links target engagement to cellular phenotype.

Structure-Activity Relationship (SAR) Insights

The variance in potency across CBK-1, CBK-2, and CBK-3 implies a clear structure-activity relationship. While the specific structural differences are proprietary, the logical progression of an SAR study is universal.

G A Identify Hit Compound (e.g., CBK-1) B Synthesize Analogs (Vary R-groups on cyclobutyl or phenyl rings) A->B C Screen Analogs in Primary Assay (Viability) B->C D Identify Potent Analogs (e.g., CBK-2, CBK-3) C->D E Confirm Mechanism (Target Engagement, Functional Assays) D->E F Establish SAR (e.g., 'Small hydrophobic group at R1 increases potency') E->F G Lead Optimization (ADME/Tox properties) F->G

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

The data suggests that modifications leading from the CBK-1 scaffold to CBK-3 significantly enhance interactions within the kinase's binding pocket, resulting in tighter binding (higher ΔTm) and more effective inhibition of its catalytic function (lower EC50), which ultimately translates to greater cellular cytotoxicity (lower IC50).

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability.[10][11][18]

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of CBK compounds, staurosporine, and a vehicle control (DMSO) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance from a media-only control. Plot the percentage of cell viability versus compound concentration and use non-linear regression to calculate the IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA) via Western Blot

This protocol is a generalized workflow based on established CETSA methodologies.[13][14][15]

  • Cell Culture and Treatment: Grow A549 cells in 10 cm dishes to ~80-90% confluency. Treat the cells with the desired concentration of CBK compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Cell Harvest: Harvest cells by scraping and wash twice with ice-cold PBS. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

  • Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freezing followed by thawing at 37°C).

  • Clarification: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Thermal Challenge: Aliquot 50 µL of the supernatant into individual PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 42°C to 68°C). Include an unheated control.

  • Separation of Soluble Fraction: Cool the tubes at room temperature for 3 minutes, then centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully transfer the supernatant (soluble fraction) from each tube to a new microfuge tube. Determine protein concentration using a BCA assay and normalize all samples.

  • Western Blot Analysis: Resolve the normalized samples via SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Kinase X, followed by an appropriate HRP-conjugated secondary antibody.

  • Data Acquisition and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry software. Plot the normalized band intensity against the temperature for each treatment condition to generate melting curves and determine the Tm.

Conclusion and Future Directions

The integrated, multi-tiered approach presented here provides a robust framework for evaluating the cellular efficacy of novel this compound-based compounds. The data strongly supports the hypothesis that the lead compound, CBK-3, acts as a potent inhibitor of Kinase X. It demonstrates high cytotoxicity, confirms direct target engagement within the cellular context, and effectively inhibits the downstream signaling function of its target.

Future work should focus on expanding the SAR to optimize for potency and selectivity, as well as profiling the lead compounds against a broader panel of cancer cell lines and kinase targets to assess the specificity of their action. Ultimately, these in vitro findings provide a strong rationale for advancing these promising compounds into more complex biological systems and preclinical models.

References

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Cyclobutyl 3-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. Cyclobutyl 3-fluorophenyl ketone, a key structural motif, presents a synthetic challenge where the choice of pathway can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this ketone: the Friedel-Crafts acylation and the Grignard reaction. We will dissect the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their synthetic efficiencies based on key performance metrics.

Introduction to this compound

The presence of a cyclobutane ring in pharmaceutical agents can enhance metabolic stability and improve binding affinity by introducing a three-dimensional structure.[1][2][3] The 3-fluorophenyl moiety is a common feature in bioactive molecules, where the fluorine atom can modulate electronic properties and improve pharmacokinetic profiles. The combination of these two fragments in this compound makes it a valuable building block for the synthesis of novel therapeutic candidates. The efficient and scalable production of this ketone is therefore of significant interest to the scientific community.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones through electrophilic aromatic substitution.[4][5][6] This reaction typically involves the activation of an acylating agent, such as an acyl chloride or anhydride, with a Lewis acid catalyst to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring to form the desired ketone.

Mechanistic Rationale

The reaction between 1-fluorobenzene and cyclobutanecarbonyl chloride in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), proceeds via the formation of a cyclobutyl acylium ion. The fluorine atom on the benzene ring is a moderately deactivating, ortho-, para-directing group. Therefore, the acylation is expected to yield a mixture of para- and ortho-isomers, with the para-isomer generally being the major product due to reduced steric hindrance. The deactivating nature of fluorine can make the reaction more challenging compared to the acylation of more electron-rich arenes.

Experimental Protocol: Friedel-Crafts Acylation of 1-Fluorobenzene
  • Materials: 1-Fluorobenzene, cyclobutanecarbonyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄), and ice.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of cyclobutanecarbonyl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred suspension via the dropping funnel.

    • After the addition is complete, add a solution of 1-fluorobenzene (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

    • After the addition of 1-fluorobenzene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of the Friedel-Crafts Acylation Workflow

Friedel-Crafts Acylation Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification Start Anhydrous AlCl3 + DCM Acyl_Chloride Add Cyclobutanecarbonyl Chloride @ 0°C Start->Acyl_Chloride Aromatic Add 1-Fluorobenzene @ 0°C Acyl_Chloride->Aromatic React Stir at RT (2-4h) Aromatic->React Quench Quench with Ice/HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Cyclobutyl 3-fluorophenyl ketone Purify->Product Grignard Reaction Workflow cluster_0 Grignard Reagent Formation cluster_1 Ketone Synthesis cluster_2 Work-up & Purification Start Mg turnings + Anhydrous Ether/THF Aryl_Halide Add 3-Bromofluorobenzene Start->Aryl_Halide Grignard 3-Fluorophenylmagnesium bromide Aryl_Halide->Grignard Nitrile Add Cyclobutanecarbonitrile @ 0°C Grignard->Nitrile React Stir at RT (2-3h) Nitrile->React Hydrolysis Acidic Hydrolysis (HCl) React->Hydrolysis Extract Extract with Ether Hydrolysis->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Cyclobutyl 3-fluorophenyl ketone Purify->Product

Sources

A Spectroscopic Guide to Cyclobutyl 3-fluorophenyl ketone: Distinguishing from Precursors and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise characterization of novel molecular entities is paramount. Cyclobutyl 3-fluorophenyl ketone, a compound of interest for its potential applications in drug discovery, requires unambiguous structural elucidation to ensure purity, understand reactivity, and predict biological activity. This guide provides a comprehensive spectroscopic comparison of this compound with its synthetic precursors, 3-fluorobenzoyl chloride and cyclobutane, and a representative derivative, 3-chloro-4-fluorophenyl cyclobutyl ketone. Through a detailed analysis of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS), we will delineate the unique spectral signatures that arise from the specific structural features of each molecule.

Introduction: The Importance of Spectroscopic Fingerprinting

The journey from simple starting materials to a complex target molecule is fraught with possibilities of side reactions and impurities. Spectroscopic methods provide a non-destructive means to "fingerprint" molecules, offering a detailed picture of their atomic and electronic structure. For this compound, a molecule featuring an aromatic ring, a ketone carbonyl group, and a strained cyclobutyl moiety, each spectroscopic technique offers a unique window into its chemical identity. The presence of the fluorine atom further introduces subtle yet telling effects on the spectral data. This guide will demonstrate how a multi-technique approach allows for confident differentiation of the final product from its starting materials and closely related analogues.

Experimental Design and Rationale

The selection of spectroscopic techniques is driven by the functional groups present in the target molecule and its precursors.

  • FTIR Spectroscopy is highly sensitive to the presence of the carbonyl (C=O) group, providing information about its electronic environment.[1]

  • ¹H NMR Spectroscopy reveals the number and connectivity of hydrogen atoms, offering insights into the structure of the cyclobutyl ring and the substitution pattern of the aromatic ring.[2]

  • ¹³C NMR Spectroscopy maps the carbon skeleton of the molecule, with the carbonyl carbon exhibiting a characteristic downfield shift.[3]

  • Mass Spectrometry provides the molecular weight of the compound and clues to its structure through characteristic fragmentation patterns.[4]

The comparative approach, analyzing precursors and a derivative alongside the target compound, is crucial for assigning spectral features with high confidence. The precursors, 3-fluorobenzoyl chloride and cyclobutane, represent the key fragments that combine to form the target molecule. The derivative, 3-chloro-4-fluorophenyl cyclobutyl ketone, introduces an additional substituent on the aromatic ring, allowing us to observe predictable changes in the spectra.

Molecular Structures and Relationships

The following diagram illustrates the molecular structures of the compounds discussed in this guide and their synthetic relationship.

G cluster_precursors Precursors cluster_target Target Compound cluster_derivative Derivative 3-Fluorobenzoyl_chloride 3-Fluorobenzoyl chloride (C₇H₄ClFO) Target This compound (C₁₁H₁₁FO) 3-Fluorobenzoyl_chloride->Target + Cyclobutane (Friedel-Crafts Acylation) Cyclobutane Cyclobutane (C₄H₈) Derivative 3-Chloro-4-fluorophenyl cyclobutyl ketone (C₁₁H₁₀ClFO) Target->Derivative Further Modification

Figure 1: Synthetic relationship between the target compound and its precursors/derivative.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound and its comparators. This data is synthesized based on established principles of organic spectroscopy.

FTIR Spectroscopy Data

The most prominent feature in the FTIR spectra of the ketone-containing compounds is the strong carbonyl (C=O) stretching vibration.[5]

CompoundKey IR Absorptions (cm⁻¹)Rationale
This compound ~1685 (C=O stretch, aromatic ketone), ~2950 (C-H stretch, cyclobutyl), ~1250 (C-F stretch)The C=O stretch is at a lower wavenumber due to conjugation with the aromatic ring.[6] The cyclobutyl C-H stretches are characteristic of saturated hydrocarbons.
3-Fluorobenzoyl chloride ~1770 (C=O stretch, acyl chloride), ~1250 (C-F stretch)The electron-withdrawing chlorine atom increases the C=O bond order, shifting the stretch to a higher wavenumber.
Cyclobutane ~2950 (C-H stretch)Typical C-H stretching for a cycloalkane.[7]
3-Chloro-4-fluorophenyl cyclobutyl ketone ~1680 (C=O stretch, aromatic ketone), ~2950 (C-H stretch, cyclobutyl), ~1260 (C-F stretch), ~800 (C-Cl stretch)The additional halogen substituent has a minor effect on the C=O stretch but introduces a characteristic C-Cl absorption.
¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

The ¹H NMR spectra provide a detailed map of the proton environments in each molecule.

CompoundAromatic ProtonsCyclobutyl Protons (α to C=O)Other Cyclobutyl Protons
This compound ~7.2-7.8 (multiplet)~3.5 (quintet)~1.8-2.4 (multiplets)
3-Fluorobenzoyl chloride ~7.4-8.0 (multiplet)--
Cyclobutane --~1.9 (singlet)
3-Chloro-4-fluorophenyl cyclobutyl ketone ~7.3-7.9 (multiplet)~3.5 (quintet)~1.8-2.4 (multiplets)

Rationale: The protons on the carbon adjacent to the carbonyl group (α-protons) in the cyclobutyl ring are deshielded and appear at a higher chemical shift (around 3.5 ppm).[8] The aromatic protons exhibit complex splitting patterns due to coupling with each other and the fluorine atom.

¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

The ¹³C NMR spectra are particularly useful for identifying the carbonyl carbon and observing the effect of substituents on the aromatic ring.

CompoundCarbonyl Carbon (C=O)Aromatic CarbonsCyclobutyl Carbons
This compound ~198~115-165 (multiple signals, C-F coupling observed)~45 (α-C), ~25 (β-C), ~18 (γ-C)
3-Fluorobenzoyl chloride ~168~118-160 (multiple signals, C-F coupling observed)-
Cyclobutane --~22
3-Chloro-4-fluorophenyl cyclobutyl ketone ~197~116-162 (multiple signals, C-F and C-Cl effects)~45 (α-C), ~25 (β-C), ~18 (γ-C)

Rationale: The carbonyl carbon of a ketone is highly deshielded and appears far downfield in the spectrum (around 190-220 ppm).[9] The carbon atoms in the aromatic ring show distinct signals, and those bonded to fluorine will exhibit splitting due to C-F coupling.

Mass Spectrometry Data (m/z)

Mass spectrometry provides the molecular weight and fragmentation patterns that are characteristic of the molecular structure.

CompoundMolecular Ion (M⁺)Key Fragment IonsFragmentation Pathway
This compound 178123, 109, 95α-cleavage leading to the loss of the cyclobutyl group and formation of the 3-fluorobenzoyl cation.
3-Fluorobenzoyl chloride 158/160123, 95Loss of chlorine atom to form the 3-fluorobenzoyl cation.
Cyclobutane 5641, 28Fragmentation of the cyclobutyl ring.
3-Chloro-4-fluorophenyl cyclobutyl ketone 212/214157/159, 143/145α-cleavage leading to the formation of the 3-chloro-4-fluorobenzoyl cation.

Rationale: The most common fragmentation pathway for ketones is α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[4] This results in the formation of a stable acylium ion.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the compounds.

FTIR Spectroscopy
  • Sample Preparation: For liquid samples (3-fluorobenzoyl chloride), a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples (ketones), a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) is recorded and subtracted from the sample spectrum.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A wider spectral width (0-220 ppm) is required. Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are necessary.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for small molecules, where the sample is bombarded with a high-energy electron beam to generate a molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a new chemical entity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Target Compound Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Analyze and Compare Spectra with Precursors and Derivatives FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure of Target Compound Data_Analysis->Structure_Confirmation

Figure 2: A generalized workflow for the synthesis and spectroscopic confirmation of a target compound.

Conclusion

The combination of FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a powerful toolkit for the unambiguous identification of this compound and its differentiation from synthetic precursors and related derivatives. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for chemical characterization. The principles and protocols outlined in this guide are broadly applicable to the analysis of other novel small molecules, underscoring the central role of spectroscopy in modern chemical research and development.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cyclobutyl 3-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, in-depth procedural guidance for the proper disposal of Cyclobutyl 3-fluorophenyl ketone, a compound representative of many fluorinated aromatic ketones used in discovery chemistry. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this directive synthesizes established protocols for structurally analogous compounds and universal principles of hazardous waste management to ensure operational safety and regulatory compliance.

The causality behind these procedures is rooted in the precautionary principle. The structure of this compound—containing a ketone group, a cyclobutyl ring, and a fluorinated benzene ring—suggests potential for chemical reactivity and biological activity. Fluorinated organic compounds, in particular, require careful handling due to their persistence and potential for environmental impact[1][2]. Therefore, we treat this compound as hazardous waste, adhering to the highest standards of safety.

Part 1: Hazard Identification and Risk Assessment

Before any disposal activities commence, a thorough risk assessment is paramount. Based on data from similar chemical structures, we can anticipate the following hazard profile for this compound.

Anticipated Hazards:

  • Skin and Eye Irritation: Many aromatic ketones are classified as skin and eye irritants[3][4][5].

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation[3][4].

  • Acute Toxicity: The compound may be harmful if swallowed or inhaled[3].

  • Environmental Hazard: Fluorinated organic compounds can be persistent in the environment. Improper release must be avoided[1][2].

This assessment mandates that this compound be managed as regulated hazardous chemical waste from the moment it is deemed unnecessary for further use[6][7][8].

Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[9][10][11]. This "cradle-to-grave" system holds the waste generator—the laboratory that created the substance—responsible for its safe handling, storage, transport, and ultimate disposal[8][11][12]. All procedures outlined herein are designed to comply with these federal standards. State and local regulations may be more stringent and must also be followed[9][10].

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound. Each step is designed to minimize risk to personnel and the environment.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste material, all personnel must be equipped with the appropriate PPE. This is a non-negotiable baseline for safety.

  • Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield worn over goggles is recommended[1].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Given the aromatic nature of the compound, consult a glove compatibility chart. Double-gloving is a prudent practice[1].

  • Body Protection: A flame-resistant laboratory coat is essential. An apron may be used for additional protection during transfer operations[1].

  • Respiratory Protection: All handling of waste, especially solids or volatile liquids, must occur within a certified chemical fume hood to prevent inhalation of vapors or dust[13][14].

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Designate a Waste Stream: this compound waste should be collected in a dedicated container for halogenated organic solids or halogenated organic liquids , depending on its physical state. Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers[1][15]. Incompatible wastes must be kept segregated[16].

  • Select an Appropriate Container:

    • Use only containers approved for hazardous waste, typically provided by your institution's Environmental Health and Safety (EHS) office[6][7].

    • Ensure the container material is compatible with the chemical. For ketones and aromatic compounds, glass or high-density polyethylene (HDPE) are generally suitable[15].

    • The container must have a secure, leak-proof screw cap[15]. Keep the container closed at all times except when adding waste[6][7].

  • Collect the Waste:

    • Solid Waste: Use a dedicated spatula to transfer solid this compound into the waste container.

    • Liquid Waste/Solutions: Use a funnel to pour liquid waste into the container. Avoid splashing and do not overfill; leave at least 10% headspace to allow for vapor expansion[15].

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, silica gel from chromatography) should be placed in the solid halogenated organic waste stream[8].

Step 3: Labeling and Storage

Accurate labeling is a cornerstone of safe waste management and is required by law[7][16].

  • Labeling:

    • Affix a hazardous waste tag to the container before adding the first drop of waste[6].

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas[7][16].

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Indicate the relevant hazards (e.g., "Irritant," "Flammable" if in a flammable solvent).

    • Record the accumulation start date (the date the first waste was added).

  • Storage (Satellite Accumulation Area):

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[6][7]. This is typically within the laboratory fume hood where the work was performed.

    • The SAA must be under the control of the laboratory personnel.

    • Ensure the container is stored in secondary containment (e.g., a spill tray or bucket) to capture any potential leaks[15].

    • Federal law limits the accumulation of hazardous waste in an SAA to 55 gallons (or 1 quart for acutely toxic "P-listed" wastes)[7][8].

Step 4: Arranging for Disposal

Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash[17][18][19]. On-site chemical neutralization is not recommended for this compound without specific, validated procedures due to the stability of the fluorophenyl group.

  • Contact EHS: Once the waste container is full or you have finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office to request a waste pickup[6][7].

  • Documentation: Complete any required waste pickup forms, ensuring all information matches the container's hazardous waste tag.

  • Licensed Disposal: Your EHS department will consolidate this waste and transfer it to a licensed hazardous waste disposal company[7]. The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration in a specialized facility designed to handle such materials and scrub acidic gases (like hydrogen fluoride) from the exhaust[20][21].

Part 3: Emergency Procedures

In the event of an accidental release, follow these procedures immediately.

Incident TypeImmediate Action
Small Spill (<100 mL/g in a fume hood) Alert personnel in the immediate area. Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand)[3][22]. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area.
Large Spill (>100 mL/g or outside a fume hood) Evacuate the laboratory immediately. Alert others and activate the nearest fire alarm if the spill is flammable. Contact your institution's emergency response team or EHS from a safe location[1][8].
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][18][19][22]. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1][18][19][22]. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation: This compound is designated for disposal assess 1. Risk Assessment (Anticipate Hazards) start->assess ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate 3. Segregate Waste (Halogenated Organics) ppe->segregate container 4. Use Labeled, Compatible Waste Container segregate->container collect 5. Transfer Waste to Container (Solids or Liquids) container->collect seal 6. Securely Seal Container collect->seal store 7. Store in Secondary Containment in Satellite Accumulation Area (SAA) seal->store request 8. Request Pickup from EHS/EH&S store->request transfer 9. EHS Transfer to Licensed Waste Vendor request->transfer end 10. Final Disposition (e.g., High-Temp Incineration) transfer->end

Caption: Workflow for compliant disposal of this compound.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Waste Management Guidelines. Environmental Health and Safety, University of [Source Institution].
  • Properly Managing Chemical Waste in Labor
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety.
  • Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH.
  • EPA Hazardous Waste Management.
  • Hazardous waste. Wikipedia.
  • SAFETY DATA SHEET - Cyclobutanecarboxylic Acid. TCI Chemicals.
  • 3-Fluorobenzyl chloride Safety D
  • 1,1-Cyclobutanedicarboxylic acid Safety D
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  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
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  • Material Safety Data Sheet - 2-Fluorobenzoyl chloride. 3A Senrise.
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  • Safety and handling of fluorin
  • SAFETY DATA SHEET - Benzyl 4-Fluorophenyl Ketone. CymitQuimica.
  • Safety Data Sheet - Cyclobutyl 2-methoxyphenyl ketone. Fluorochem.
  • 3-Chloro-4-fluorophenyl cyclobutyl ketone.
  • SAFETY DATA SHEET - 4,4'-Difluorobenzophenone. Fisher Scientific.
  • SAFETY DATA SHEET - Cyclopropyl 4-fluorophenyl ketone. Santa Cruz Biotechnology.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. US EPA.
  • Cyclopropyl 3-Fluorobenzyl Ketone SDS/MSDS. Guidechem.
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Mastering a Safe Workflow: Personal Protective Equipment for Handling Cyclobutyl 3-fluorophenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel chemical entities like Cyclobutyl 3-fluorophenyl ketone demands a rigorous, proactive approach to safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the preservation of experimental integrity. We move beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions.

Executive Summary: Core Hazards and Critical Precautions

This compound is classified as an acute toxin, harmful if swallowed, inhaled, or in contact with skin. The primary mandate for handling this compound is the strict avoidance of direct contact and aerosol generation. The following guide establishes a comprehensive safety protocol, from engineering controls to final disposal, ensuring a multi-layered defense against exposure.

Hazard Identification and Risk Assessment

A thorough understanding of the specific risks is the foundation of a robust safety plan. Based on its GHS classification, this compound presents the following hazards:

  • Acute Toxicity (Category 4): This is the primary concern. The compound is designated as harmful through oral, dermal, and inhalation routes. This triple threat necessitates comprehensive barrier protection.

  • Skin Irritation (Causes skin irritation): Direct contact can cause inflammation and irritation.[1]

  • Serious Eye Irritation (Causes serious eye irritation): The compound poses a significant risk to vision upon contact.[1]

  • Respiratory Irritation (May cause respiratory irritation): Inhalation of dust or aerosols can lead to irritation of the respiratory tract.[1]

Before any procedure, a dynamic risk assessment is crucial. Consider the quantity of the substance being handled, the potential for dust or aerosol formation (e.g., weighing, sonicating, heating), and the duration of the task. This assessment will dictate the specific level of PPE required.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It is a calculated response to the specific hazards posed by the chemical and the procedure.

  • Mandate: Always handle with impervious gloves.

  • Rationale: Given the acute dermal toxicity, preventing skin contact is paramount. The glove material must be resistant to the chemical to prevent permeation.

  • Protocol:

    • Glove Selection: Nitrile gloves are a standard and effective choice for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart for specific breakthrough times.

    • Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Donning and Doffing: Use proper technique to avoid contaminating your skin. Never touch the outer surface of the glove with your bare hands during removal.[1]

    • Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[1] Do not reuse disposable gloves.

  • Mandate: Wear safety glasses with side shields or chemical safety goggles.[2][3] A face shield is required when there is a significant risk of splashing.

  • Rationale: The serious eye irritation hazard necessitates robust protection against accidental splashes of liquids or contact with airborne particles.

  • Protocol:

    • Standard Operations: For routine handling of small quantities, safety glasses with side shields meeting OSHA 29 CFR 1910.133 or European Standard EN166 are the minimum requirement.[2]

    • High-Risk Operations: When transferring solutions, working with larger quantities, or if there is any risk of splashing, use chemical safety goggles. For maximum protection, use a combination of goggles and a face shield.[3]

    • Emergency Eyewash: Ensure an ANSI-approved safety shower and eye bath are immediately accessible in the work area.[3][4]

  • Mandate: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Rationale: To supplement hand protection and guard against spills or splashes on the arms and body.

  • Protocol:

    • Lab Coat: A clean, buttoned lab coat is mandatory for all procedures.

    • Contamination: If your clothing becomes contaminated, remove it immediately and wash it before reuse.[1] Have a spare lab coat available.

    • Hygiene: Wash hands and face thoroughly after handling the substance.[4]

  • Mandate: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1]

  • Rationale: The compound is harmful if inhaled and can cause respiratory irritation.[1] Engineering controls are the primary method to mitigate this risk.

  • Protocol:

    • Primary Control: All handling of this compound, especially the weighing of the solid, must be performed inside a certified chemical fume hood.[1] This is the most critical step in preventing respiratory exposure.

    • Respirator Use: Under normal conditions within a functioning fume hood, a respirator is not typically required.[1][2] However, in the event of a large spill or a failure of engineering controls, a dust respirator should be used by emergency response personnel.[3]

Safe Handling and Engineering Controls

PPE is the last line of defense. The primary goal is to minimize exposure through intelligent workflow and robust engineering controls.

Control TypeImplementation ProtocolRationale
Ventilation All procedures must be conducted in a certified chemical fume hood.To contain and exhaust dust and vapors, preventing inhalation.[1]
Housekeeping Maintain a clean and organized workspace. Clean up spills immediately.Prevents accidental contact and reduces the area of potential contamination.
Personal Hygiene Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after work.Prevents accidental ingestion of the chemical.
Storage Store in a tightly closed, dry container in a well-ventilated area.[1]Protects the chemical from moisture and prevents accidental release.

Spill, Exposure, and Disposal Procedures

Preparedness is key to mitigating the impact of an accident.

  • Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water. Call a poison center or doctor if you feel unwell.

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.

  • Ingestion: Rinse mouth. Immediately call a poison center or doctor.[1]

  • Minor Spill (Solid): Avoid generating dust. Take up dry material with an inert absorbent and place it in an airtight container for disposal.[1]

  • Major Spill: Evacuate the area and prevent entry.[4] Ventilate the area. Contact your institution's environmental health and safety (EHS) department.

The disposal of this compound and associated waste must be handled with precision to prevent environmental contamination.

  • Waste Segregation: Collect all waste, including the chemical itself, contaminated gloves, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound."

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[2] Do not dispose of down the drain. As a fluorinated organic compound, it may require specific disposal routes such as incineration at a licensed facility.[5][6]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation & Assessment cluster_controls Primary Engineering Controls cluster_ppe Personal Protective Equipment Selection cluster_action Execution & Disposal Start Task: Handle Cyclobutyl 3-fluorophenyl ketone Risk_Assessment Perform Risk Assessment: - Quantity? - Aerosol/Dust Risk? - Splash Risk? Start->Risk_Assessment Fume_Hood Mandatory: Work in Chemical Fume Hood Risk_Assessment->Fume_Hood Base_PPE Baseline PPE: - Nitrile Gloves - Safety Glasses (Side Shields) - Lab Coat Fume_Hood->Base_PPE Splash_Risk Splash Risk Identified? Base_PPE->Splash_Risk High_Risk Upgrade to: - Chemical Goggles - Face Shield Splash_Risk->High_Risk Yes Proceed Proceed with Task Splash_Risk->Proceed No High_Risk->Proceed Disposal Segregate & Dispose of all waste as Hazardous Proceed->Disposal

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.